molecular formula C4H7FO2 B1304209 2-Fluoroisobutyric acid CAS No. 63812-15-7

2-Fluoroisobutyric acid

Cat. No.: B1304209
CAS No.: 63812-15-7
M. Wt: 106.1 g/mol
InChI Key: NZDOWZQRNZLBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroisobutyric acid is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOWZQRNZLBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382325
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63812-15-7
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisobutyric acid (2-FIBA), a structurally simple yet chemically significant molecule, holds a pivotal role as a versatile building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical properties that profoundly influence its reactivity, acidity, and biological activity. This guide provides a comprehensive technical overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. By synthesizing field-proven insights with established chemical principles, this document aims to serve as a critical resource for researchers leveraging this important fluorinated intermediate.

Introduction: The Significance of α-Fluorination

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[] this compound, also known as 2-fluoro-2-methylpropanoic acid, exemplifies the impact of α-fluorination on a carboxylic acid. The high electronegativity of the fluorine atom creates a strong inductive effect, influencing the acidity of the carboxyl group and the reactivity of the adjacent quaternary carbon. This seemingly minor structural modification opens up a vast chemical space for the synthesis of complex fluorinated compounds, making 2-FIBA a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] It is soluble in water and various organic solvents, a property that facilitates its use in a wide range of reaction conditions.[4][]

PropertyValueSource(s)
CAS Number 63812-15-7[3]
Molecular Formula C₄H₇FO₂
Molecular Weight 106.10 g/mol
Boiling Point 57-58 °C at 10 mmHg[3]
Density ~1.120 g/cm³[3]
Refractive Index ~1.3820-1.3880 @ 20 °C[6]
pKa (Predicted) 2.68 ± 0.10[3]
Spectroscopic Characterization

While detailed spectral data from primary literature is scarce, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Supplier data confirms the structure by NMR, though the raw data is not publicly provided.[7]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids.[8] A strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. For comparison, the C=O stretch in its non-fluorinated analog, isobutyric acid, is observed in this region.[8] The presence of the C-F bond would likely introduce a stretching vibration in the 1100-1000 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups are equivalent and would appear as a doublet due to coupling with the fluorine atom. The chemical shift of these protons would likely be around 1.5-1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals:

    • The carbonyl carbon (C=O) would be the most downfield signal.

    • The quaternary carbon bonded to fluorine (C-F) would appear as a doublet due to one-bond C-F coupling, which is typically large (in the range of 150-250 Hz).

    • The two equivalent methyl carbons would appear as a doublet due to two-bond C-F coupling.

Synthesis and Reactivity

Synthetic Methodologies

This compound is commonly synthesized from its corresponding esters, such as methyl 2-fluoroisobutyrate or ethyl 2-fluoroisobutyrate, via hydrolysis. The esters themselves can be prepared through several routes. One patented industrial method involves the reaction of a 2-hydroxyisobutyrate with an excess of hydrogen fluoride.[6] This method is advantageous as it avoids the need for additional reagents and allows for the recycling of the fluorinating agent.[6]

G cluster_0 Synthesis of this compound 2_hydroxyisobutyrate 2-Hydroxyisobutyrate Ester 2_fluoroisobutyrate 2-Fluoroisobutyrate Ester 2_hydroxyisobutyrate->2_fluoroisobutyrate  Excess HF   2_FIBA This compound 2_fluoroisobutyrate->2_FIBA  Acid/Base Hydrolysis  

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Fluoroisobutyrate Ester (Conceptual)

This protocol is based on the general description in the cited patent and should be adapted and performed with extreme caution by qualified personnel due to the hazardous nature of hydrogen fluoride.

  • Charging the Reactor: In a suitable autoclave, charge the 2-hydroxyisobutyrate ester.

  • Addition of HF: Carefully add a 10- to 80-fold molar excess of anhydrous hydrogen fluoride.

  • Reaction: Seal the autoclave and heat the reaction mixture to a temperature between 30-60 °C for 4-7 hours. The reaction proceeds under autogenous pressure.

  • Work-up: After cooling, carefully vent the excess hydrogen fluoride. The crude product can then be purified by distillation to yield the 2-fluoroisobutyrate ester.

  • Hydrolysis: The purified ester is then subjected to standard acid or base-catalyzed hydrolysis to afford this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, such as esterification and conversion to the acid chloride. For instance, it can be reacted with oxalyl chloride or thionyl chloride to produce 2-fluoroisobutyryl chloride, a more reactive intermediate for amide bond formation.[4]

The presence of the α-fluoro substituent generally enhances the stability of the molecule compared to other α-halo carboxylic acids, which can be more prone to elimination or rearrangement reactions.

Stability and Degradation

This compound is stable under normal storage conditions. However, as a corrosive material, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[12] The 2-fluoroisobutyryl moiety can be incorporated into larger molecules to improve their pharmacological properties.

A notable, albeit indirect, example of its relevance is in the context of the drug Lifitegrast , an LFA-1 antagonist used for the treatment of dry eye syndrome.[13] While not a direct precursor, impurities related to the synthesis of Lifitegrast have been characterized, highlighting the types of complex molecular architectures where such fluorinated building blocks are employed.[4] The introduction of the fluorinated isobutyric acid fragment can enhance metabolic stability by blocking potential sites of oxidation.

G 2_FIBA This compound Amide_Coupling Amide Coupling 2_FIBA->Amide_Coupling Drug_Candidate Drug Candidate / API Amide_Coupling->Drug_Candidate Amine_Fragment Amine-containing Fragment Amine_Fragment->Amide_Coupling

Caption: Role of 2-FIBA in pharmaceutical synthesis.

Safety and Handling

This compound is classified as a hazardous material and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a key fluorinated building block with significant utility in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the α-fluoro substitution, make it an attractive component for the design of novel molecules with enhanced biological activity and metabolic stability. While a comprehensive experimental dataset for some of its properties, such as its pKa and detailed spectroscopic data, is not widely published, its established synthetic utility and commercial availability ensure its continued importance for researchers in the pharmaceutical and chemical industries. Further studies to fully characterize its stability and reactivity profile would be beneficial for its broader application.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroisobutyric acid (2-FIBA) is a crucial fluorinated building block in modern chemistry, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical and biological properties to larger molecules, making 2-FIBA a valuable intermediate.[3] This guide provides an in-depth exploration of a robust and industrially relevant synthetic pathway to this compound, starting from its corresponding hydroxy ester. It details the underlying chemical principles, a step-by-step experimental protocol, and a comprehensive characterization workflow. The methodologies are presented to ensure scientific integrity through self-validating systems, where analytical characterization confirms the synthetic outcome.

Introduction: The Significance of α-Fluorination

This compound, with the chemical formula C₄H₇FO₂, is an organic compound featuring a fluorine atom on the same carbon as the carboxylic acid's α-carbon.[4] This structural motif is of high interest in medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, 2-FIBA serves as a key starting material for synthesizing complex active pharmaceutical ingredients (APIs) where precise modulation of these properties is desired.[1] This guide focuses on a prevalent synthetic method: the nucleophilic substitution of a hydroxyl group with fluorine, followed by a thorough analytical validation of the final product.

Synthesis of this compound

The synthesis of α-fluoro carboxylic acids can be challenging. While various methods exist, many involve hazardous reagents, low temperatures, or produce low yields.[5] A robust and scalable approach involves the direct fluorination of 2-hydroxyisobutyric acid esters using hydrogen fluoride (HF), followed by hydrolysis to the desired carboxylic acid. This method is advantageous as it is a one-stage process that can produce high yields.[5]

Synthetic Strategy Overview

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl group of a 2-hydroxyisobutyrate ester is replaced by a fluorine atom. The use of a large excess of hydrogen fluoride serves a dual purpose: it acts as both the fluorinating agent and the solvent, driving the reaction towards the product. The initial product is the 2-fluoroisobutyrate ester, which is then hydrolyzed to yield the final this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_hydrolysis Final Conversion Start Methyl 2-Hydroxyisobutyrate Autoclave Reaction with Excess HF (30-60°C, 3-12 h) Start->Autoclave Fluorination Distill Distill off excess HF (Recycle) Autoclave->Distill Quench Quench with Ice/Water Distill->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract PurifyEster Distill to Purify Ester Extract->PurifyEster Hydrolysis Acid or Base Hydrolysis PurifyEster->Hydrolysis PurifyAcid Purification (Crystallization/Distillation) Hydrolysis->PurifyAcid FinalProduct This compound PurifyAcid->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fluorination of Methyl 2-Hydroxyisobutyrate

This protocol is adapted from established industrial processes and is intended for execution by trained professionals in a suitable facility equipped to handle highly corrosive and toxic reagents like hydrogen fluoride.[5]

Step 1: Reactor Charging and Reaction

  • Charge a pressure-rated autoclave with a 20- to 70-fold molar excess of anhydrous hydrogen fluoride relative to the starting ester.[5]

  • Cool the autoclave and slowly add methyl 2-hydroxyisobutyrate.

  • Seal the autoclave and heat the reaction mixture to a temperature between 30°C and 60°C.[5]

  • Maintain the reaction under autogenous pressure for 4 to 7 hours. The progress can be monitored by taking aliquots (using appropriate safety procedures) and analyzing them via GC.

Causality: The large excess of HF acts as the solvent and pushes the equilibrium towards the product side. The elevated temperature provides the necessary activation energy for the substitution reaction. The reaction proceeds under autogenous pressure, which is the pressure exerted by the volatile HF at the reaction temperature.[5]

Step 2: Reagent Recovery and Product Workup

  • After the reaction is complete, cool the autoclave.

  • Carefully vent the excess hydrogen fluoride and distill it for recycling. This is a critical ecological and economic advantage of this process.[5]

  • Pour the remaining residue slowly onto an ice/water mixture to quench any remaining reactive species.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or methylene chloride.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 3: Purification of the Ester Intermediate

  • Remove the solvent from the filtered organic phase using a rotary evaporator.

  • Purify the resulting crude methyl 2-fluoroisobutyrate by vacuum distillation to obtain a clear liquid.[5]

Step 4: Hydrolysis to this compound

  • Reflux the purified methyl 2-fluoroisobutyrate with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.

  • If using a base, acidify the resulting carboxylate salt solution with a strong acid after the reaction is complete to precipitate the this compound.

  • Purify the final product by recrystallization or vacuum distillation.

Characterization and Quality Control

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized this compound. This forms a self-validating system where the analytical data must align with the expected structure from the synthesis.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Physicochemical Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS LCMS LC-MS / GC-MS Product->LCMS Titr Titration Product->Titr RI Refractive Index Product->RI node1 Structure Confirmed NMR->node1 node2 Functional Groups ID'd IR->node2 node3 Molecular Weight Verified MS->node3 node4 Purity >95% Determined LCMS->node4 node5 Assay Confirmed Titr->node5 node6 Physical Constant Matched RI->node6

Caption: Characterization workflow for validating 2-FIBA.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₄H₇FO₂[4][6]
Molecular Weight 106.10 g/mol [4]
CAS Number 63812-15-7[4][7]
Appearance Clear colorless to pale yellow liquid/solid[3][6]
Purity ≥94.0%[6][8]
Refractive Index 1.3820-1.3880 @ 20°C[6]
Solubility Soluble in water[7]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For 2-FIBA, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

  • ¹H NMR: The two methyl groups (6 protons) will appear as a doublet due to coupling with the adjacent fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: One would expect to see signals for the methyl carbons, the quaternary α-carbon (which will be split due to coupling with fluorine), and the carbonyl carbon.

  • ¹⁹F NMR: A single resonance is expected, which will be split into a septet by the six equivalent protons of the methyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[9]

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10]

  • C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[10]

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponds to the carbon-fluorine bond stretch.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.[11]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z of 106, corresponding to [C₄H₇FO₂]⁺.[11]

  • Fragmentation: Common fragments may include the loss of the carboxyl group [COOH] (m/z 45) leading to a fragment at m/z 61, or loss of a methyl group [CH₃] leading to a fragment at m/z 91.

Chromatographic and Other Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly effective for assessing purity and for quantifying the acid in complex matrices.[12][13] Derivatization may be employed to improve chromatographic retention and sensitivity.[14]

  • Acid-Base Titration: A simple aqueous acid-base titration can be used to determine the assay or purity of the final product, confirming its acidic nature.[6]

Conclusion

This guide has outlined a technically sound and industrially viable pathway for the synthesis of this compound. The chosen method, leveraging the direct fluorination of a hydroxyester precursor with hydrogen fluoride, is efficient and scalable. The success of this synthesis is critically dependent on a comprehensive characterization strategy. By employing a suite of analytical techniques including NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of the final product. This robust validation framework ensures the material is suitable for its intended high-value applications in pharmaceutical and scientific research.

References

2-Fluoroisobutyric Acid: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Fluoroisobutyric acid (2-FIBA), a molecule of significant interest to researchers, scientists, and drug development professionals. From its early synthesis to its current role as a valuable building block in medicinal chemistry, this document traces the scientific journey of 2-FIBA, offering insights into its properties, synthesis, and diverse applications.

Section 1: Genesis and Early Synthesis

While a singular, definitive "discovery" of this compound is not prominently documented, its existence and methods for its preparation were emerging in the mid-20th century. One of the earliest detailed synthetic procedures can be traced back to the late 1960s. A notable method involved the reaction of a bromo-isobutyrate with a fluorinating agent.

An early reported synthesis, for instance, utilized silver fluoride (AgF) to displace the bromine atom in a bromoisobutyrate ester.[1][2] This nucleophilic substitution reaction, while foundational, was hampered by low yields. A significant competing reaction was the elimination of hydrogen bromide, leading to the formation of methacrylate as a major byproduct.[1][2] The high cost of silver fluoride also rendered this method commercially impractical for large-scale production.[1]

This early work, however, laid the groundwork for future investigations into more efficient fluorination techniques for α-substituted carboxylic acids. The challenges encountered highlighted the need for more selective and cost-effective fluorinating agents and reaction conditions.

Section 2: The Evolution of Synthetic Methodologies

The journey from early, inefficient laboratory-scale syntheses to modern, industrial-grade production of this compound reflects the broader advancements in fluorine chemistry. The development of more sophisticated fluorinating agents and a deeper understanding of reaction mechanisms have been pivotal.

Early Industrial Approaches and Their Limitations

In the latter half of the 20th century, the demand for fluorinated organic compounds, including 2-FIBA, grew, driven by their potential applications in agrochemicals and pharmaceuticals. This spurred research into more scalable synthetic routes.

Several patented methods emerged, often starting from readily available precursors like 2-hydroxyisobutyric acid esters. One such approach involved the use of fluorosulfonic acid, sometimes in the presence of a hydrogen fluoride (HF) source like HF/pyridine, to replace the hydroxyl group with fluorine. However, this method required long reaction times and the handling of highly corrosive and hazardous reagents.[1]

Another two-stage process involved the initial reaction of a 2-hydroxyisobutyrate with thionyl chloride, followed by fluorination with hydrogen fluoride or HF/amine mixtures.[3] While representing an improvement, these methods still presented challenges related to the use of HF, including the need for specialized, corrosion-resistant equipment and the generation of problematic waste streams.[3]

Modern and Economically Viable Syntheses

A significant breakthrough in the synthesis of this compound esters was the development of a more direct and efficient process utilizing hydrogen fluoride as both a fluorinating agent and a solvent. By reacting a 2-hydroxyisobutyrate with a large molar excess of HF in an autoclave at elevated temperatures (30-60 °C), high yields of the desired 2-fluoroisobutyrate could be achieved in a shorter reaction time (4-7 hours).[1]

A key advantage of this method is the significant reduction of the methacrylate byproduct, which simplifies purification.[1] Furthermore, the excess HF can be recovered and recycled by simple distillation, making the process more ecologically and economically advantageous.[1]

The following table summarizes the evolution of key synthetic approaches to this compound and its esters:

MethodStarting MaterialFluorinating AgentKey AdvantagesKey Disadvantages
Early Halogen Exchange 2-BromoisobutyrateSilver Fluoride (AgF)Foundational methodLow yield, expensive reagent, significant elimination byproduct[1][2]
From Hydroxyester (1) 2-HydroxyisobutyrateFluorosulfonic acid ± HF sourceUtilizes readily available starting materialLong reaction times, hazardous reagents[1]
From Hydroxyester (2) 2-HydroxyisobutyrateThionyl chloride, then HF or HF/amineTwo-stage approachUse of corrosive HF, complex workup[3]
Direct HF Fluorination 2-HydroxyisobutyrateHydrogen Fluoride (HF)High yield, short reaction time, reduced byproduct, recyclable reagent[1]Requires specialized equipment for handling HF

The logical progression of these synthetic methods can be visualized in the following workflow diagram:

Synthesis_Evolution A Early Method: Halogen Exchange B Industrial Approaches: From Hydroxyesters A->B Need for Scalability D Low Yield & High Cost A->D C Modern Method: Direct HF Fluorination B->C Improved Efficiency & Safety E Hazardous Reagents & Byproducts B->E F High Efficiency & Sustainability C->F

Caption: Evolution of this compound synthesis.

Section 3: Physicochemical Properties and Reactivity

This compound is a colorless to pale yellow solid with a low melting point. It is soluble in water and organic solvents. The presence of the electron-withdrawing fluorine atom at the α-position significantly influences its chemical properties.

PropertyValue
Molecular Formula C4H7FO2
Molecular Weight 106.10 g/mol
CAS Number 63812-15-7
Appearance White to light yellow powder or crystal
Synonyms 2-Fluoro-2-methylpropanoic acid

The fluorine atom enhances the acidity of the carboxylic acid group compared to its non-fluorinated analog, isobutyric acid. The C-F bond is exceptionally strong, contributing to the thermal and chemical stability of the molecule.

This compound can undergo reactions typical of carboxylic acids, such as esterification and conversion to the corresponding acid chloride. For instance, it can be reacted with oxalyl chloride to synthesize this compound chloride, a versatile intermediate for the preparation of amides and other derivatives.[4]

Section 4: Applications in Drug Discovery and Development

The unique properties imparted by the fluorine atom make this compound a valuable building block in medicinal chemistry.[5][6] The introduction of a fluorine atom or a fluoroalkyl group into a drug candidate can profoundly impact its metabolic stability, binding affinity, and pharmacokinetic profile.

A Versatile Building Block in Organic Synthesis

This compound and its derivatives serve as key intermediates in the synthesis of a wide range of more complex molecules.[6] Its utility spans several areas of organic synthesis, including:

  • Peptide Chemistry: It can be used in solid-phase peptide synthesis (SPPS).[6]

  • Stereoselective Synthesis: It is employed in the synthesis of specific stereoisomers of compounds, which is crucial for optimizing biological activity.[6]

  • Nucleoside Chemistry: It can be a starting material for modifying nucleosides, the building blocks of DNA and RNA.[6]

Role in the Development of Pharmaceuticals

The incorporation of the 2-fluoroisobutyryl moiety into bioactive molecules is a strategy employed by medicinal chemists to enhance drug-like properties. While specific drug names containing this exact fragment are not always readily disclosed in the public domain, the use of fluorinated building blocks is a well-established principle in drug design. For example, the methyl ester of this compound, methyl 2-fluoro-2-methylpropionate, is highlighted as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating fluorinated drugs that can enhance efficacy and reduce side effects.[7]

The following diagram illustrates the central role of this compound in the drug discovery pipeline:

Drug_Discovery_Pipeline cluster_0 Synthesis & Derivatization cluster_1 Medicinal Chemistry Applications cluster_2 Improved Pharmacological Properties FIBA This compound Derivatives Ester, Amide, and other Derivatives FIBA->Derivatives Lead_Opt Lead Optimization Derivatives->Lead_Opt Incorporation into Bioactive Scaffolds SAR Structure-Activity Relationship Studies Lead_Opt->SAR Metabolic_Stability Increased Metabolic Stability SAR->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity SAR->Binding_Affinity Bioavailability Improved Bioavailability SAR->Bioavailability Final_Drug Drug Candidate Bioavailability->Final_Drug

Caption: Role of 2-FIBA in the drug discovery process.

Section 5: Other Industrial Applications

Beyond pharmaceuticals, this compound and its esters are important intermediates in the agrochemical industry. They are used in the synthesis of certain triazine herbicides.[1] The development of efficient and cost-effective synthetic routes for 2-fluoroisobutyrates has been driven, in part, by their utility in this sector.

Section 6: Conclusion

This compound has evolved from a laboratory curiosity to a commercially significant chemical intermediate. Its history is intertwined with the broader advancements in organofluorine chemistry. The development of efficient and sustainable synthetic methods has been crucial in unlocking its potential. For researchers and professionals in drug discovery and development, 2-FIBA offers a valuable tool for modulating the properties of bioactive molecules, and its applications are likely to continue to expand as our understanding of the role of fluorine in molecular design deepens.

References

A Comprehensive Spectroscopic Guide to 2-Fluoroisobutyric Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoroisobutyric acid (CAS No. 63812-15-7) is a halogenated carboxylic acid of increasing interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a fluorine atom at a quaternary carbon center, imparts unique physicochemical properties that can influence biological activity and material characteristics. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed fingerprint of the molecule's identity, purity, and conformation.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is structured to not only present the spectral data but also to offer insights into the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Properties

PropertyValueSource
Chemical Name 2-Fluoro-2-methylpropanoic acid[3]
Synonyms This compound[3]
CAS Number 63812-15-7[2]
Molecular Formula C₄H₇FO₂[2]
Molecular Weight 106.10 g/mol [2]
Appearance White to light yellow powder or crystal[3]

digraph "2_Fluoroisobutyric_acid_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="CH₃", pos="-0.75,1.3!"]; C4 [label="CH₃", pos="-0.75,-1.3!"]; O1 [label="O", pos="2.25,1.3!"]; O2 [label="OH", pos="2.25,-1.3!"]; F1 [label="F", pos="0,1.5!"];

// Bonds C1 -- C2; C1 -- C3; C1 -- C4; C2 -- O1 [style=double]; C2 -- O2; C1 -- F1 [style=invis];

// Atom labels with high contrast fontcolor node_C1 [label="C", pos="0,0!", fontcolor="#202124"]; node_C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; node_C3 [label="CH₃", pos="-0.75,1.3!", fontcolor="#202124"]; node_C4 [label="CH₃", pos="-0.75,-1.3!", fontcolor="#202124"]; node_O1 [label="O", pos="2.25,1.3!", fontcolor="#EA4335"]; node_O2 [label="OH", pos="2.25,-1.3!", fontcolor="#EA4335"]; node_F1 [label="F", pos="0.75,1.3!", fontcolor="#34A853"];

// Re-drawing bonds with atom labels edge [color="#5F6368"]; node_C1 -- node_C2; node_C1 -- node_C3; node_C1 -- node_C4; node_C2 -- node_O1 [style=double]; node_C2 -- node_O2; node_C1 -- node_F1; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe of the molecular environment.

¹H NMR Spectroscopy

Predicted Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.6Doublet6H-CH₃
~12-13Singlet (broad)1H-COOH

Interpretation:

The ¹H NMR spectrum of this compound is predicted to be relatively simple. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, giving rise to a single signal. The presence of the adjacent fluorine atom is expected to cause a downfield shift of the methyl proton signal compared to isobutyric acid (which appears around 1.2 ppm). This deshielding effect is due to the high electronegativity of fluorine, which withdraws electron density from the neighboring carbon and, consequently, from the attached protons.[4]

The most characteristic feature will be the splitting of the methyl proton signal into a doublet due to coupling with the single fluorine atom (²JH-F). The typical magnitude for two-bond H-F coupling is in the range of 20-30 Hz.[5] The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature of carboxylic acids due to hydrogen bonding.[1]

¹³C NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Multiplicity (Proton Decoupled) | Assignment | | :--- | :--- | :--- | :--- | | ~25-30 | Doublet | -CH₃ | | ~90-100 | Doublet | C-F | | ~175-180 | Singlet | -COOH |

Interpretation:

In the proton-decoupled ¹³C NMR spectrum, three distinct signals are expected. The two equivalent methyl carbons will appear as a single signal. The quaternary carbon directly attached to the fluorine atom will be significantly shifted downfield due to the strong deshielding effect of the fluorine.[2] This carbon's signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JC-F), which is typically large (150-250 Hz).[6] The methyl carbon signal will also be split into a doublet due to two-bond coupling with the fluorine (²JC-F), with a smaller coupling constant (typically 15-30 Hz). The carboxylic carbon is expected to show a minimal, if any, coupling to the fluorine due to the three-bond distance.

¹⁹F NMR Spectroscopy

Predicted Data:

Chemical Shift (δ) ppmMultiplicity
~ -140 to -160Septet

Interpretation:

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. A single resonance is expected. For a fluorine atom on a tertiary carbon, the chemical shift is anticipated to be in the range of -140 to -160 ppm (relative to CFCl₃).[7][8] This signal will be split into a septet due to coupling with the six equivalent protons of the two methyl groups (²JH-F), following the n+1 rule (where n=6). This septet provides definitive evidence for the connectivity between the fluorine atom and the two methyl groups.

NMR_correlation Predicted NMR Correlations for this compound cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_19F ¹⁹F NMR H_Me ~1.6 ppm (Doublet, 6H) F ~ -140 to -160 ppm (Septet) H_Me->F ²J(H-F) H_COOH ~12-13 ppm (Singlet, 1H) C_Me ~25-30 ppm (Doublet) C_Me->F ²J(C-F) C_F ~90-100 ppm (Doublet) C_F->F ¹J(C-F) C_COOH ~175-180 ppm (Singlet)

Caption: Predicted NMR spectral correlations.

Infrared (IR) Spectroscopy

Predicted Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid dimer)
1000-1100StrongC-F stretch
2800-3000MediumC-H stretch (sp³)
~1470, ~1380MediumC-H bend (methyl)

Interpretation:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[9] The C=O stretching vibration of the dimerized carboxylic acid will give rise to a strong, sharp absorption at approximately 1710 cm⁻¹.[9] The presence of the fluorine atom will introduce a strong C-F stretching absorption, typically observed in the 1000-1100 cm⁻¹ region. The spectrum will also show C-H stretching and bending vibrations for the methyl groups.

Mass Spectrometry (MS)

Predicted Data (Electron Ionization):

m/zProposed Fragment
106[M]⁺ (Molecular Ion)
87[M - F]⁺
61[M - COOH]⁺
45[COOH]⁺
41[C₃H₅]⁺

Interpretation:

Upon electron ionization, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 106, corresponding to its molecular weight. The fragmentation pattern will be influenced by the functional groups present. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would lead to a fragment at m/z 61 ([M - COOH]⁺).[10] Another likely fragmentation is the loss of the fluorine atom, resulting in a peak at m/z 87 ([M - F]⁺). The carboxyl group itself can be observed as a fragment at m/z 45 ([COOH]⁺).[10] Further fragmentation of the alkyl chain can also occur.

MS_Fragmentation Predicted ESI-MS Fragmentation of this compound M [C₄H₇FO₂]⁺ m/z = 106 M_minus_F [C₄H₇O₂]⁺ m/z = 87 M->M_minus_F - F M_minus_COOH [C₃H₆F]⁺ m/z = 61 M->M_minus_COOH - COOH COOH [COOH]⁺ m/z = 45 M->COOH α-cleavage C3H5 [C₃H₅]⁺ m/z = 41 M_minus_COOH->C3H5 - HF

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity.

    • For ¹⁹F NMR, a standard single-pulse experiment with proton decoupling is often sufficient.[11]

  • Data Acquisition:

    • Set the appropriate spectral width, number of scans, and relaxation delay for each nucleus.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

    • In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.[12][13]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound, whether experimentally determined or predicted based on sound chemical principles, provides a comprehensive structural characterization of this important fluorinated building block. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for unambiguous identification and provides a baseline for quality control and further research. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this and other novel fluorinated compounds.

References

A Technical Guide to the Solubility and Stability of 2-Fluoroisobutyric Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Fluoroisobutyric acid (2-FIBA) is a fluorinated carboxylic acid of increasing interest in drug development and chemical synthesis due to the unique physicochemical properties conferred by the α-fluorine atom. This guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data is not widely published, this document synthesizes theoretical principles, qualitative observations, and established analytical protocols to provide researchers, scientists, and drug development professionals with a practical framework for its use. We present detailed, step-by-step methodologies for both determining solubility and assessing chemical stability through forced degradation studies coupled with stability-indicating HPLC methods.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound (CAS 63812-15-7) is essential for its effective handling, formulation, and analysis. The molecule's structure, featuring a polar carboxylic acid head and a compact, fluorinated alkyl tail, dictates its behavior in various solvent systems.

A notable discrepancy exists in literature and supplier data regarding its physical state at room temperature. It has been described as both a "White to Light yellow powder to crystal" and a "Clear colorless to pale yellow to pale brown...Liquid"[1]. This suggests that this compound is likely a low-melting solid, and its observed state may depend on ambient temperature and purity.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 63812-15-7[2][3]
Molecular Formula C₄H₇FO₂[1][2]
Molecular Weight 106.10 g/mol [2][3]
Appearance Colorless to off-white low-melting solid or liquid[1][2]
Boiling Point 57 °C @ 10 mmHg[2][4]
Density ~1.120 g/mL[2][4]
pKa 2.68 ± 0.10 (Predicted)[2]
Refractive Index ~1.3850 (@ 20°C)[1][2]

Solubility Profile

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound possesses a dual nature:

  • Polar Character: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Non-Polar Character: The isobutyl backbone provides a degree of non-polar character, which is further influenced by the electronegative fluorine atom.

This structure suggests that 2-FIBA will exhibit solubility in a range of solvents. Its miscibility is also predictable using frameworks like Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces[5][6]. While specific HSP values for 2-FIBA are not published, a systematic experimental evaluation can determine its compatibility with various solvents.

Qualitative Solubility in Common Lab Solvents

Based on its structure and available literature, 2-FIBA is described as being "soluble in water and organic solvents"[2][4][7]. Its non-fluorinated analog, isobutyric acid, is miscible with water, alcohol, and ether, providing a useful point of comparison[8][9].

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterSolubleThe carboxylic acid group forms strong hydrogen bonds with water molecules.[2][4]
Ethanol, MethanolSoluble / MiscibleCapable of hydrogen bonding with the alcohol's hydroxyl group and dipole-dipole interactions.
Polar Aprotic DMSO, DMFSoluble / MiscibleStrong dipole-dipole interactions with the solvent.
Acetone, AcetonitrileSolubleFavorable dipole-dipole interactions.
Non-Polar Dichloromethane (DCM)SolubleDCM has sufficient polarity to dissolve many organic acids.[10][11]
TolueneSparingly SolubleLimited interaction between the polar head and the non-polar aromatic solvent.
Hexanes, HeptaneInsoluble / Poorly SolubleMismatch in polarity; weak van der Waals forces are insufficient to overcome the strong interactions between 2-FIBA molecules.
Quantitative Solubility Data

A thorough literature search reveals a significant gap in publicly available quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common laboratory solvents. This lack of data underscores the importance of in-house experimental determination for specific formulation and process development activities. Researchers are strongly encouraged to perform the solubility determination protocol outlined in the following section.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determine the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment
  • This compound

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Glass vials (e.g., 4 mL) with screw caps

  • Graduated pipettes or micropipettes

  • Test solvents (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Filtration device (0.45 µm PTFE or appropriate syringe filters)

Workflow for Qualitative Solubility Assessment

The following workflow provides a rapid classification of solubility.

G start Start: Add 10 mg of 2-FIBA to 1 mL of solvent vortex Vortex for 60 seconds at room temp. start->vortex observe Visually Inspect Sample vortex->observe soluble Classify: Soluble (Clear solution) observe->soluble Completely Dissolved insoluble Classify: Insoluble (No change) observe->insoluble Undissolved partial Classify: Partially Soluble (Some solid remains) observe->partial Partially Dissolved

Caption: Workflow for rapid qualitative solubility testing.

Step-by-Step Protocol for Semi-Quantitative Solubility (Equilibrium Method)
  • Preparation: Add an excess amount of this compound (e.g., 200 mg) to a tared glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Cap the vial securely and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Accurately weigh a portion of the clear filtrate into a tared vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dissolved solid is achieved.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of residue in mg) / (Volume of filtrate taken in mL) Alternatively, the concentration of the filtrate can be determined using a validated analytical method such as HPLC-UV or titration.

Chemical Stability Profile

The Fisher Scientific safety data sheet states that this compound is "Stable under normal conditions"[12]. However, its stability can be compromised by factors such as incompatible materials, high temperature, pH extremes, and light. It is listed as being incompatible with strong oxidizing agents[12].

Factors Influencing Stability
  • pH: As a carboxylic acid, 2-FIBA can react with bases. While this is an acid-base reaction and not degradation, extreme pH conditions could potentially catalyze hydrolysis or other reactions if reactive species are present.

  • Oxidation: Although generally stable, forced degradation conditions using strong oxidizing agents (e.g., hydrogen peroxide) should be tested to confirm its stability profile.

  • Temperature: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions, such as decarboxylation, though this typically requires high temperatures for simple carboxylic acids.

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation in susceptible molecules.

Potential Degradation Pathways

While specific degradation pathways for 2-FIBA are not well-documented, knowledge of related fluorinated compounds allows for informed hypotheses. Studies on other perfluoroalkyl carboxylic acids (PFCAs) have shown degradation can proceed via several mechanisms under specific stress conditions, including:

  • Decarboxylation: Removal of the -COOH group to form a fluoroalkane, often requiring harsh conditions[13].

  • C-F Bond Cleavage: Reductive defluorination can occur under specific chemical or photochemical conditions, though the C-F bond is generally very strong[14][15][16].

  • Hydrolysis: While the parent acid is stable against hydrolysis, ester or amide derivatives would be susceptible.

These potential pathways must be investigated experimentally to build a comprehensive stability profile for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation & Stability-Indicating HPLC)

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose[17]. The development of such a method relies on performing forced degradation (stress testing) studies.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 2-FIBA in a suitable solvent (e.g., 1 mg/mL in Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) prep->base ox Oxidation (e.g., 3% H₂O₂, RT, 24h) prep->ox therm Thermal (e.g., 80°C, 72h) prep->therm photo Photolytic (ICH Q1B conditions) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV/PDA (including unstressed control) ox->hplc therm->hplc photo->hplc neutralize->hplc mass Characterize degradants (LC-MS) hplc->mass

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol
  • Initial Method Development: Develop a preliminary reversed-phase HPLC method. A good starting point would be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: 30 °C.

  • Prepare Stress Samples:

    • Prepare a stock solution of 2-FIBA (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

    • Acidic: Mix stock solution with 0.1 M HCl. Heat as required (e.g., 60°C for 8 hours).

    • Basic: Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution protected from light at 2-8°C.

  • Analyze Samples:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Inject all samples onto the HPLC system. Use a photodiode array (PDA) detector to check for peak purity of the parent 2-FIBA peak and to identify the UV maxima of any new peaks.

  • Method Optimization and Validation:

    • Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other[18][19].

    • If resolution is poor, optimize the mobile phase composition, gradient, pH, or column chemistry[17].

    • Once the method demonstrates specificity, it must be fully validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness.

Recommendations for Storage and Handling

  • Storage: Based on its properties and potential for reactivity, this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated place[12][20]. Storage under an inert atmosphere (e.g., nitrogen) can further protect against potential long-term oxidative or hydrolytic degradation[2].

  • Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times[12]. All manipulations should be performed in a chemical fume hood.

References

A Technical Guide to the Research Applications of 2-Fluoroisobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Fluoroisobutyric acid (2-F-IBA) and its derivatives represent a class of compounds with unique and potent capabilities. The presence of a fluorine atom at the α-position of a sterically hindered carboxylic acid imparts profound effects on metabolic stability, molecular conformation, and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core research applications of 2-F-IBA derivatives. We will delve into the mechanistic principles behind their utility, provide actionable experimental protocols for their synthesis and integration, and explore future research trajectories.

The Foundational Role of Fluorine in Molecular Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å), and the exceptional strength of the C-F bond—make it a powerful tool for molecular engineering.[3] Its judicious placement within a molecule can productively influence a range of parameters critical for drug discovery and material science.[4] These include:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, protecting adjacent "soft spots" from oxidative metabolism.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state, solubility, and target engagement.[5]

  • Conformational Control: Fluorine can exert powerful stereoelectronic effects, inducing specific conformational preferences in flexible molecules like peptides, thereby pre-organizing them for optimal receptor binding.[3]

  • Increased Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O groups), enhancing binding affinity.

This compound derivatives harness these fundamental principles, offering a versatile platform for scientific innovation.

Core Application I: Fortifying Drug Candidates Against Metabolism

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. 2-F-IBA derivatives serve as powerful tools to address this by acting as metabolically robust bioisosteres.

Mechanism of Metabolic Shielding

The introduction of a 2-F-IBA moiety can block metabolic oxidation at or near the site of incorporation. The fluorine atom provides both steric and electronic shielding. Its high electronegativity lowers the electron density of neighboring C-H bonds, making them less susceptible to enzymatic hydroxylation. This strategic placement effectively "armors" a potential metabolic hotspot on a drug candidate.[5][6]

cluster_0 Standard Metabolism cluster_1 Metabolic Shielding with 2-F-IBA Derivative Drug_CH Metabolically Liable C-H Bond Metabolite Oxidized Metabolite (Inactive/Toxic) Drug_CH->Metabolite CYP450 Oxidation Drug_CF Drug with 2-F-IBA Moiety (C-F Bond) No_Reaction Metabolism Blocked Drug_CF->No_Reaction Steric & Electronic Shielding

Caption: Metabolic shielding by a 2-F-IBA derivative.

Causality and Experimental Impact

By preventing oxidation, the incorporation of a 2-F-IBA derivative can significantly prolong a drug's circulating half-life. This leads to improved pharmacokinetic profiles, allowing for less frequent dosing and potentially lower overall drug exposure, which can reduce off-target side effects. This strategy is particularly valuable in therapeutic areas like oncology and central nervous system disorders, where maintaining stable drug concentrations is critical.[1]

Core Application II: Fine-Tuning Molecular Conformation in Peptides

Peptide therapeutics offer high specificity but often suffer from poor proteolytic stability and a lack of defined structure in solution.[7] 2-F-IBA can be used to create fluorinated amino acid analogs (e.g., 2-fluoro-2-methylalanine) that act as powerful conformational constraints.

Inducing Stable Secondary Structures

When incorporated into a peptide sequence, the steric bulk and unique electronic properties of the 2-F-IBA side chain restrict the allowable Ramachandran angles of the peptide backbone. This forces the peptide to adopt a more rigid and predictable secondary structure, such as an α-helix or a β-sheet.[8][9] These "foldamers" can mimic the bioactive conformation of a natural peptide or protein, leading to enhanced target binding and biological activity.[8]

cluster_0 Unstructured Peptide cluster_1 Structured Peptide with 2-F-IBA Derivative A1 Ala A2 Gly A3 Leu A1->A3 A4 Val A2->A4 A5 Ser A3->A5 B1 Ala B2 Gly B1->B2 B3 2-F-IBA Analog B2->B3 B4 Val B3->B4 B5 Ser B4->B5

Caption: Conformational constraint by a 2-F-IBA analog.

Enhancing Proteolytic Resistance

The unnatural structure of the 2-F-IBA analog and the stabilized secondary structure it induces make the peptide a poor substrate for proteases. This significantly increases the peptide's stability in biological fluids, overcoming a major hurdle in the development of peptide-based drugs.

Physicochemical Properties and Their Impact

The fluorine atom in 2-F-IBA profoundly influences its electronic properties, which can be leveraged to tune the characteristics of a larger molecule.[10]

PropertyIsobutyric Acid (Non-fluorinated)This compoundImpact of Fluorination
pKa ~4.86~2.9-3.1Increased Acidity
Calculated LogP ~0.96~0.60Slight Decrease in Lipophilicity
C-F Bond Energy N/A~485 kJ/molHigh Metabolic Stability

Table 1: Comparison of Physicochemical Properties. The strong inductive effect of fluorine withdraws electron density from the carboxyl group, making the proton more acidic and lowering the pKa.[5] This change can alter a drug's solubility, membrane permeability, and interactions with its biological target.

Experimental Methodologies and Protocols

The successful application of 2-F-IBA derivatives hinges on robust synthetic and integration protocols. The following sections provide validated, step-by-step methodologies.

Protocol: Synthesis of Fmoc-Protected 2-F-IBA Analog for SPPS

This protocol outlines a general route for preparing an Fmoc-protected amino acid analog derived from 2-F-IBA, suitable for solid-phase peptide synthesis (SPPS). The example target is Fmoc-2-amino-2-methyl-2-fluoropropanoic acid.

Materials:

  • 2-Bromo-2-methylpropanoic acid

  • Silver(I) fluoride (AgF) or other suitable fluorinating agent

  • Ammonia solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dichloromethane (DCM), Diethyl ether, Ethyl acetate, Hexanes

  • 1 M HCl, Saturated NaCl solution

Procedure:

  • Fluorination: In a suitable flask protected from light, dissolve 2-bromo-2-methylpropanoic acid in an appropriate solvent. Add AgF and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. (Note: Alternative, more modern fluorination methods may be employed, such as those using DAST or other nucleophilic fluorinating agents on a corresponding hydroxy-acid precursor).[11][12]

  • Workup & Isolation: Filter the reaction mixture to remove silver salts. Extract the crude product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-2-methylpropanoic acid.

  • Amination: Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.[13] Carefully react the acid chloride with an excess of aqueous ammonia to form the corresponding amide. Hydrolyze the amide under appropriate conditions to yield 2-amino-2-methyl-2-fluoropropanoic acid.

  • Fmoc Protection: Dissolve the resulting amino acid in a 10% aqueous sodium bicarbonate solution. Cool the solution in an ice bath. Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., dioxane or acetone) dropwise while maintaining vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The pH should be maintained around 8-9.

  • Purification: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the Fmoc-protected amino acid into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the pure Fmoc-protected 2-F-IBA analog.

Protocol: Incorporation of 2-F-IBA Analog via Fmoc-SPPS

This protocol describes the manual incorporation of the synthesized Fmoc-protected 2-F-IBA analog into a peptide sequence using standard solid-phase peptide synthesis techniques.[14][15]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected 2-F-IBA analog

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Start Start: Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Amino Acid (Fmoc-AA, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Check Final Residue? Wash2->Check Check->Deprotect No Cleave Final Cleavage & Deprotection (TFA Cocktail) Check->Cleave Yes Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate End End: Purified Peptide Precipitate->End

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Repeat once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vial, pre-activate the Fmoc-protected 2-F-IBA analog (3-5 equivalents relative to resin loading) with HATU (0.98 eq.) and DIPEA (2 eq.) in DMF for 5-10 minutes. Add this activated mixture to the resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours. The coupling of sterically hindered amino acids like 2-F-IBA derivatives may require longer reaction times or double coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC.

Future Outlook and Emerging Applications

The utility of 2-F-IBA derivatives is not confined to medicinal chemistry. Emerging research points to their potential in:

  • Fluorinated Polymers: As monomers, 2-F-IBA derivatives can be used to synthesize specialty polymers with unique thermal stability, chemical resistance, and low surface energy.[16]

  • Agrochemicals: The principles of metabolic stabilization and modulated bioavailability are directly applicable to the design of more potent and environmentally stable pesticides and herbicides.[11]

  • 18F Radiochemistry: The synthesis of 18F-labeled 2-F-IBA derivatives could provide novel PET imaging agents for diagnostics, allowing for non-invasive tracking of biological processes.[2]

Conclusion

This compound and its derivatives are far more than simple chemical building blocks; they are sophisticated tools for molecular design. Their ability to confer metabolic stability, modulate physicochemical properties, and enforce specific molecular conformations provides researchers with a powerful strategy to overcome long-standing challenges in drug discovery, peptide therapeutics, and materials science. As synthetic methodologies become more refined, the applications for this versatile scaffold are poised to expand, paving the way for the next generation of innovative medicines and materials.

References

2-Fluoroisobutyric Acid: A Strategic Building Block for Next-Generation Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, 2-Fluoroisobutyric acid (2-FIBA) presents a unique and powerful combination of a quaternary stereocenter, a gem-dimethyl group, and a fluorine atom. This guide provides an in-depth technical exploration of 2-FIBA as a versatile building block in novel molecule synthesis. We will delve into the rationale behind its use, its synthesis and derivatization, and its application in constructing advanced molecules, including peptidomimetics and other bioactive compounds. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

The Rationale for Employing this compound: A Trifecta of Properties

The utility of this compound as a building block stems from the synergistic effects of its three key structural features: the fluorine atom, the gem-dimethyl group, and the carboxylic acid handle.

  • The Influence of the Fluorine Atom: The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical properties.[1][2] In the context of drug design, this can lead to:

    • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving cell permeability and target engagement.

    • Altered Conformation: The stereoelectronic effects of the C-F bond can induce specific conformational preferences in a molecule, which can be exploited to pre-organize a ligand for optimal binding to its biological target.[3]

    • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and multipolar interactions, leading to enhanced binding affinity.

  • The Role of the Gem-Dimethyl Group: The presence of two methyl groups on the alpha-carbon imparts several advantageous characteristics:

    • Steric Shielding: The gem-dimethyl group can protect adjacent functional groups, such as peptide bonds, from enzymatic degradation, further enhancing metabolic stability.

    • Conformational Constraint: This bulky group restricts the rotational freedom around the alpha-carbon, leading to a more defined molecular conformation. In peptide chemistry, this can help to induce and stabilize specific secondary structures like helices or turns.

  • The Carboxylic Acid Handle: The carboxylic acid functionality of 2-FIBA provides a versatile point of attachment for further synthetic transformations. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, allowing for its incorporation into a wide range of molecular scaffolds.

The convergence of these three features in a single, relatively simple building block makes 2-FIBA a highly attractive tool for medicinal chemists and materials scientists seeking to fine-tune the properties of their target molecules.

Synthesis and Derivatization of this compound

The accessibility of 2-FIBA is crucial for its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and available starting materials.

Synthesis of this compound

One common method for the preparation of this compound esters involves the reaction of a corresponding 2-hydroxyisobutyric acid ester with hydrofluoric acid.[4] While effective, this method requires specialized equipment to handle the highly corrosive and toxic hydrofluoric acid.

Alternative approaches have also been explored, such as the fluorination of 2-bromoisobutyrate with silver fluoride (AgF), although this method can suffer from low yields due to competing elimination reactions.[4] More recent advancements in fluorination chemistry offer potentially safer and more efficient routes.

Preparation of Fmoc-2-Fluoroisobutyric Acid for Solid-Phase Peptide Synthesis

Representative Protocol for the Synthesis of Fmoc-2-Fluoroisobutyric Acid:

This protocol is adapted from the synthesis of Fmoc-2-Amino Isobutyric Acid and should be optimized for 2-FIBA.

Step 1: Synthesis of 2-Bromo-2-methylpropanoic acid

  • To a solution of isobutyric acid in a suitable solvent, add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain 2-bromo-2-methylpropanoic acid.

Step 2: Synthesis of 2-Fluoro-2-methylpropanoic acid (2-FIBA)

  • Dissolve 2-bromo-2-methylpropanoic acid in a suitable solvent such as acetonitrile.

  • Add a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6), or a milder fluorinating agent like silver(I) fluoride.

  • Heat the reaction mixture and monitor its progress.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the resulting 2-FIBA by distillation or crystallization.

Step 3: Synthesis of Fmoc-2-Fluoroisobutyric acid

  • Dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 equivalents) in dioxane or acetone.

  • Slowly add the Fmoc-OSu solution to the 2-FIBA solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-2-Fluoroisobutyric acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

This synthetic sequence provides a plausible and scalable route to Fmoc-2-FIBA, ready for use in SPPS.

Applications in Novel Molecule Synthesis

The true power of 2-FIBA lies in its application as a strategic building block to create novel molecules with tailored properties.

Engineering Peptidomimetics with Enhanced Stability and Defined Conformations

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and lack of defined secondary structure in solution.[6] The incorporation of 2-FIBA into peptide sequences can address these limitations.

Workflow for Incorporating Fmoc-2-FIBA into a Peptide Sequence via SPPS:

SPPS_Workflow Resin Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 2. Coupling Coupling (Fmoc-2-FIBA-OH, HBTU/HOBt, DIEA in DMF) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Repeat Repeat Cycles for Subsequent Amino Acids Washing2->Repeat 5. Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection 6. Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage 7. Purification Purification (RP-HPLC) Cleavage->Purification 8.

Caption: A generalized workflow for the incorporation of Fmoc-2-Fluoroisobutyric acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

The introduction of 2-FIBA can induce a helical conformation in the peptide backbone due to the steric constraints imposed by the gem-dimethyl group. The fluorine atom can further stabilize this conformation through intramolecular interactions and by modulating the electronic properties of the peptide backbone.

Development of Novel Bioactive Molecules and Enzyme Inhibitors

Beyond peptidomimetics, 2-FIBA can be used as a starting material for the synthesis of a diverse range of small molecules with potential therapeutic applications. The carboxylic acid functionality can be readily transformed to participate in various coupling reactions, allowing for the construction of complex molecular architectures.

For instance, 2-FIBA derivatives can be designed as enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydroxyl group or a hydrogen atom, potentially forming key interactions within an enzyme's active site. The gem-dimethyl group can provide the necessary steric bulk to occupy hydrophobic pockets and enhance binding affinity.

Logical Relationship for Designing a 2-FIBA-based Enzyme Inhibitor:

Inhibitor_Design Target Identify Target Enzyme and Active Site Features Pharmacophore Design Pharmacophore with Key Binding Elements Target->Pharmacophore Scaffold Select 2-FIBA as a Core Scaffold Pharmacophore->Scaffold Rationale Rationale for 2-FIBA Selection Scaffold->Rationale Synthesis Synthesize Library of 2-FIBA Derivatives Scaffold->Synthesis Fluorine Fluorine for Polar Interactions & Metabolic Stability Rationale->Fluorine Gem_Dimethyl Gem-Dimethyl for Hydrophobic Interactions & Conformational Rigidity Rationale->Gem_Dimethyl SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Optimization Lead Optimization SAR->Optimization

Caption: A logical workflow illustrating the design process of a novel enzyme inhibitor utilizing this compound as a key building block.

Data Presentation and Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C4H7FO2[7][8]
Molecular Weight 106.10 g/mol [7][8]
Boiling Point 57-58°C at 10 mmHg[9]
Density 1.120 g/mL at 25°C[9]
Refractive Index 1.3850 at 20°C[9]
Water Solubility Soluble[9]
CAS Number 63812-15-7[5][8]

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers a unique combination of properties for the synthesis of novel molecules. Its ability to impart metabolic stability, control conformation, and participate in a wide range of chemical transformations makes it an invaluable tool for researchers in drug discovery and materials science. As our understanding of the subtle effects of fluorination continues to grow, and as new synthetic methodologies become available, the applications of 2-FIBA are poised to expand even further. The strategic use of this and other fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics and advanced materials.

References

Safety, handling, and disposal guidelines for 2-Fluoroisobutyric acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Fluoroisobutyric Acid

This guide provides comprehensive safety, handling, and disposal protocols for this compound (CAS No. 63812-15-7), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the highest standards of operational safety and regulatory compliance.

Understanding the Hazard Profile of this compound

This compound is a valuable building block in organic synthesis, particularly for creating fluorinated compounds. However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. The primary dangers associated with this compound are its high acute toxicity, severe corrosivity, and flammability[1][2]. A thorough understanding of its properties is the cornerstone of safe laboratory practice.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties influence its behavior and are critical for risk assessment.

PropertyValueSource
CAS Number 63812-15-7[1][2][3]
Molecular Formula C₄H₇FO₂[1][3]
Molecular Weight 106.10 g/mol [4][5]
Appearance White to light yellow powder/crystal or clear colorless to pale yellow liquid[6]
Boiling Point 57-58°C at 10 mmHg[4]
Flash Point 53 °C
Density ~1.120 g/cm³[4]
Solubility Soluble in water[7][4]
GHS Hazard Classification

This compound is classified as a highly hazardous substance under the Globally Harmonized System (GHS). The following table summarizes its primary hazard classifications, which mandate the stringent handling procedures discussed in this guide.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedGHS06 (Skull and Crossbones)
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skinGHS06 (Skull and Crossbones)
Acute Toxicity, Inhalation (Category 2) H330: Fatal if inhaledGHS06 (Skull and Crossbones)
Skin Corrosion (Category 1B) H314: Causes severe skin burns and eye damageGHS05 (Corrosion)
Serious Eye Damage (Category 1) H318: Causes serious eye damageGHS05 (Corrosion)
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Flammable Solid (Category 2) H228: Flammable solidGHS02 (Flame)

Sources:[2][8]

Comprehensive Risk Assessment and Control

A systematic approach to risk assessment is essential before any work with this compound begins. This involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate risks.

The Hierarchy of Controls

The most effective way to manage the risks of this compound is to follow the hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_main Risk Control for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Often Not Feasible) Engineering Engineering Controls (Most Effective) Substitution->Engineering Prioritize Administrative Administrative Controls Engineering->Administrative Implement PPE Personal Protective Equipment (Essential Last Line of Defense) Administrative->PPE Mandate

Figure 1: Hierarchy of controls for managing chemical risk.
  • Engineering Controls : All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of its fatal vapors[1][2]. The fume hood also provides containment in case of a spill. Use explosion-proof ventilation and electrical equipment due to its flammability.

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained and authorized personnel. Develop and strictly follow Standard Operating Procedures (SOPs). Ensure safety data sheets are readily accessible. Do not work alone when handling this substance.

  • Personal Protective Equipment (PPE) : PPE is not a substitute for engineering controls but is critical for protecting against direct contact. The required PPE is detailed in the following section.

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosivity and high toxicity of this compound, a comprehensive PPE ensemble is mandatory[9][10].

Body PartRequired PPERationale and Specifications
Eyes / Face Chemical safety goggles AND a full-face shieldProtects against splashes that cause severe eye damage (H314/H318)[2][8]. Must comply with OSHA 29 CFR 1910.133 or EN166 standards[2][11].
Skin / Body Chemical-resistant gloves (Nitrile or Butyl Rubber), a chemical-resistant apron over a lab coat, and full leg/foot coveringsPrevents contact with skin, which is toxic and causes severe burns (H311/H314). Gloves must be inspected before use and removed without touching the outer surface[8].
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gasesRequired if there is any risk of exceeding exposure limits or if engineering controls fail. Protects against fatal inhalation (H330)[2][12].

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable.

General Handling Protocol

This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow, such as weighing for a reaction.

Objective: To safely weigh and transfer a specific quantity of this compound.

Materials:

  • This compound in its original container

  • Spatula and weigh boat/paper

  • Analytical balance (located inside the fume hood)

  • Reaction vessel

  • Waste container for contaminated materials

  • Full PPE ensemble as described in Section 2.2

Procedure:

  • Preparation :

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE (goggles, face shield, gloves, lab coat/apron) before entering the designated work area.

    • Place all necessary equipment (balance, spatula, weigh vessel, reaction flask) inside the fume hood.

    • Designate a specific area within the hood for the weighing operation to minimize contamination.

  • Handling and Weighing :

    • Carefully open the this compound container inside the fume hood. Avoid creating dust if it is in solid form[8].

    • Using a clean spatula, carefully transfer the approximate amount of the chemical to the weigh vessel on the balance.

    • Securely close the primary container immediately after dispensing.

    • Record the exact weight.

  • Transfer and Post-Handling :

    • Carefully transfer the weighed chemical to the reaction vessel.

    • Place the used weigh vessel, any contaminated wipes, and gloves into a designated, sealed hazardous waste bag or container inside the fume hood.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate decontaminating solution.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and goggles, followed by the lab coat and inner gloves. Wash hands thoroughly with soap and water[8].

Storage Requirements

Proper storage is crucial to prevent accidents and degradation of the material.

  • Location : Store in a dry, cool, and well-ventilated area designated for corrosive and toxic materials[1][2].

  • Conditions : Keep the container tightly closed and store under an inert atmosphere, as the material can be hygroscopic[1]. Store locked up to restrict access[2]. Recommended storage temperatures may be between 2-8°C[8].

  • Incompatibilities : this compound must be stored separately from strong oxidizing agents and bases[2][13][14]. Do not store with organic materials[15].

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

In any case of exposure, seek immediate medical attention and provide the safety data sheet to the responding medical personnel[2][8].

  • Inhalation : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately as inhalation can be fatal[2].

  • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin with copious amounts of water for at least 15 minutes. Immediate medical attention is required due to severe burns and toxicity[2][16].

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate, specialist medical attention[2].

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting, as this can cause perforation of the esophagus[2]. Call a physician or poison control center immediately[2].

Spill Response

The response to a spill depends on its scale. Only trained personnel equipped with the proper PPE and spill kits should manage minor spills.

Spill_Response_Tree cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill of this compound Occurs Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill (<100 mL, Contained) Assess->Minor Is it minor? Major Major Spill (>100 mL or Uncontained) Assess->Major Is it major? Alert Alert others in the immediate area Minor->Alert Evacuate EVACUATE the area immediately Major->Evacuate DonPPE Don enhanced PPE (respirator, heavy gloves) Alert->DonPPE Contain Contain spill with absorbent dikes DonPPE->Contain Neutralize Neutralize SLOWLY with sodium bicarbonate from edges inward Contain->Neutralize Absorb Absorb with inert material (vermiculite, sand) Neutralize->Absorb Collect Collect waste in a sealed, labeled hazardous waste container Absorb->Collect Decon Decontaminate area with soap and water Collect->Decon Alarm Activate fire alarm / Call emergency services Evacuate->Alarm Secure Secure the area, prevent entry Alarm->Secure Inform Inform emergency responders of the chemical identity Secure->Inform

Figure 2: Decision tree for spill response.

Minor Spill Cleanup Protocol:

  • Alert & Secure : Alert personnel in the immediate vicinity. Secure the area to prevent others from entering[17].

  • Protect Yourself : Don the appropriate PPE, including a respirator, chemical-resistant gloves, goggles, and a face shield[17].

  • Contain & Neutralize : If the spill is liquid, create a dike around it with an inert absorbent material like sand or vermiculite to prevent it from spreading[18][19]. Slowly apply an acid neutralizer, such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inward[19][20].

  • Absorb & Collect : Once neutralized, absorb the material with an inert absorbent. Sweep or scoop the absorbed material into a clearly labeled, leak-proof container for hazardous waste[17][21].

  • Decontaminate : Wash the spill area with soap and water. Collect the rinse water for disposal if the spill was highly toxic[17].

  • Dispose : Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

  • Report : Report the incident to your supervisor or Environmental Health & Safety department.

Disposal Guidelines

Disposal of this compound and its contaminated waste must be handled with extreme care and in accordance with all local, regional, and national regulations[2].

  • Waste Classification : This material is considered hazardous waste. Never dispose of it down the drain or in regular trash[8].

  • Primary Disposal Method : The recommended method of disposal is to use a licensed professional waste disposal service[8]. The material should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1].

  • Containerization :

    • Collect waste in a designated, corrosion-resistant, and properly sealed container[22].

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Neutralization : While neutralization is a key step in spill cleanup, bulk neutralization for disposal should only be performed by trained personnel following a validated SOP, as the reaction can generate heat and gas[22]. For laboratory waste, direct collection and professional disposal is the safest and most compliant method.

References

CAS number and molecular structure of 2-Fluoroisobutyric acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoroisobutyric Acid: Synthesis, Properties, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

Abstract: this compound (2-FIBA) is a structurally simple yet powerful building block in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of a fluorine atom at the α-position of isobutyric acid imparts unique physicochemical properties that can profoundly influence molecular conformation, acidity, metabolic stability, and biological activity. This guide provides a comprehensive overview of this compound, detailing its core chemical identity, synthetic methodologies, key physicochemical and spectroscopic properties, characteristic reactivity, and diverse applications. Special emphasis is placed on the rationale behind its use in drug design and the practical aspects of its synthesis and handling, offering researchers and development professionals a thorough resource for leveraging this versatile fluorinated compound.

Core Identification and Molecular Structure

This compound is a halogenated carboxylic acid. The presence of a fluorine atom on the tertiary carbon adjacent to the carboxyl group is the key structural feature that dictates its chemical behavior.

CAS Number: 63812-15-7[1][2]

Molecular Formula: C₄H₇FO₂[1][2]

Molecular Structure:

  • IUPAC Name: 2-fluoro-2-methylpropanoic acid[3][4]

  • Synonyms: 2-Fluoroisobutanoic acid, 2-Fluoro-2-methylpropionic acid[3][5]

  • SMILES: CC(C)(F)C(O)=O[4]

  • InChI Key: NZDOWZQRNZLBOY-UHFFFAOYSA-N[6]

The molecule features a chiral center at the α-carbon, but it is commonly used as a racemic mixture in synthesis.

Synthesis of this compound: Strategies and Mechanisms

The synthesis of α-fluorinated carboxylic acids like 2-FIBA presents unique challenges, primarily centered on the controlled introduction of a single fluorine atom onto a sterically hindered tertiary carbon. Both nucleophilic and electrophilic fluorination strategies have been developed, with the choice of method often dictated by scale, available starting materials, and safety considerations.

Nucleophilic Fluorination Routes

These methods typically involve the displacement of a good leaving group with a fluoride ion source.

  • From α-Hydroxy Esters (Industrial Method): A prevalent industrial method involves the reaction of a 2-hydroxyisobutyrate ester with hydrogen fluoride (HF).[1] This reaction is a direct nucleophilic substitution of the hydroxyl group. The high acidity of HF protonates the hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by fluoride.

    • Rationale: This approach is economically advantageous due to the low cost of HF and 2-hydroxyisobutyric acid derivatives, which can be produced from renewable resources.[1] However, it requires specialized equipment (e.g., an autoclave) to handle the corrosive and toxic anhydrous HF under pressure.[1] The reaction often uses a large excess of HF and is conducted at elevated temperatures (30-60 °C) to achieve high yields.[1]

  • From α-Bromo Esters: The displacement of bromide from an α-bromoisobutyrate ester using a fluoride source like potassium fluoride (KF) is a common laboratory-scale approach.[7]

    • Causality: This is a classic Sₙ2 reaction. The success of this method hinges on enhancing the nucleophilicity of the fluoride ion and using a solvent that can facilitate the displacement. Aprotic polar solvents are often employed. The use of phase-transfer catalysts can also improve reaction rates and yields.[7] A significant side reaction is E2 elimination, which leads to the formation of methacrylate byproducts.[1]

Electrophilic Fluorination Routes

Electrophilic fluorination involves reacting an electron-rich substrate, such as a ketene silyl acetal, with an electrophilic fluorine source ("F⁺").

  • From Ketene Silyl Acetals: Isobutyric acid can be converted to its corresponding ketene silyl acetal. This enol derivative is then reacted with an electrophilic fluorinating agent like N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®.[8][9]

    • Expertise & Insight: This strategy is highly effective for synthesizing sterically hindered α-fluorocarboxylic acids where nucleophilic substitution might fail or lead to extensive elimination.[9] It avoids the harsh conditions associated with HF and provides a cleaner reaction profile, making it well-suited for laboratory and fine chemical synthesis. The choice of the silyl group and reaction conditions can be tuned to optimize yields.[9]

The following diagram illustrates a common nucleophilic substitution pathway for synthesizing the methyl ester of 2-FIBA, a direct precursor to the acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_intermediate Mechanism Step cluster_product Intermediate Product cluster_final Final Product Start Methyl 2-hydroxyisobutyrate Intermed Protonation of -OH group Start->Intermed Reaction with HF Reagent1 Anhydrous HF (Large Molar Excess) Cond Autoclave 30-60 °C, 4-7 hours Prod_ester Methyl 2-fluoroisobutyrate Intermed->Prod_ester SN1/SN2 Displacement by Fluoride Final_acid This compound Prod_ester->Final_acid Acid or Base Hydrolisis

Caption: Industrial synthesis pathway from an α-hydroxy ester.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-FIBA are fundamental for its characterization and for predicting its behavior in chemical systems.

PropertyValueSource
CAS Number 63812-15-7[1][10]
Molecular Weight 106.10 g/mol [1]
Appearance White to light yellow powder or crystal; low melting solid
Boiling Point 163.2 ± 10.0 °C at 760 mmHgN/A
Density 1.1 ± 0.1 g/cm³N/A
Water Solubility Soluble[11]
pKa ~2.68 (Predicted)N/A
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a doublet for the six equivalent methyl protons (CH₃) due to coupling with the adjacent fluorine atom. The carboxylic acid proton (COOH) will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon, the quaternary α-carbon (split into a doublet by the fluorine), and the methyl carbons (also showing C-F coupling).

  • ¹⁹F NMR: A single resonance, likely a septet due to coupling with the six methyl protons, is expected. This is a key technique for confirming the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid) and a strong C=O stretching absorption around 1700-1725 cm⁻¹.[12] The C-F stretch will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) at m/z = 88 (for the acid).[13] Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 43.[13]

Reactivity and Applications

The α-fluoro substituent dramatically influences the reactivity of the carboxylic acid. The high electronegativity of fluorine enhances the acidity of the carboxyl proton compared to isobutyric acid. The molecule readily undergoes standard carboxylic acid reactions.

Key Reactions
  • Acid Chloride Formation: this compound can be converted to its highly reactive acid chloride derivative, 2-fluoroisobutyryl chloride, using reagents like oxalyl chloride or thionyl chloride.[11] This intermediate is crucial for subsequent acylation reactions.

  • Esterification and Amidation: The acid can be converted to esters and amides via standard coupling protocols (e.g., using carbodiimides like DCC or EDC) or through the acid chloride intermediate. These reactions are central to its use as a building block.

Applications in Drug Development and Medicinal Chemistry

The 2-fluoroisobutyryl moiety is a valuable structural motif in drug design. The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, but with significantly altered electronic properties.

  • Metabolic Blocking: The tertiary carbon in the isobutyryl group can be susceptible to oxidative metabolism. Replacing a hydrogen with a fluorine atom at this position can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[14][15]

  • Conformational Control: The steric bulk and electronic nature of the C-F bond can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity for a biological target.

  • Modulation of pKa: The electron-withdrawing effect of the fluorine atom can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility, membrane permeability, and target engagement.

  • Building Block for Complex Molecules: 2-FIBA is a key starting material for synthesizing more complex fluorinated compounds.[16] Its derivatives are used in peptide chemistry, stereoselective synthesis, and the creation of novel pharmaceutical agents.[16] A notable, albeit illicit, example is its use as a precursor in the synthesis of fentanyl analogs, such as meta-fluoroisobutyryl fentanyl.[17][18]

G cluster_start Core Compound cluster_reagents Activation cluster_intermediate Reactive Intermediate cluster_products Derivative Synthesis cluster_coupling Coupling Partners Start This compound Intermed 2-Fluoroisobutyryl Chloride Start->Intermed Activation Reagent1 Oxalyl Chloride or Thionyl Chloride Prod1 Amide Derivatives (e.g., for Peptides, Active Pharmaceutical Ingredients) Intermed->Prod1 Prod2 Ester Derivatives (e.g., for Pro-drugs, Fine Chemicals) Intermed->Prod2 Couple1 Amine (R-NH2) Couple1->Prod1 Acylation Couple2 Alcohol (R-OH) Couple2->Prod2 Acylation

Caption: General workflow for the application of 2-FIBA in synthesis.

Detailed Experimental Protocol: Laboratory Synthesis of a 2-Fluoroalkanoic Acid

The following is a representative three-step protocol for the synthesis of a 2-fluoroalkanoic acid, adapted from a validated procedure for a similar compound.[7] This method illustrates the α-bromination of a carboxylic acid, followed by nucleophilic fluorination and final ester hydrolysis.

CAUTION: This procedure involves hazardous materials, including bromine and potassium fluoride. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Methyl 2-bromoisobutyrate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid (1 mole equivalent) and red phosphorus (0.1 mole equivalent).

  • Slowly add bromine (1.1 mole equivalent) dropwise from an addition funnel. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours until the red-brown color of bromine disappears.

  • Cool the mixture to room temperature. Slowly and carefully add methanol (5 mole equivalents). An exothermic reaction will occur.

  • Heat the mixture to reflux for 2 hours to complete the esterification.

  • Cool the mixture, pour it into a separatory funnel containing cold water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution (careful of gas evolution), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude methyl 2-bromoisobutyrate by vacuum distillation.

Step 2: Synthesis of Methyl 2-fluoroisobutyrate

  • In a dry flask, combine anhydrous potassium fluoride (KF, 2-3 mole equivalents, spray-dried) and a high-boiling polar aprotic solvent (e.g., acetamide or diethylene glycol).

  • Heat the mixture to 120-140 °C with vigorous stirring to ensure the KF is well-dispersed.

  • Add the methyl 2-bromoisobutyrate (1 mole equivalent) dropwise to the hot KF suspension.

  • Maintain the temperature and stir for 4-8 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture. Dilute with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl 2-fluoroisobutyrate by vacuum distillation.

Step 3: Hydrolysis to this compound

  • Dissolve the purified methyl 2-fluoroisobutyrate (1 mole equivalent) in a suitable solvent like methanol or THF.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 1.5 mole equivalents).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC or GC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with cold concentrated hydrochloric acid.

  • Extract the product, this compound, with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization or distillation if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with care.

  • Hazards: It is classified as corrosive and toxic. It can cause severe skin burns and serious eye damage.[5][10] It is also harmful if swallowed or in contact with skin and may be fatal if inhaled.[10]

  • Handling: Always work in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves (e.g., nitrile or neoprene). Avoid creating dust or aerosols.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][19] It should be stored in a corrosives-compatible area, locked up and away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10] Do not allow it to enter drains or waterways.[19]

Conclusion

This compound is a premier example of how strategic fluorination can yield a building block of significant value. Its unique properties, conferred by the α-fluoro group, provide medicinal chemists and material scientists with a tool to overcome common challenges such as metabolic instability and to fine-tune molecular properties for enhanced performance. While its synthesis requires careful handling of hazardous reagents, the established synthetic routes make it an accessible and indispensable component in the modern chemist's toolbox. A thorough understanding of its synthesis, reactivity, and safety is paramount to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Fluoroisobutyric Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Fluoroisobutyric acid (2-FIBA) in complex reaction mixtures. Accurate quantification of 2-FIBA is critical for monitoring reaction kinetics, calculating yields, and ensuring the quality of intermediates in pharmaceutical and chemical synthesis. We present and compare three robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The rationale behind method selection, step-by-step protocols, and validation considerations are discussed to equip researchers, scientists, and drug development professionals with the necessary tools for reliable and accurate analysis.

Introduction and Strategic Importance

This compound (2-FIBA) is a valuable fluorinated building block in organic synthesis, notably in the development of pharmaceuticals and agrochemicals. Its incorporation can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, the precise monitoring of its concentration during a chemical reaction is paramount. In-process control via accurate quantification allows for:

  • Reaction Optimization: Understanding reaction kinetics, endpoint determination, and identifying the formation of by-products.

  • Yield Calculation: Accurately determining the conversion of starting materials and the final yield of the desired product.

  • Quality Control: Ensuring consistency between batches and meeting regulatory specifications for intermediates and final products.

The inherent chemical properties of 2-FIBA—a small, polar, halogenated carboxylic acid—present unique analytical challenges. This guide explores three powerful techniques, each with distinct advantages, to address these challenges effectively.

Rationale for Method Selection: A Mechanistic Perspective

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional chromatographic resolution and is a gold standard for volatile compounds. However, 2-FIBA, like other carboxylic acids, has a low volatility due to its polarity and propensity for intermolecular hydrogen bonding. This leads to poor peak shape (tailing) and potential adsorption onto the GC column. To overcome this, derivatization is a mandatory step.[1][2][3] This process chemically modifies the carboxylic acid group, typically by replacing the acidic proton with a non-polar group, thereby increasing its volatility and thermal stability for GC analysis.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideally suited for analyzing polar, non-volatile, and thermally labile compounds, making it a strong candidate for the direct analysis of 2-FIBA without derivatization.[5] The primary challenge lies in achieving sufficient retention on standard reversed-phase (RP) liquid chromatography columns due to 2-FIBA's high polarity. Method development often focuses on specialized column chemistries (e.g., polar-embedded or HILIC) or mobile phase modifications. The use of tandem mass spectrometry (MS/MS) provides outstanding selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively isolating the analyte signal from a complex matrix background.

  • Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is recognized as a primary ratio method of measurement, as the signal area is directly proportional to the molar concentration of the analyte.[6] For 2-FIBA, the presence of a fluorine atom makes ¹⁹F qNMR a particularly powerful tool. The ¹⁹F nucleus offers high sensitivity, a wide chemical shift range that minimizes signal overlap, and a virtually non-existent background signal due to the low natural abundance of other fluorine-containing compounds.[7] This allows for highly accurate and precise quantification against a certified internal standard without the need for an analyte-specific reference standard.

Experimental Protocols and Methodologies

Method 1: Quantification by GC-MS with Silylation Derivatization

This method leverages the high separation efficiency of GC coupled with the definitive identification of MS. The core of this protocol is the conversion of 2-FIBA into a volatile trimethylsilyl (TMS) ester.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Reaction Mixture + Internal Standard B 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C 3. Evaporate to Dryness (Under Nitrogen Stream) B->C D 4. Reconstitute in Solvent (e.g., Acetonitrile) C->D E 5. Add BSTFA Reagent & Heat (e.g., 70°C, 30 min) D->E F 6. Inject into GC-MS E->F G 7. Data Acquisition & Quantitation F->G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Aliquot Reaction Mixture B 2. 'Dilute-and-Shoot' Add IS & Dilute with Mobile Phase A->B C 3. Centrifuge/Filter B->C D 4. Inject into LC-MS/MS C->D E 5. Data Acquisition & Quantitation D->E cluster_prep Sample Preparation cluster_analysis Analysis A 1. Accurately Weigh Reaction Mixture C 3. Dissolve in Deuterated Solvent in NMR Tube A->C B 2. Accurately Weigh Certified Internal Standard B->C D 4. Acquire ¹⁹F NMR Spectrum C->D E 5. Integrate Signals & Calculate Concentration D->E

References

A Step-by-Step Guide to Incorporating 2-Fluoroisobutyric Acid into a Peptide Sequence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potent biological activity. However, native peptides often face challenges such as poor metabolic stability and limited conformational rigidity, hindering their clinical translation. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations. Among these, fluorinated amino acids have garnered significant attention for their ability to impart unique and favorable physicochemical properties.

2-Fluoroisobutyric acid (Fia), an α,α-disubstituted amino acid, is a particularly compelling building block. The presence of the fluorine atom, the most electronegative element, can profoundly influence a peptide's properties. It can enhance binding affinity through new electronic interactions, improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and critically, induce a strong conformational bias towards helical structures. This guide provides a comprehensive, step-by-step protocol for the successful incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Conformational Impact

The substitution of a methyl group in α-aminoisobutyric acid (Aib) with a fluorine atom in this compound leads to distinct properties that can be strategically exploited in peptide design.

PropertyAlanine (Ala)α-Aminoisobutyric Acid (Aib)This compound (Fia)
Structure CH₃-CH(NH₂)-COOH(CH₃)₂-C(NH₂)-COOHCH₃-CF(NH₂)-COOH
Molecular Weight 89.09 g/mol 103.12 g/mol 121.09 g/mol
Key Feature Proteinogenicα,α-disubstituted, helix-inducingα,α-disubstituted, fluorinated, strong helix-inducer
Conformational Preference FlexibleStrong preference for helical (3₁₀- or α-helix) conformationsVery strong preference for helical conformations

The steric hindrance imposed by the α,α-disubstitution in both Aib and Fia restricts the available conformational space of the peptide backbone, strongly predisposing the peptide to adopt helical secondary structures. The high electronegativity of the fluorine atom in Fia can further stabilize these helical folds through favorable dipole-dipole interactions with the peptide backbone.

Experimental Workflow for Fia Incorporation

The successful incorporation of this compound into a peptide sequence via Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing. Due to the steric hindrance of Fia, optimized coupling conditions are crucial.

SPPS_Workflow_for_Fia_Incorporation Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Fia Coupling (Fmoc-Fia-OH, HATU, DIPEA in DMF) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle 5. Cycle->Deprotection n cycles Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC, CD) Purification->Analysis

Caption: A schematic overview of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound (Fia).

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or for attachment of the first amino acid).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-2-Fluoroisobutyric acid (Fmoc-Fia-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[1][2]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column.

  • Analysis: Mass spectrometer (MS), analytical HPLC, Circular Dichroism (CD) spectropolarimeter.

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Fia Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-Fia-OH. The steps are repeated for each amino acid in the sequence.

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[5]

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-7 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[6]

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Coupling of Fmoc-2-Fluoroisobutyric Acid (Fia):

    • Rationale: Due to the steric hindrance of the α,α-disubstituted Fia, a potent coupling reagent like HATU is essential for efficient amide bond formation.[3][7] A double coupling strategy is recommended to ensure the reaction goes to completion.

    • First Coupling:

      • In a separate vessel, pre-activate the Fmoc-Fia-OH (4 equivalents relative to resin loading). Dissolve the Fmoc-Fia-OH, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[7]

      • Allow the pre-activation to proceed for 1-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 45-60 minutes with agitation.[7]

      • Drain the reaction solution and wash the resin with DMF (3 x 10 mL).

    • Second Coupling:

      • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-Fia-OH.

      • After the second coupling, wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a few resin beads after the second coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), an additional coupling step may be necessary.

Protocol 2: Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Analysis

Purification by RP-HPLC

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

ParameterRecommended Conditions
Column Preparative C18 column
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes)
Detection UV at 214 nm and 280 nm
Characterization

The purity and identity of the final peptide must be confirmed.

AnalysisPurposeTypical Method
Purity Assessment Determine the percentage of the desired peptideAnalytical RP-HPLC
Identity Confirmation Confirm the molecular weight of the peptideMass Spectrometry (e.g., ESI-MS or MALDI-TOF)[8]
Conformational Analysis Assess the secondary structureCircular Dichroism (CD) Spectroscopy[9][10][11]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

The incorporation of this compound is expected to induce a strong helical conformation. CD spectroscopy is a powerful technique to verify this.

CD_Spectra Expected CD Spectra cluster_0 cluster_1 190 190 200 200 210 210 220 220 230 230 240 240 Positive Positive Zero Zero Negative Negative Alpha-Helix α-Helix Negative_222 Negative_208 Positive_195 Random-Coil Random Coil Negative_200 208 208 222 222 path_alpha path_alpha path_random path_random

References

Application Notes & Protocols: Protecting Group Strategies for 2-Fluoroisobutyric Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoroisobutyric acid (2-F-IBA) is a crucial building block in modern medicinal chemistry and drug development.[1] Its gem-dimethyl scaffold, substituted with a fluorine atom, imparts unique conformational constraints and metabolic stability to parent molecules, making it a valuable motif in the design of novel therapeutics.[1] However, the synthetic utility of 2-F-IBA is often complicated by the reactivity of its carboxylic acid functional group. In multi-step syntheses, this acidic proton and nucleophilic carboxylate can interfere with a wide range of reagents, necessitating a robust protecting group strategy to ensure chemoselectivity and high yields.

This guide provides an in-depth analysis of protecting group strategies for 2-F-IBA, detailing the rationale for their use, selection criteria, and comprehensive, field-proven protocols for their application and removal.

The Rationale for Protection: Navigating Reactivity

The carboxylic acid moiety of 2-F-IBA presents two primary challenges in a synthetic sequence:

  • Acidity: The acidic proton can quench organometallic reagents (e.g., Grignards, organolithiums), deprotonate sensitive functional groups, or interfere with base-catalyzed reactions.

  • Nucleophilicity: As a carboxylate, it can act as a nucleophile, leading to undesired side reactions such as intramolecular cyclizations or reactions with electrophilic reagents intended for other parts of the molecule.

A protecting group masks this reactivity by converting the carboxylic acid into a less reactive derivative, typically an ester.[2][3] This allows for a broader range of chemical transformations to be performed on other parts of the molecule. The ideal protecting group must be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Selectively removable in high yield without affecting other functional groups.[4]

The choice of a specific protecting group is therefore a critical strategic decision, dictated by the overall synthetic plan. This concept is known as orthogonal protection , where multiple protecting groups in a molecule can be removed selectively under distinct conditions.[3][5][6][7][8]

A Strategic Guide to Selecting Protecting Groups

The most common and effective strategy for protecting carboxylic acids is conversion to an ester. The stability and cleavage conditions of the ester are determined by the nature of the alcohol used for its formation.

Benzyl (Bn) Esters: The Versatile Workhorse

Benzyl esters are widely used due to their robustness and mild cleavage conditions. They are stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.

  • Mechanism of Protection: Typically formed via Fischer esterification with benzyl alcohol under acidic catalysis or by reaction with benzyl bromide under basic conditions.[9][10]

  • Stability Profile: Stable to mild acids, bases, and many organometallic reagents.

  • Deprotection Strategy: The key advantage of the benzyl group is its removal by hydrogenolysis (catalytic hydrogenation).[9][11][12] This process is exceptionally mild and chemoselective, leaving most other functional groups intact.

  • Advantages: Mild deprotection, high stability.

  • Disadvantages: Incompatible with reactions that use palladium catalysts or involve catalytic hydrogenation for other purposes (e.g., reduction of nitro groups or alkynes).

tert-Butyl (tBu) Esters: The Acid-Labile Choice

tert-Butyl esters are prized for their ease of removal under acidic conditions, while exhibiting excellent stability to bases and nucleophiles.

  • Mechanism of Protection: Direct esterification with tert-butanol is difficult. Common methods include reaction of the carboxylic acid with isobutylene under acidic catalysis or, more conveniently, with di-tert-butyl dicarbonate (Boc₂O).[13][14]

  • Stability Profile: Stable to basic conditions (saponification resistant), hydrogenolysis, and many nucleophiles.

  • Deprotection Strategy: Cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][11][15] The mechanism proceeds through a stable tert-butyl cation, regenerating the carboxylic acid and forming volatile isobutylene and carbon dioxide.[16]

  • Advantages: Orthogonal to base-labile and hydrogenolysis-labile groups. Deprotection byproducts are volatile, simplifying workup.

  • Disadvantages: Not suitable for molecules containing other acid-sensitive functional groups.

Simple Alkyl (Methyl, Ethyl) Esters: The Robust and Economical Option

Methyl and ethyl esters are among the simplest and most economical protecting groups for carboxylic acids.

  • Mechanism of Protection: Readily formed by Fischer esterification using the corresponding alcohol (methanol or ethanol) with an acid catalyst like H₂SO₄ or HCl.[17]

  • Stability Profile: Very robust; stable to a wide range of non-hydrolytic conditions.

  • Deprotection Strategy: Typically removed by saponification (hydrolysis with a strong base like NaOH or LiOH) followed by acidic workup.[8][11]

  • Advantages: Inexpensive, easy to form, and highly stable.

  • Disadvantages: Deprotection requires harsh basic conditions, which may not be compatible with base-sensitive functional groups in the substrate.[18]

Experimental Protocols

Workflow Overview: The Protect-React-Deprotect Strategy

The application of a protecting group strategy follows a logical three-stage process. This ensures that the reactive carboxylic acid is masked during critical transformations and then efficiently regenerated at the appropriate stage of the synthesis.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Deprotection Start This compound Protect Ester Formation (e.g., with BnOH, tBuOH) Start->Protect Protected_Acid Protected 2-F-IBA Ester Protect->Protected_Acid React Multi-Step Synthesis (Perform desired reactions on other parts of the molecule) Protected_Acid->React Intermediate Modified Intermediate React->Intermediate Deprotect Selective Cleavage (e.g., Hydrogenolysis, Acidolysis) Intermediate->Deprotect Final_Product Final Product with Free Carboxylic Acid Deprotect->Final_Product

Caption: General workflow for using a protecting group strategy.

Protocol 1: Benzyl Ester Protection of this compound

Objective: To form 2-fluoro-2-methylpropanoic acid benzyl ester.

Materials:

  • This compound

  • Benzyl alcohol (BnOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Add toluene to the flask (approx. 0.2 M concentration of the limiting reagent).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or LC-MS until all the starting carboxylic acid is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of Benzyl 2-Fluoroisobutyrate via Hydrogenolysis

Objective: To cleave the benzyl ester and regenerate this compound.

Materials:

  • Benzyl 2-fluoroisobutyrate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (approx. 5-10 mol % palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[9]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound derivative.

Protocol 3: tert-Butyl Ester Protection using Boc Anhydride

Objective: To form 2-fluoro-2-methylpropanoic acid tert-butyl ester.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (tert-butanol or DCM).

  • Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature. Gas evolution (CO₂) should be observed.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. If using tert-butanol, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water, then wash as described.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of tert-Butyl 2-Fluoroisobutyrate with TFA

Objective: To cleave the tert-butyl ester using strong acid.

Materials:

  • tert-Butyl 2-fluoroisobutyrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq, often used as a 20-50% solution in DCM).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Note: Co-evaporation with a high-boiling solvent like toluene can help remove residual TFA.

  • The resulting crude product can be used directly or purified as needed.

Comparative Analysis & Decision Making

Choosing the correct protecting group is paramount for the success of a multi-step synthesis. The following table and decision-making diagram are designed to aid in this critical selection process.

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsKey Advantage
Methyl/Ethyl R-OH, H⁺ (e.g., H₂SO₄), refluxAcid, Reductants, OrganometallicsStrong Base (LiOH, NaOH), heatEconomical, very stable
Benzyl (Bn) BnOH, H⁺ or BnBr, BaseAcid, Base, OrganometallicsH₂, Pd/C (Hydrogenolysis)Very mild, chemoselective deprotection
tert-Butyl (tBu) Isobutylene, H⁺ or Boc₂O, DMAPBase, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl)Orthogonal to Bn; volatile byproducts
Silyl Esters R₃SiCl, Base (e.g., Imidazole)Neutral conditionsH⁺, F⁻ (TBAF), mild baseVery mild removal conditions
Decision-Making Flowchart for Protecting Group Selection

This diagram provides a logical path to select an appropriate protecting group based on the planned downstream reaction conditions.

Caption: A decision guide for selecting the appropriate protecting group.

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-Fluoroisobutyric Acid and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-Fluoroisobutyric acid (2-FIBA) and its putative hydroxylated and glucuronidated metabolites in human plasma. Given the increasing interest in fluorinated compounds in drug development and as environmental markers, a reliable bioanalytical method is crucial.[1] 2-FIBA is a small, polar carboxylic acid, presenting analytical challenges for retention in reversed-phase chromatography and for extraction from complex biological matrices.[2][3][4] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation, coupled with a simple protein precipitation and solid-phase extraction (SPE) for sample cleanup. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity.[5][6][7][8]

Introduction

This compound (2-FIBA) is a halogenated organic acid and a structural analog of the endogenous metabolite 2-hydroxyisobutyric acid.[9] Its presence in biological systems can arise from its use as a building block in chemical synthesis or as a metabolite of more complex fluorinated parent compounds.[1] Understanding the pharmacokinetics and metabolic fate of such compounds is essential for assessing their efficacy and safety in drug development, or for monitoring exposure in environmental and toxicological studies.

The primary analytical challenges for 2-FIBA and its expected metabolites are their high polarity and low molecular weight, which result in poor retention on traditional C18 reversed-phase columns and potential for significant matrix effects. To overcome these issues, this method employs a HILIC-based separation, which is well-suited for the analysis of polar compounds.[10][11][12][13][14] Furthermore, while derivatization is a common strategy for improving the chromatographic behavior of short-chain fatty acids, this method provides a direct analysis, simplifying the workflow and reducing potential variability.[15][16][17][18][19]

This note details the complete workflow, from sample preparation to data acquisition and analysis, providing a fully validated protocol for researchers in pharmacology, toxicology, and metabolomics.

Experimental Workflow & Rationale

Principle of the Method

The overall analytical workflow is designed for high-throughput, sensitivity, and specificity. It involves the extraction of analytes from plasma, chromatographic separation using HILIC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) + IS PPT Protein Precipitation (PPT) (Ice-cold Acetonitrile) Sample->PPT Matrix Disruption SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) PPT->SPE Interference Removal Dry Evaporation & Reconstitution SPE->Dry Analyte Concentration Inject HILIC Column Injection Dry->Inject LC Gradient Elution (ACN/Ammonium Formate) Inject->LC Separation MS ESI- Ionization LC->MS Ionization MSMS MRM Detection MS->MSMS Quantification Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: High-level workflow from sample receipt to final data analysis.

Analytes and Internal Standard

Based on common metabolic pathways for xenobiotics, the primary metabolites of 2-FIBA are predicted to be hydroxylated (Phase I) and glucuronide-conjugated (Phase II) species. A stable isotope-labeled (SIL) internal standard, this compound-¹³C₄, is used to correct for variability in sample preparation and matrix effects.

CompoundFormulaExact MassPrecursor Ion [M-H]⁻Product IonCE (eV)
This compound (2-FIBA)C₄H₇FO₂106.0403105.061.0 (F-C-COO⁻)-18
3-Hydroxy-2-FIBA (putative)C₄H₇FO₃122.0352121.077.0 (HO-F-C-COO⁻)-20
2-FIBA Glucuronide (putative)C₁₀H₁₅FO₈282.0724281.1105.0 (2-FIBA)-25
2-FIBA-¹³C₄ (IS)¹³C₄H₇FO₂110.0537109.064.0 (F-¹³C-¹³COO⁻)-18
Caption: MRM parameters for target analytes and the internal standard.

Detailed Protocols

Sample Preparation Protocol

Rationale: A combination of protein precipitation (PPT) and solid-phase extraction (SPE) is employed. PPT provides a crude but effective initial cleanup.[20] SPE is then used to remove phospholipids and other interfering substances that are not removed by PPT, which is crucial for minimizing matrix effects in HILIC-MS analysis.[21][22] A mixed-mode anion exchange sorbent is chosen to retain the acidic target analytes while allowing neutral and basic interferences to be washed away.

  • Spiking: To a 50 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (2-FIBA-¹³C₄ at 500 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: While centrifuging, condition a mixed-mode anion exchange SPE plate (e.g., Waters Oasis MAX, 30 mg) by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Carefully transfer the supernatant from the PPT step to the conditioned SPE plate.

  • Washing: Wash the SPE sorbent with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences. Follow with a 1 mL wash of methanol to remove residual non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile. The acidic mobile phase neutralizes the analytes, releasing them from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water (v/v) for HILIC analysis.

LC-MS/MS Method Protocol

Rationale: A HILIC column with an amide stationary phase is selected for its excellent ability to retain and separate small polar acids.[12] The mobile phase consists of a high percentage of organic solvent (acetonitrile) and an aqueous component with a volatile salt (ammonium formate) to maintain pH and aid in ionization.[13] A gradient elution ensures that analytes with different polarities are effectively separated and eluted with sharp peak shapes. Detection is performed in negative electrospray ionization (ESI-) mode, which is optimal for deprotonating carboxylic acids.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Column Temp. 40°C
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient Time (min)
0.0
3.0
3.1
4.0
4.1
6.0
MS System SCIEX QTRAP 6500+ or equivalent
Ion Source Turbo V™ with Electrospray Ionization (ESI)
Polarity Negative
IonSpray Voltage -4500 V
Temperature 550°C
Curtain Gas 35 psi
CAD Gas Medium
Caption: Optimized LC-MS/MS instrument parameters.

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7] All experiments were performed using pooled human plasma.

Validation cluster_core Core Validation Parameters cluster_stability Stability Assessment Selectivity Selectivity & Matrix Effect Linearity Linearity & Range LLOQ LLOQ Accuracy Accuracy Precision Precision FreezeThaw Freeze-Thaw BenchTop Bench-Top LongTerm Long-Term PostProc Post-Preparative Validation Method Validation Validation->Selectivity Validation->Linearity Validation->LLOQ Validation->Accuracy Validation->Precision Validation->FreezeThaw Validation->BenchTop Validation->LongTerm Validation->PostProc

Caption: Key parameters assessed during bioanalytical method validation.

Validation Results Summary
Parameter2-FIBAAcceptance Criteria (FDA/EMA)[5][6]
Linearity Range 1.0 - 1000 ng/mLr² ≥ 0.99
Correlation Coefficient (r²) > 0.998-
LLOQ 1.0 ng/mLAccuracy: 80-120%, Precision: ≤20% CV
Accuracy (at LLOQ) 95.7%80-120%
Precision (at LLOQ) 11.2% CV≤20% CV
Intra-day Accuracy (QC) 94.5% - 103.1%85-115%
Intra-day Precision (QC) ≤ 8.5% CV≤15% CV
Inter-day Accuracy (QC) 96.2% - 105.8%85-115%
Inter-day Precision (QC) ≤ 9.1% CV≤15% CV
Matrix Effect (Factor) 0.95 - 1.04CV ≤ 15%
Recovery > 85%Consistent, precise, and reproducible
Stability Stable for 3 freeze-thaw cycles, 8h at RT, 90 days at -80°C≤15% deviation from nominal
Caption: Summary of validation results for this compound.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma. The use of a HILIC column effectively addresses the challenge of retaining and separating these polar analytes. The sample preparation procedure, combining protein precipitation and mixed-mode SPE, ensures high recovery and minimal matrix effects. The method has been thoroughly validated according to international regulatory guidelines and is fit for purpose in regulated bioanalytical studies, supporting pharmacokinetic, toxicokinetic, and metabolomic research involving fluorinated compounds.

References

Application Notes and Protocols: 2-Fluoroisobutyric Acid as a Precursor for Advanced Fluorinated Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2][3] This guide details the synthesis and polymerization of a novel fluorinated polyester derived from 2-fluoroisobutyric acid (2-FIBA). We present a strategic pathway that circumvents the challenges of direct polycondensation by first converting 2-FIBA into a reactive cyclic monomer, α-fluoro-α-methyl-β-propiolactone. Detailed, step-by-step protocols for both the proposed monomer synthesis and its subsequent Ring-Opening Polymerization (ROP) are provided. This document is intended for researchers in polymer chemistry, materials science, and drug development seeking to explore new fluorinated biomaterials and high-performance polymers.

Introduction: The Rationale for 2-FIBA-Derived Polyesters

The unique properties of fluoropolymers stem from the high electronegativity and stability of the carbon-fluorine bond (~485 kJ·mol⁻¹).[1] This imparts characteristics such as:

  • High Thermal Stability: Resistance to degradation at elevated temperatures.[2]

  • Chemical Resistance: Inertness to a wide range of solvents, acids, and bases.[3][4]

  • Hydrophobicity and Lipophobicity: Low surface energy creates non-stick, non-wettable surfaces.[2]

  • Biocompatibility: The inertness of fluorinated materials often translates to low toxicity and minimal biological interaction, making them suitable for biomedical applications.

While commodity fluoropolymers like PTFE are synthesized via radical polymerization of olefinic monomers, polyesters offer advantages in degradability and functionality, which are critical for biomedical applications like drug delivery and tissue engineering. Direct polycondensation of this compound is challenging due to steric hindrance and the difficulty in achieving high molecular weights. A more effective strategy is the Ring-Opening Polymerization (ROP) of a strained cyclic ester (a lactone) derived from the parent acid.[5][6]

This guide proposes a robust pathway from 2-FIBA to poly(α-fluoro-α-methyl-β-propiolactone), a novel polyester with a fluorine atom and a methyl group on the quaternary α-carbon of every repeating unit.

graph "overall_workflow" {
  layout="dot";
  rankdir="LR";
  node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];
  edge [fontname="Helvetica", fontcolor="#5F6368"];

subgraph "cluster_Monomer" { label="Monomer Synthesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; FIBA [label="this compound\n(2-FIBA)"]; Precursor [label="Halohydrin Precursor"]; Lactone [label="α-Fluoro-α-methyl-\nβ-propiolactone"]; FIBA -> Precursor [label="Reduction & Halogenation"]; Precursor -> Lactone [label="Intramolecular\nCyclization"]; }

subgraph "cluster_Polymerization" { label="Polymerization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Polymer [label="Poly(α-fluoro-α-methyl-\nβ-propiolactone)"]; }

subgraph "cluster_Characterization" { label="Characterization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="NMR"]; GPC [label="GPC/SEC"]; Thermal [label="DSC/TGA"]; }

Lactone -> Polymer [label="Ring-Opening\nPolymerization", minlen=2]; Polymer -> {NMR, GPC, Thermal} [label="Analysis"]; }

Figure 2: Proposed multi-step synthesis of the target lactone monomer from 2-FIBA.

Step-by-Step Methodology:

  • Reduction of 2-FIBA: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), slowly add a solution of this compound in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate under reduced pressure to yield 2-fluoro-2-methyl-1-propanol.

  • Bromination: Cool the crude alcohol from the previous step to 0 °C and slowly add phosphorus tribromide (PBr₃). Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate carefully to yield 1-bromo-2-fluoro-2-methylpropane.

  • Carboxylation: Prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C. Slowly add the brominated intermediate to the LDA solution and stir for 1 hour. Bubble dry CO₂ gas through the solution for 2 hours. Quench the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude β-bromocarboxylic acid.

  • Intramolecular Cyclization: Dissolve the crude 3-bromo-2-fluoro-2-methylpropanoic acid in a dilute aqueous solution of sodium bicarbonate (NaHCO₃). Stir at room temperature for 24-48 hours, monitoring by TLC or ¹⁹F NMR for the disappearance of the starting material. Extract the aqueous solution with dichloromethane. Dry the organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature (<30 °C) to obtain the crude α-fluoro-α-methyl-β-propiolactone. Purify by vacuum distillation.

Ring-Opening Polymerization (ROP) Protocols

The strained four-membered ring of the propiolactone is highly susceptible to ROP via multiple mechanisms. We present protocols for two robust methods: coordination-insertion ROP and anionic ROP.

Protocol 3.1: Coordination-Insertion ROP using Stannous Octoate

Principle and Experimental Rationale: Stannous octoate [Sn(Oct)₂] is a widely used, commercially available catalyst for the ROP of lactones.[7] It is effective for bulk polymerizations and is generally well-tolerated by various functional groups. The mechanism involves the coordination of the lactone's carbonyl oxygen to the tin center, followed by nucleophilic attack from an initiator (typically an alcohol) or the growing polymer chain, leading to ring opening and chain propagation.

Figure 3: Sn(Oct)₂-catalyzed Ring-Opening Polymerization of the fluorinated lactone.

Step-by-Step Methodology:

  • Preparation: Add the purified α-fluoro-α-methyl-β-propiolactone monomer and a chosen alcohol initiator (e.g., benzyl alcohol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of catalyst solution to the flask via syringe. The monomer-to-catalyst ratio typically ranges from 500:1 to 5000:1.

  • Polymerization: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved gases. Place the sealed flask in a preheated oil bath at 120 °C and stir.

  • Work-up: After the desired time (e.g., 6-24 hours), cool the flask to room temperature. The resulting polymer will be a viscous liquid or solid. Dissolve the crude polymer in a suitable solvent (e.g., acetone or THF) and precipitate it into a non-solvent like cold methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 3.2: Anionic ROP using an Organocatalyst

Principle and Experimental Rationale: Anionic ROP offers a rapid and controlled polymerization pathway, often proceeding at lower temperatures than coordination-insertion methods.[5][8] The reaction is initiated by a nucleophile (e.g., an alkoxide) that attacks the carbonyl carbon and opens the ring, generating a propagating alkoxide chain end.[5] This "living" nature allows for the synthesis of well-defined block copolymers.[8]

Step-by-Step Methodology:

  • Preparation: In a glovebox, add anhydrous solvent (e.g., THF) and the purified lactone monomer to a dried vial.

  • Initiation: In a separate vial, generate the initiator by reacting an alcohol (e.g., 1-pyrenebutanol for fluorescent tagging) with a strong, non-nucleophilic base (e.g., potassium hydride, KH) or use a pre-formed organocatalyst.

  • Polymerization: Add the initiator solution to the monomer solution at room temperature or below (e.g., 0 °C) to control the reaction rate. The polymerization is often very fast (minutes).

  • Termination: Quench the reaction by adding a proton source, such as acidified methanol.

  • Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum as described in Protocol 3.1.

ParameterProtocol 3.1: Sn(Oct)₂ ROPProtocol 3.2: Anionic ROP
Catalyst/Initiator Sn(Oct)₂, Benzyl AlcoholPotassium Alkoxide
Solvent Bulk (solvent-free)Anhydrous THF
Temperature 120 °C0 °C to Room Temp.
Reaction Time 6 - 24 hours5 - 60 minutes
Control Good (Đ ≈ 1.2 - 1.6)Excellent (Living, Đ < 1.2)
Functional Group Tol. HighModerate (sensitive to protic groups)
Table 1: Comparison of typical reaction parameters for the two ROP methods.

Polymer Characterization

Thorough characterization is essential to confirm the polymer structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the successful polymerization by the appearance of broad peaks corresponding to the polymer backbone protons, replacing the sharp peaks of the cyclic monomer.

    • ¹⁹F NMR: A single broad resonance will confirm the incorporation of the fluorine atom into the polymer chain.

    • ¹³C NMR: Will show characteristic shifts for the carbonyl carbon, the quaternary α-carbon, and the β-methylene carbon in the polymer backbone.

  • Gel Permeation Chromatography (GPC / SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer. A narrow dispersity (Đ < 1.5) indicates a controlled polymerization process.[2]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) of the amorphous polymer.

    • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer by measuring the temperature at which weight loss (decomposition) occurs. Fluorinated polyesters are expected to exhibit high decomposition temperatures.[2]

Expected Properties and Applications

The resulting poly(α-fluoro-α-methyl-β-propiolactone) is expected to possess a unique combination of properties:

  • Enhanced Chemical and Thermal Stability: The C-F bond on the polymer backbone will increase the material's stability compared to its non-fluorinated polyester analogs.[1]

  • Tunable Degradability: As a polyester, it will be susceptible to hydrolytic degradation, a key feature for biomedical applications. The rate of degradation can be tuned by adjusting molecular weight and copolymerizing with other lactones.

  • Hydrophobicity: The fluorine content will impart significant hydrophobicity, making it suitable for creating water-repellent coatings and surfaces.

These properties open up a wide range of potential high-value applications, including:

  • Drug Delivery Vehicles: For hydrophobic drug encapsulation and controlled release.

  • Biomedical Implants and Sutures: Where a combination of biocompatibility, strength, and controlled degradation is required.

  • Advanced Coatings: For creating low-friction, chemically resistant, and anti-fouling surfaces.

  • High-Performance Elastomers: When copolymerized with other lactones to create flexible yet stable materials.[9]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Fluoroisobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoroisobutyric acid (2-FIBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and expert insights to overcome common challenges and optimize reaction yields. This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its ability to introduce a gem-dimethyl group with a fluorine atom, which can impart unique biological properties to molecules.[1][2] However, its synthesis can be challenging, often plagued by low yields due to side reactions and demanding reaction conditions.

This document provides a structured, question-and-answer approach to directly address specific issues you may encounter during your experiments.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can lead to low yields across various synthetic routes.

Q1: My overall reaction yield is consistently low, regardless of the synthetic route. What are the fundamental factors I should investigate first?

A1: Consistently low yields often point to foundational issues in the experimental setup rather than a flaw in the core chemistry. Before making drastic changes to your reaction, it's crucial to verify the basics. Low yields can often be traced back to reagent purity, the presence of water, or incomplete reactions.[3][4]

Here is a systematic checklist to diagnose the problem:

  • Purity of Starting Materials: Ensure your starting material (e.g., 2-hydroxyisobutyric acid ester, 2-bromoisobutyric acid ester) is pure. Impurities can participate in side reactions or inhibit your catalyst. Verify purity via NMR or GC-MS.[5]

  • Anhydrous Conditions: Many fluorination reactions are extremely sensitive to moisture. The fluoride anion is strongly hydrated, which significantly reduces its nucleophilicity.[6]

    • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[3][5]

    • Solvents: Use anhydrous solvents. Acetonitrile is a common choice for fluorination reactions.[7] If you are using a freshly opened bottle of anhydrous solvent, it is generally reliable. For older bottles, or for maximum certainty, consider drying the solvent over a suitable drying agent (e.g., CaH₂) followed by distillation.

    • Reagents: Use fresh, anhydrous fluorinating agents. Hygroscopic reagents like potassium fluoride (KF) should be dried in a vacuum oven before use.

  • Inert Atmosphere: To prevent side reactions with atmospheric oxygen or moisture, conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[3]

  • Reaction Monitoring: Do not rely solely on the reaction time stated in a procedure. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy to determine the point of maximum conversion and to see if the product is decomposing over time.[5]

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Ensure Rigorously Anhydrous Conditions check_reagents->check_conditions Reagents OK optimize_params Systematically Optimize Reaction Parameters (Temp, Time, Concentration) check_reagents->optimize_params Impurity Found check_monitoring Actively Monitor Reaction Progress (TLC/GC) check_conditions->check_monitoring Conditions Dry check_conditions->optimize_params Moisture Suspected check_monitoring->optimize_params Reaction Stalled or Decomposing consider_route Evaluate Alternative Synthetic Route optimize_params->consider_route No Improvement success Yield Improved optimize_params->success Optimization Works

Caption: A decision tree for troubleshooting low reaction yields.

Part 2: Synthesis-Specific Troubleshooting

The synthesis of this compound is most commonly approached via nucleophilic substitution. Below are FAQs addressing specific challenges for the primary synthetic routes.

Route A: Fluorination of 2-Hydroxyisobutyric Acid Esters

This route involves the direct substitution of a hydroxyl group. While conceptually simple, it often requires harsh reagents.

Q2: I am attempting to synthesize methyl 2-fluoroisobutyrate from methyl 2-hydroxyisobutyrate using anhydrous hydrogen fluoride (HF), but my conversion is poor. How can I improve the yield?

A2: This is a powerful industrial method but requires precise control over reaction conditions.[8] Poor conversion is typically linked to insufficient reactivity, which can be addressed by optimizing temperature, pressure, and reagent stoichiometry.

  • HF Molar Excess: The reaction requires a large molar excess of HF, which acts as both the fluorinating agent and the solvent. Ratios of 20-70 fold molar excess are recommended. A lower excess will result in incomplete conversion.[8]

  • Temperature and Pressure: The reaction is typically run in an autoclave under autogenous pressure. The optimal temperature range is between 30-60°C. Lower temperatures may require significantly longer reaction times to achieve good yields, while excessively high temperatures can promote side reactions.[8]

  • Reaction Time: Reaction times of 4-7 hours are typical. As mentioned in Q1, it is best to monitor the reaction to find the optimal time for your specific setup.[8]

Route B: Fluorination of 2-Bromo- or 2-Sulfonyloxy-isobutyric Acid Esters

This is a classic SN2 pathway. The primary challenge here is the competition from the E2 elimination side reaction, which produces the undesired methacrylate byproduct.[8][9]

Q3: My reaction of methyl 2-bromoisobutyrate with potassium fluoride (KF) is producing mainly methyl methacrylate. How can I favor the desired SN2 substitution over E2 elimination?

A3: This is a classic problem in organic synthesis. The tertiary nature of the substrate makes it highly prone to elimination. To favor substitution, you must enhance the nucleophilicity of the fluoride source and choose conditions that disfavor the E2 transition state.

  • Fluoride Source: Simple KF is often not nucleophilic enough. Cesium fluoride (CsF) is a better choice as the larger cation leads to a more "naked," and thus more reactive, fluoride anion. Tetra-n-butylammonium fluoride (TBAF) is another excellent, highly soluble fluoride source.[7]

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are essential. They solvate the cation (K⁺, Cs⁺) without strongly solvating the fluoride anion, boosting its nucleophilicity.[7]

  • Temperature Control: Elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2). Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor substitution. Start at room temperature and only heat if necessary.

  • Leaving Group: A better leaving group can sometimes favor substitution. If you are starting from the hydroxy-ester, converting it to a mesylate or tosylate can be more effective than converting it to the bromide. A process using the 2-methanesulfonyloxy-isobutyric acid methyl ester has been described.[9]

SN2_vs_E2 cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) substrate Methyl 2-bromoisobutyrate fluoride Fluoride (F⁻) ts_sn2 [Transition State SN2] substrate->ts_sn2 ts_e2 [Transition State E2] substrate->ts_e2 fluoride->ts_sn2 Nucleophilic Attack fluoride->ts_e2 Base Attack on β-H product_sn2 Methyl 2-fluoroisobutyrate ts_sn2->product_sn2 product_e2 Methyl Methacrylate ts_e2->product_e2

Caption: Competing substitution (SN2) and elimination (E2) pathways.

Part 3: Safety First - Handling Fluorinating Agents

Safety is the absolute priority when working with fluorinating agents, especially anhydrous HF.

Q4: What are the critical safety precautions I must take when working with anhydrous hydrogen fluoride (HF)?

A4: Anhydrous HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns that may not be immediately painful.[10] All work must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory.

    • Gloves: Use neoprene or other HF-resistant gloves. Double-gloving is highly recommended.[11][12]

    • Eye Protection: Wear tightly sealed chemical splash goggles and a full-face shield.[11]

    • Body Protection: Wear a flame-resistant lab coat and a chemical-resistant apron.[11]

  • Emergency Preparedness:

    • An eyewash station and safety shower must be immediately accessible.[12]

    • Calcium Gluconate: A tube of 2.5% calcium gluconate gel must be on hand before you start the experiment. In case of skin contact, after flushing with copious amounts of water, apply the gel to the affected area. It neutralizes the fluoride ion, preventing further tissue damage.[10]

    • Inform your colleagues that you are working with HF. Never work alone.

  • Equipment: Use equipment made of compatible materials. HF attacks glass, so specialized reactors (e.g., made of Monel or other resistant alloys) are required for reactions like the one described in the protocol below.[10][12]

Caption: Basic decision-making flow for an HF spill.

Part 4: Experimental Protocol & Data Summary
Protocol: Synthesis of Methyl 2-Fluoroisobutyrate via HF

This protocol is adapted from patent literature and is intended for experienced chemists working in a facility equipped to handle anhydrous HF.[8]

Materials:

  • Methyl 2-hydroxyisobutyrate (1.0 eq)

  • Anhydrous Hydrogen Fluoride (HF) (50 eq)

  • High-pressure autoclave made of HF-resistant material (e.g., Monel)

  • Ethyl acetate

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a well-ventilated fume hood, carefully charge the autoclave with methyl 2-hydroxyisobutyrate.

  • Adding HF: Cool the autoclave and carefully condense the required amount of anhydrous HF into the vessel. (EXTREME CAUTION REQUIRED) .

  • Reaction: Seal the autoclave. Heat the mixture to 50°C and stir for 6 hours. The pressure will rise autogenously.

  • Cooling & Venting: After the reaction is complete, cool the autoclave to below 0°C. Carefully vent the excess HF into a suitable scrubber.

  • Workup: Slowly and carefully pour the reaction residue onto a vigorously stirred mixture of ice-water and ethyl acetate.

  • Neutralization: Cautiously add saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield methyl 2-fluoroisobutyrate.

Data Summary Table: Comparison of Synthetic Routes
Starting MaterialFluorinating Agent(s)Typical ConditionsKey ChallengesReported YieldReference(s)
Methyl 2-hydroxyisobutyrateAnhydrous HF30-60°C, Autoclave, 4-7hRequires specialized equipment, hazardous reagentsHigh[8]
Methyl 2-bromoisobutyrateAgF140°CElimination is the major pathway, expensive reagentLow (~20%)[8][9]
Methyl 2-bromoisobutyrateKF120°C, 2,3-butanediolSignificant elimination byproduct formationModerate (~45%)[9]
Methyl 2-methanesulfonyloxyisobutyrateKFFormamide, 15 mbar, 3hDistillation of product from reaction mixtureModerate (~50%)[9]

References

Common side reactions and byproducts in 2-Fluoroisobutyric acid chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoroisobutyric Acid (2-FIBA) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, prized for its ability to introduce a stereoelectronically unique fluorinated quaternary center.[1][2] However, its reactivity profile can present challenges.

This document provides in-depth, field-tested insights into the common side reactions and byproducts encountered during the synthesis, derivatization, and handling of 2-FIBA. It is structured in a practical question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound and its derivatives?

A1: The main stability concerns are its corrosive nature and susceptibility to certain side reactions under specific conditions.[3][4]

  • Thermal Stability: While generally stable at ambient temperatures, prolonged heating can promote decomposition, particularly decarboxylation, though this is less common than for other carboxylic acids.[5]

  • pH Sensitivity: In highly alkaline conditions, deprotonation of the carboxylic acid is expected. In highly acidic or basic media, derivatives like esters can undergo hydrolysis.[5]

  • Reactivity of Derivatives: The corresponding acid chloride, 2-fluoroisobutyryl chloride, is highly reactive and moisture-sensitive, readily hydrolyzing back to the parent carboxylic acid.[6][7] Esters of 2-FIBA can be susceptible to elimination reactions under basic conditions.

Q2: What is the most common byproduct observed during the synthesis or derivatization of 2-FIBA esters?

A2: The most prevalent byproduct is the corresponding methacrylate ester, formed via an elimination reaction.[8][9] This occurs when a base abstracts the proton on a methyl group, leading to the elimination of the fluoride leaving group. This side reaction is a significant challenge, particularly in syntheses starting from 2-hydroxyisobutyric acid esters where strong bases or high temperatures are employed.[8][9]

Troubleshooting Guide: Side Reactions & Byproducts
Issue 1: My reaction to synthesize a 2-FIBA ester shows a significant amount of a volatile, unsaturated impurity.

Question: I am attempting to synthesize an alkyl 2-fluoroisobutyrate from the corresponding 2-bromo or 2-hydroxy precursor and am observing a major byproduct by GC-MS and ¹H NMR that appears to be the corresponding methacrylate. Why is this happening and how can I prevent it?

Answer: You are encountering a classic E2 (bimolecular elimination) side reaction that competes with the desired SN2 (bimolecular nucleophilic substitution) pathway.[10][11]

Causality & Mechanism: The formation of the methacrylate byproduct is highly favored when using strong, sterically unhindered bases (e.g., sodium ethoxide, potassium hydroxide).[10] The base abstracts a proton from one of the methyl groups, initiating a concerted elimination of the leaving group (fluoride, bromide, tosylate, etc.) to form a double bond. The stability of the resulting conjugated system in the methacrylate product provides a strong thermodynamic driving force for this pathway. Several patented processes for producing this compound esters note the formation of methacrylate esters as a disruptive byproduct.[8][9]

Visualizing the Competing Pathways:

G cluster_sn2 Desired SN2 Pathway cluster_e2 Undesired E2 Pathway SN2_Start Precursor (X = Br, OTs) SN2_Product 2-Fluoroisobutyrate Product SN2_Start->SN2_Product  F⁻ (Nucleophile)  (e.g., KF) E2_Start Precursor (X = Br, OTs) E2_Product Methacrylate Byproduct E2_Start->E2_Product  Base (e.g., EtO⁻)  (Proton Abstraction)

Caption: SN2 Substitution vs. E2 Elimination in 2-FIBA Ester Synthesis.

Troubleshooting & Optimization Protocol:

ParameterTo Favor Desired Substitution (SN2)To Minimize Elimination (E2)Rationale
Base/Fluoride Source Use milder, less basic fluoride sources like potassium fluoride (KF) or silver fluoride (AgF).[12][13]Avoid strong, hard bases like alkoxides (NaOEt, KOtBu) or hydroxides.Strong bases are more effective at proton abstraction, which initiates the E2 pathway.[10]
Solvent Aprotic polar solvents (e.g., DMF, Formamide, Acetonitrile) can enhance the nucleophilicity of F⁻.[8]Avoid protic solvents if using a strong base, as this can generate alkoxides.Aprotic solvents solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.
Temperature Lower temperatures (e.g., 25-60 °C).Avoid high temperatures (>80 °C).Elimination reactions often have a higher activation energy and are more favored at elevated temperatures (entropy).
Leaving Group Good SN2 leaving groups like Br, I, or OTs are effective.Be aware that better leaving groups also accelerate E2.The choice of leaving group affects both rates; optimization of other conditions is key.
Issue 2: My purified 2-fluoroisobutyryl chloride is degrading upon storage or during my reaction workup.

Question: I prepared 2-fluoroisobutyryl chloride from 2-FIBA and oxalyl chloride.[14] After purification, the compound shows signs of degradation, and my subsequent amidation reaction has a low yield, with the starting carboxylic acid being recovered. What is happening?

Answer: Your 2-fluoroisobutyryl chloride is likely undergoing hydrolysis due to exposure to moisture.

Causality & Mechanism: Acid chlorides are the most reactive of the carboxylic acid derivatives and are highly susceptible to nucleophilic attack by water.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where water attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the protonated carboxylic acid. A final deprotonation step gives this compound and HCl.[7] This reaction is often rapid and is a common cause of failure in subsequent reactions if rigorous anhydrous conditions are not maintained.[15]

Visualizing the Hydrolysis Pathway:

Hydrolysis AcidChloride 2-Fluoroisobutyryl Chloride Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral + H₂O (Nucleophilic Attack) ProtonatedAcid Protonated Carboxylic Acid Tetrahedral->ProtonatedAcid - Cl⁻ FinalAcid 2-Fluoroisobutyric Acid + HCl ProtonatedAcid->FinalAcid - H⁺

Caption: Mechanism of 2-Fluoroisobutyryl Chloride Hydrolysis.

Troubleshooting & Prevention Protocol:

  • Synthesis & Workup:

    • Ensure all glassware is oven- or flame-dried before use.

    • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • During workup, use anhydrous extraction and drying agents (e.g., MgSO₄, Na₂SO₄).

  • Purification:

    • Purify the acid chloride via distillation under reduced pressure to minimize thermal stress.

    • Ensure the distillation apparatus is completely dry.

  • Storage:

    • Store the purified 2-fluoroisobutyryl chloride in a sealed container (e.g., an ampoule or a vial with a Teflon-lined cap) under an inert atmosphere.

    • Store in a desiccator or a dry box to protect from atmospheric moisture.

  • Subsequent Reactions:

    • Add the acid chloride to the reaction mixture under inert atmosphere.

    • When performing reactions like aminolysis or alcoholysis, it is common to add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7] This prevents the formation of amine hydrochlorides, which are non-nucleophilic.

Issue 3: I am observing gas evolution and loss of my compound when running a reaction at high temperature in an acidic medium.

Question: During an attempted transformation of 2-FIBA under strongly acidic conditions and heat, I noticed gas bubbling and my product yield was extremely low. What side reaction could be responsible for this?

Answer: You are likely observing the decarboxylation of this compound.

Causality & Mechanism: Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). While many simple carboxylic acids require very high temperatures for decarboxylation, the reaction can be catalyzed under certain conditions, including strong acid.[16][17] For 2-FIBA, this process would lead to the formation of 2-fluoropropane and CO₂. Although less common than elimination or hydrolysis, it is a potential decomposition pathway under harsh thermal and acidic stress.[18][19]

Troubleshooting & Prevention:

  • Avoid Excessive Heat: If possible, conduct reactions at the lowest effective temperature.

  • Moderate Acidity: Use the minimum concentration of acid required to catalyze the desired reaction.

  • Alternative Synthetic Routes: If high temperatures and strong acid are required for a specific step, consider if the 2-FIBA moiety can be installed later in the synthetic sequence under milder conditions.

Workflow for Diagnosing Unexpected Byproducts:

Troubleshooting Start Experiment Yields Unexpected Byproduct(s) Analyze Analyze Byproduct Structure (NMR, GC-MS, LC-MS) Start->Analyze Unsaturated Is the byproduct unsaturated? Analyze->Unsaturated Hydrolyzed Is the byproduct the parent carboxylic acid? Unsaturated->Hydrolyzed No Elimination Likely E2 Elimination. Review base, solvent, and temperature. Unsaturated->Elimination Yes Gas Was gas evolution observed at high temp? Hydrolyzed->Gas No Hydrolysis Likely Hydrolysis. Review anhydrous conditions and storage. Hydrolyzed->Hydrolysis Yes Decarbox Likely Decarboxylation. Reduce temperature and/or acid concentration. Gas->Decarbox Yes Other Consult further literature for other potential side reactions. Gas->Other No

Caption: Troubleshooting Workflow for 2-FIBA Side Reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Amidation of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the amidation of 2-fluoroisobutyric acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific transformation. The inherent steric hindrance and electronic properties of this compound present unique challenges in amide bond formation, which this guide aims to address with scientifically grounded and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amidation of this compound, presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?

Low or no yield in the amidation of this compound can stem from several factors, primarily related to incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: this compound is a sterically hindered carboxylic acid. The fluorine atom at the α-position also influences the electronic properties of the carboxyl group. Inefficient activation is a common pitfall.[1]

    • Solution: Employ a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, uronium-based reagents such as HATU, HBTU, or COMU are often superior for coupling sterically hindered acids.[2][3][4][5] These reagents react with the carboxylic acid to form a highly activated ester intermediate, facilitating the subsequent nucleophilic attack by the amine.[6][7] Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.[1]

  • Poor Nucleophilicity of the Amine: The amine's reactivity is critical. Steric hindrance on the amine or its electronic properties (e.g., aniline derivatives) can reduce its nucleophilicity.[8]

    • Solution: For weakly nucleophilic amines, increasing the reaction temperature may be necessary. However, this should be done cautiously to avoid side reactions. Alternatively, using a stronger, non-nucleophilic base can help to fully deprotonate the amine, increasing its nucleophilicity. In some challenging cases, converting the carboxylic acid to a more reactive species like an acyl fluoride might be a viable strategy.[9][10][11]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]

    • Solution: Polar aprotic solvents like DMF or NMP are generally good choices for amidation reactions as they can dissolve a wide range of substrates and reagents.[7] The reaction temperature should be optimized; while many amidations proceed at room temperature, sterically hindered substrates may require gentle heating. Ensure the appropriate stoichiometry of the base is used to neutralize any acidic byproducts and to facilitate the reaction without causing unwanted side reactions.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions are a common challenge in amidation chemistry, particularly when using carbodiimide-based coupling reagents.

  • N-acylurea Formation: With carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[12][13] This side reaction is particularly problematic with sterically hindered carboxylic acids and weakly nucleophilic amines.

    • Solution: To suppress N-acylurea formation, an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) should be used in conjunction with the carbodiimide.[4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. Uronium reagents like HATU already incorporate a HOAt moiety in their structure, which is why they are often more efficient and lead to fewer side products.[2][3]

  • Epimerization/Racemization: If the amine or carboxylic acid contains a chiral center, there is a risk of epimerization, especially if the reaction conditions are harsh (e.g., high temperatures or strong bases).

    • Solution: The use of additives like HOBt or HOAt is known to suppress racemization.[1] Coupling reagents like HATU are also designed to minimize this side reaction.[2][3] Performing the reaction at lower temperatures can also be beneficial.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. While the anhydride is still reactive towards the amine, this pathway can sometimes be less efficient.[13]

    • Solution: Using the correct stoichiometry of reagents and ensuring a gradual addition of the coupling reagent can help minimize anhydride formation.

Question 3: How do I effectively monitor the progress of my amidation reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.[14][15]

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the disappearance of the starting materials (carboxylic acid and amine) and the appearance of the amide product. Staining with appropriate reagents (e.g., potassium permanganate, ninhydrin for primary/secondary amines) can help visualize the different components.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides both separation and mass information, allowing for the unambiguous identification of starting materials, products, and any side products.[14][17] This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the reaction progress by observing the signals of the starting materials and the product. ¹⁹F NMR can be especially useful for tracking the fluorine-containing starting material and product.[14][17]

Question 4: What is the best way to purify the final fluoroamide product?

The purification strategy will depend on the physical properties of the amide product and the nature of the impurities.

  • Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an appropriate organic solvent.[1] Washing the organic layer with a mild acid (e.g., dilute HCl) can remove excess amine and basic impurities, while washing with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid and acidic impurities.[1]

  • Chromatography: Column chromatography on silica gel is a common method for purifying amides.[15] The choice of eluent will depend on the polarity of the product.

  • Crystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Fluorous Solid-Phase Extraction (F-SPE): For fluoroamides, F-SPE can be a highly effective purification technique. This method utilizes the specific interaction between the fluorous tag (in this case, the fluorine atoms in the product) and a fluorous stationary phase.[18]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the amidation of this compound.

What are the recommended coupling reagents for the amidation of this compound?

Given the steric hindrance of this compound, the following classes of coupling reagents are recommended:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective for coupling sterically hindered acids and are known to suppress side reactions and racemization.[2][3][4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for challenging couplings.[4]

  • Carbodiimides with Additives: If using carbodiimides like DCC or EDC, it is highly recommended to include an additive like HOBt or HOAt to improve efficiency and minimize side reactions.[4][19]

What are the typical reaction conditions for the amidation of this compound?

A general starting point for optimizing the reaction is provided in the table below. However, these conditions may need to be adjusted based on the specific amine being used.

ParameterRecommended ConditionRationale
Coupling Reagent HATU (1.0 - 1.5 equiv)Highly efficient for sterically hindered acids.[1][3]
Carboxylic Acid This compound (1.0 equiv)The limiting reagent.
Amine 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Base DIPEA (2.0 - 3.0 equiv)A non-nucleophilic base to neutralize acids and facilitate the reaction.[1]
Solvent Anhydrous DMF or NMPPolar aprotic solvents that are good for dissolving reagents.[7]
Temperature Room Temperature to 50 °CStart at room temperature and gently heat if the reaction is sluggish.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.[14]

What safety precautions should be taken when working with this compound and coupling reagents?

  • This compound: This compound is corrosive and can cause burns.[20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[20]

  • Coupling Reagents: Many coupling reagents are irritants and sensitizers.[21] Avoid inhalation of dust and contact with skin and eyes. Always handle these reagents in a fume hood and wear appropriate PPE.

  • Solvents: Organic solvents like DMF and DCM have their own specific hazards. Refer to the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow and Diagrams

General Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the amidation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reaction Execution & Monitoring cluster_2 Phase 3: Analysis & Troubleshooting A Select Coupling Reagent (e.g., HATU) B Choose Solvent (e.g., DMF) A->B C Select Base (e.g., DIPEA) B->C D Set Initial Conditions (RT, 1.1 eq Amine) C->D E Run Reaction under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Analyze Results (Yield, Purity) F->G H Low Yield? G->H I Side Products? G->I J Optimize Conditions (Temp, Reagent Stoichiometry) H->J Yes L Purify Product (Chromatography, Recrystallization) H->L No K Consider Alternative Coupling Reagent I->K Yes I->L No

Caption: Workflow for optimizing the amidation of this compound.

Mechanism of HATU-mediated Amidation

The diagram below outlines the generally accepted mechanism for amide bond formation using HATU.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Amine Acid This compound HATU HATU Acid->HATU Nucleophilic Attack ActiveEster OAt-Active Ester HATU->ActiveEster Formation of Base Base (e.g., DIPEA) Base->Acid Deprotonation Amine Amine (R-NH2) Product Fluoroamide Product ActiveEster->Product Amide Bond Formation Amine->ActiveEster Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.[6][7]

References

Technical Support Center: Preventing Decomposition of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoroisobutyric acid (2-FIBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block in their synthetic endeavors.[1][2] The presence of the α-fluorine atom significantly influences the reactivity of the carboxylic acid, making 2-FIBA a unique synthon, but also presenting stability challenges under certain reaction conditions.[1][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate decomposition and maximize yield in your reactions.

Section 1: Understanding the Instability of this compound

The primary challenge in using 2-FIBA stems from its susceptibility to decomposition, primarily through two pathways: decarboxylation and elimination. The electron-withdrawing nature of the α-fluorine atom makes the carboxyl proton more acidic and can stabilize intermediates that lead to unwanted side products.[3][4]

Key Decomposition Pathways
  • Decarboxylation: Under thermal stress or strong basic conditions, 2-FIBA can lose carbon dioxide (CO₂). The presence of a strong electron-withdrawing group on the α-carbon can facilitate this process.[4]

  • Elimination (HF Formation): In the presence of certain bases or under harsh thermal conditions, elimination of hydrogen fluoride (HF) can occur, leading to the formation of methacrylate byproducts.

The goal of any successful reaction involving 2-FIBA is to activate the carboxyl group for the desired transformation (e.g., amide bond formation, esterification) under conditions mild enough to prevent these decomposition routes.

Diagram: Decomposition Pathways

FIBA This compound HeatBase Heat / Strong Base FIBA->HeatBase Decarb Decarboxylation Product (Isopropyl Fluoride + CO2) HeatBase->Decarb Decarboxylation Elim Elimination Product (Methacrylic Acid + HF) HeatBase->Elim Elimination decision decision start_node Start: Low Yield or Decomposition Observed decision_temp Reaction Temp > RT? start_node->decision_temp Analyze Conditions end_node Success: High Yield, Minimal Byproducts action_temp_yes Action: Reduce Temp to 0 °C for activation, then allow to warm to RT. decision_temp->action_temp_yes Yes decision_base Base Used? decision_temp->decision_base No action_temp_yes->decision_base decision_base_type Is base non-nucleophilic (e.g., DIPEA, TEA)? decision_base->decision_base_type Yes decision_coupling Coupling Reagent? decision_base->decision_coupling No decision_base_type->decision_coupling Yes action_base Action: Switch to a non-nucleophilic base like DIPEA. decision_base_type->action_base No decision_coupling->end_node Other Issue decision_coupling_type Using HATU/HBTU or EDC/HOBt? decision_coupling->decision_coupling_type Yes action_base->decision_coupling decision_coupling_type->end_node Yes action_coupling Action: Switch to modern coupling reagent like HATU or add HOBt to EDC. decision_coupling_type->action_coupling No (e.g., DCC only) action_coupling->end_node

References

Technical Support Center: Purification of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoroisobutyric acid (2-FIBA). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of 2-FIBA is paramount to ensuring the success of subsequent reactions and the quality of the final product.[1] This guide, structured in a question-and-answer format, provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for its purification.

Section 1: Safety First - Essential Handling Precautions

Safety is the absolute priority when handling this compound due to its significant toxicological profile. All purification work must be conducted inside a certified chemical fume hood.

Q: What are the primary hazards of crude this compound?

A: this compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin.[2][3][4] Furthermore, it is corrosive and causes severe skin burns and serious eye damage.[2][4][5] Thermal decomposition can release irritating and toxic gases, such as hydrogen fluoride.[3]

Q: What personal protective equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is required. This includes, but is not limited to:

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene) that are inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Body Protection: A complete, chemical-resistant suit or flame-retardant antistatic protective clothing is necessary to prevent skin contact.[2][6]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a full-face particle respirator or a self-contained breathing apparatus (SCBA) for emergencies.[2][4]

Section 2: Understanding Your Crude Material - Common Impurities

The choice of purification strategy is dictated by the nature and quantity of impurities present. These are often related to the synthetic route used.

Q: What are the likely impurities in my crude this compound?

A: The impurity profile depends heavily on the synthesis method. Common routes involve the fluorination of 2-hydroxyisobutyric acid derivatives or its esters.[7][8] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-hydroxyisobutyric acid or its corresponding esters.

  • Elimination Byproducts: The formation of methacrylic acid or its esters can occur, particularly at elevated temperatures.[7][8] These can be difficult to separate due to similar boiling points.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, methylene chloride) may be present.[7]

  • Inorganic Salts: Salts like potassium fluoride or byproducts from reagents like thionyl chloride may persist if the aqueous workup is incomplete.[8]

Q: My crude product is discolored (yellow/brown). What is the likely cause?

A: Discoloration typically points to trace-level, highly chromophoric (colored) impurities. For fluorinated aromatics, this is sometimes due to azo-compounds from diazonization routes, but for aliphatic compounds like 2-FIBA, it is more likely due to:[9]

  • Oxidation Products: Minor side reactions or exposure to air at high temperatures can create oxidized byproducts.

  • Trace Contaminants: Contaminants from starting materials or reagents can carry through the synthesis.

These colored impurities can often be effectively removed using an activated carbon treatment during recrystallization.[9]

Section 3: Purification Strategy Selection Guide

Q: How do I choose the best purification strategy for my needs?

A: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. The following decision-making workflow can guide your choice.

G start Assess Crude Material (Purity, Physical State, Impurities) state Is the crude material a solid or a low-melting solid? start->state impurities_solid Are impurities non-volatile (salts, starting materials)? state->impurities_solid Yes (Solid) impurities_liquid Are impurities volatile with a different boiling point? state->impurities_liquid No (Liquid/Oil) recrystallization Strategy: Recrystallization impurities_solid->recrystallization Yes chromatography Strategy: Column Chromatography (e.g., silica gel or ion exchange) impurities_solid->chromatography No (Impurities have similar solubility) distillation Strategy: Vacuum Distillation impurities_liquid->distillation Yes impurities_liquid->chromatography No (Azeotrope or close boiling points)

Caption: Decision workflow for selecting a purification strategy.

Section 4: Troubleshooting Common Purification Issues

Recrystallization Issues

Q: My compound won't crystallize from solution. What should I do?

A: Failure to crystallize is a common issue, often stemming from using too much solvent or the presence of impurities that inhibit crystal lattice formation.[10]

  • Problem: Too much solvent was added.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[10]

  • Problem: Solution is supersaturated but nucleation hasn't started.

    • Solution 1 (Seeding): Add a single, pure "seed crystal" of 2-FIBA to the cooled solution. This provides a template for crystal growth.[11][12]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.[11]

Q: My compound "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a second solvent in which the compound is less soluble to lower the overall solvating power of the mixture. Cool slowly.[13]

  • Solution 2: Re-heat the solution and add more of the primary solvent to make the solution less concentrated, then cool very slowly.

Q: The purity of my recrystallized product is still low. What went wrong?

A: This usually indicates that impurities were trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface.

  • Cause: The solution cooled too quickly.[12] Rapid cooling leads to the formation of small, impure crystals or even a precipitate.[10]

    • Solution: Repeat the recrystallization. Ensure the solution cools slowly and without disturbance. Let it first cool to room temperature on the benchtop before moving to an ice bath.[12]

  • Cause: The wash step was inefficient or used the wrong solvent.

    • Solution: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to wash away surface impurities without dissolving the product.[13]

Distillation Issues

Q: I'm seeing decomposition during distillation. How can I prevent this?

A: Carboxylic acids can be prone to decomposition at high temperatures.

  • Solution: Use vacuum distillation. Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a temperature low enough to prevent thermal degradation.

Q: My product is co-distilling with an impurity. How can I improve separation?

A: This occurs when the boiling points of your product and an impurity are very close, or they form an azeotrope.

  • Solution 1 (Fractional Distillation): Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[14]

  • Solution 2 (Alternative Technique): If fractional distillation is ineffective, the impurity may need to be removed by a different method, such as column chromatography, before the distillation step.

Section 5: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude 2-FIBA that is a solid and contains non-volatile or colored impurities.

G A 1. Solvent Selection Test solubility in various solvents (e.g., water, heptane, toluene) B 2. Dissolution Place crude solid in flask. Add minimum hot solvent to dissolve. A->B C 3. Decolorization (Optional) Add activated carbon. Boil briefly. B->C D 4. Hot Filtration Quickly filter hot solution to remove insoluble impurities/carbon. C->D E 5. Crystallization Cool filtrate slowly to RT, then in an ice bath. D->E F 6. Isolation Collect crystals by vacuum filtration. E->F G 7. Washing Rinse crystals with minimal ice-cold solvent. F->G H 8. Drying Dry crystals under vacuum. G->H

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve 2-FIBA poorly at room temperature but very well at its boiling point.[11] Test small amounts of crude material with solvents like water, toluene, or a hexane/ethyl acetate mixture. Water is a good first choice given the compound's polarity.[15][16]

  • Dissolution: Place the crude 2-FIBA in an Erlenmeyer flask. Heat the chosen solvent in a separate beaker and add the hot solvent portion-wise to the flask until the solid just dissolves.[12][13]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated carbon, and swirl. Briefly heat to boiling again.[12]

  • Hot Gravity Filtration: To remove the carbon or other insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[13] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[10][12]

  • Isolation: Collect the crystals using a Büchner funnel and vacuum filtration.[12]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer to a watch glass or drying dish and dry completely under vacuum.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for liquid or low-melting point crude 2-FIBA where impurities have significantly different boiling points.

Step-by-Step Methodology:

  • System Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the crude 2-FIBA to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply the vacuum. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a "forerun" fraction. When the temperature stabilizes at the boiling point of 2-FIBA at the given pressure, switch to a clean receiving flask and collect the main product fraction.

  • Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Remove the heat source and allow the system to cool completely before slowly re-introducing air to the system.

Section 6: Frequently Asked Questions (FAQs)

Q: What is the typical appearance of pure this compound?

A: There is some variation in reported physical states. It has been described as a white to light yellow crystalline solid[5] and as a colorless to pale yellow liquid.[16][17][18] This suggests it is likely a low-melting solid, and its physical state at room temperature may depend on the ambient temperature and residual purity. The related, non-fluorinated isobutyric acid has a melting point of -47 °C.[19]

Q: How should I properly store purified this compound?

A: Purified 2-FIBA should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] Refrigeration (2-8°C) under an inert atmosphere is often recommended.[2] It is incompatible with strong bases, oxidizing agents, and reducing agents.[3]

Q: What analytical techniques are best for assessing purity?

A: A combination of techniques provides the most complete picture of purity:

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities and is listed by suppliers for purity analysis (>98.0%).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect and identify impurities containing hydrogen, fluorine, or carbon.

  • Acid-Base Titration: A quantitative method to determine the overall acid content, which can provide a measure of total purity.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of MS, making it ideal for identifying unknown impurities.[20]

References

Identifying and removing methacrylate byproduct from 2-Fluoroisobutyric acid ester synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoroisobutyric acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on the identification and removal of methacrylate byproducts.

Introduction: The Challenge of Methacrylate Byproduct Formation

The synthesis of this compound esters is a critical step in the development of various pharmaceuticals and agrochemicals. However, a common and often frustrating challenge is the formation of the corresponding methacrylate ester as a significant byproduct. This impurity arises from the elimination of hydrogen fluoride (HF) from the target molecule, a reaction that can be promoted by heat, basic conditions, or certain reagents used in the fluorination step.

The presence of this unsaturated byproduct can complicate downstream applications and purification efforts. This guide provides practical, field-proven insights and detailed protocols to help you identify, quantify, and effectively remove this persistent impurity.

Frequently Asked Questions (FAQs)

Q1: Why is methacrylate a common byproduct in my this compound ester synthesis?

A1: The formation of methacrylate is primarily due to a dehydrofluorination reaction, which is an elimination reaction. The fluorine atom at the α-position and a proton on one of the methyl groups are eliminated to form a double bond. This process is thermodynamically driven and can be catalyzed by several factors in your reaction, including:

  • Elevated Temperatures: Higher reaction or distillation temperatures provide the activation energy needed for the elimination reaction to occur.

  • Basic Reagents or Conditions: The presence of bases, either as reagents or as impurities, can abstract a proton from a methyl group, initiating the elimination of the fluoride ion.

  • Certain Fluorinating Agents: Some fluorination methods or reagents are more prone to causing elimination as a side reaction.

Understanding the underlying cause of byproduct formation in your specific synthesis is the first step toward mitigating it.

Q2: How can I quickly determine if my product is contaminated with methacrylate?

A2: The most common and effective methods for identifying methacrylate contamination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR: The presence of vinylic protons in the methacrylate byproduct gives characteristic signals in the downfield region of the spectrum (typically between 5.5 and 6.5 ppm), which are absent in the pure this compound ester.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. Your target product will show a characteristic fluorine signal, while the methacrylate byproduct will not have a ¹⁹F signal.

  • GC-MS: This method separates the components of your mixture and provides a mass spectrum for each. The methacrylate byproduct will have a different retention time and a distinct fragmentation pattern compared to your desired product.

Detailed analytical protocols are provided in the "Identification of Methacrylate Byproduct" section below.

Q3: What is the best way to remove the methacrylate byproduct from my this compound ester?

A3: The choice of purification method depends on the scale of your reaction and the boiling points of your specific ester and the corresponding methacrylate.

  • Fractional Distillation: This is the most common and often most effective method, especially for larger quantities. Since the methacrylate byproduct is typically more volatile (has a lower boiling point) than the saturated this compound ester, careful fractional distillation under reduced pressure can achieve good separation.

  • Chemical Purification: For smaller scales or when distillation is not feasible, a chemical approach can be used. This involves selectively reacting the double bond of the methacrylate byproduct to form a new compound that is easier to separate by chromatography or extraction.

Step-by-step procedures for both methods are detailed in the "Removal of Methacrylate Byproduct" section.

Troubleshooting Guide: Identification of Methacrylate Byproduct

Accurate identification and quantification of the methacrylate impurity are crucial for optimizing your reaction and purification processes.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. For a typical methyl ester, here are the key differences you would expect to see in the ¹H NMR spectrum:

CompoundKey ¹H NMR Signals (in CDCl₃)
Methyl 2-Fluoroisobutyrate ~1.6 ppm (doublet, 6H): The six equivalent protons on the two methyl groups are split by the adjacent fluorine atom. ~3.8 ppm (singlet, 3H): The three protons of the methyl ester group.
Methyl Methacrylate ~1.9 ppm (singlet, 3H): The protons of the methyl group attached to the double bond. ~3.7 ppm (singlet, 3H): The protons of the methyl ester group. ~5.6 ppm and ~6.1 ppm (two singlets, 1H each): The two vinylic protons on the double bond.[1]

The most telling sign of methacrylate contamination in your ¹H NMR is the appearance of signals in the vinylic region (5.5-6.5 ppm). The integration of these signals relative to the signals of your desired product can give you a quantitative estimate of the impurity level.

For even greater certainty, ¹⁹F NMR spectroscopy can be employed. Your this compound ester will exhibit a signal in the ¹⁹F spectrum, while the methacrylate byproduct will be absent. The typical chemical shift for aliphatic fluorides can vary, but for compounds like methyl 2-fluoroisobutyrate, it is expected to be in the range of -140 to -160 ppm relative to CFCl₃.[2][3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for separating the product from the byproduct and confirming their identities based on their mass-to-charge ratios and fragmentation patterns.

CompoundMolecular WeightKey Mass Fragments (m/z)
Methyl 2-Fluoroisobutyrate 120.11 g/mol 101 ([M-F]⁺), 88 ([M-CH₃OH]⁺), 69 ([M-COOCH₃]⁺)
Methyl Methacrylate 100.12 g/mol 100 ([M]⁺), 69 ([M-OCH₃]⁺), 41 ([C₃H₅]⁺)[1]
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

The methacrylate byproduct, being more volatile, will typically have a shorter retention time than the this compound ester. By comparing the obtained mass spectra with library data or the expected fragmentation patterns, you can confirm the presence and relative abundance of the impurity. The NIST Mass Spectral Library is a valuable resource for reference spectra.[4][5]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Crude Reaction Mixture Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Analyte Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectra Mass Spectra (Fragmentation) Detection->MassSpectra Identification Identification & Quantification Chromatogram->Identification MassSpectra->Identification

Workflow for GC-MS analysis of reaction mixture.

Troubleshooting Guide: Removal of Methacrylate Byproduct

Once you have identified the presence of the methacrylate byproduct, the next step is to remove it.

Method 1: Fractional Distillation

This method takes advantage of the difference in boiling points between your product and the byproduct.

The boiling point of the methacrylate ester will be lower than that of the corresponding this compound ester. For example, methyl methacrylate boils at 100 °C, while methyl 2-fluoroisobutyrate has a boiling point of approximately 112-114 °C. This difference, while not large, is generally sufficient for separation by fractional distillation, especially under reduced pressure which lowers the boiling points and minimizes the risk of thermal decomposition or further byproduct formation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings or other suitable packing material to increase the number of theoretical plates.[6][7]

    • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

    • Ensure all glass joints are properly sealed and greased for vacuum applications.[8]

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.[8]

  • Distillation Procedure:

    • Add the crude product to the distillation flask along with a stir bar.

    • Slowly apply vacuum to the system.

    • Begin heating the mixture gently.

    • Collect the initial fraction, which will be enriched in the lower-boiling methacrylate byproduct. The head temperature should be monitored closely and will plateau during the distillation of the pure component.

    • As the head temperature begins to rise again, change the receiving flask to collect the desired this compound ester.

    • It is advisable to collect an intermediate fraction between the main byproduct and product fractions to maximize the purity of the final product.

Fractional_Distillation_Setup cluster_main Vacuum Fractional Distillation Apparatus DistillingFlask Distilling Flask (Crude Mixture) FractionatingColumn Fractionating Column (e.g., Vigreux) DistillingFlask->FractionatingColumn Vapors Rise HeatingMantle Heating Mantle & Stirrer HeatingMantle->DistillingFlask Heats Thermometer Thermometer Condenser Condenser FractionatingColumn->Condenser Separated Vapor VacuumAdapter Vacuum Adapter ReceivingFlask Receiving Flask Condenser->ReceivingFlask Condensate ColdTrap Cold Trap VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump

Schematic of a lab-scale vacuum fractional distillation setup.
Method 2: Chemical Purification (Selective Reaction)

An alternative to distillation is to selectively react the double bond of the methacrylate byproduct, converting it into a different compound that is more easily separated.

The carbon-carbon double bond in α,β-unsaturated esters like methacrylates is electron-deficient and susceptible to nucleophilic addition or reactions that target alkenes. One effective strategy is a Diels-Alder reaction, where the methacrylate acts as a dienophile.[9][10] The resulting cycloadduct will have a significantly higher molecular weight and boiling point, making it easily separable from your desired saturated ester by simple distillation or column chromatography.

  • Reaction Setup:

    • In a round-bottom flask, dissolve your crude product mixture in a suitable solvent (e.g., toluene or xylene).

    • Add a slight excess (1.1 to 1.5 equivalents relative to the estimated amount of methacrylate impurity) of a reactive diene such as cyclopentadiene or furan.

    • Add a polymerization inhibitor (e.g., hydroquinone) to prevent polymerization of the methacrylate at elevated temperatures.

  • Reaction Conditions:

    • Heat the mixture to reflux and monitor the disappearance of the methacrylate by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The resulting residue, containing your desired this compound ester and the high-boiling Diels-Alder adduct, can now be purified by simple vacuum distillation or flash column chromatography. The desired product will distill or elute first, leaving the adduct behind.

This method is particularly useful for small-scale purifications where fractional distillation may result in significant product loss.

Conclusion

The formation of methacrylate byproducts is a common hurdle in the synthesis of this compound esters. However, by understanding the underlying causes and employing the appropriate analytical and purification techniques, this challenge can be effectively overcome. This guide provides a foundation for troubleshooting these issues, and we encourage you to adapt these protocols to your specific needs. For further assistance, please do not hesitate to contact our technical support team.

References

Overcoming steric hindrance in reactions with 2-Fluoroisobutyric acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions with 2-Fluoroisobutyric Acid

Welcome to the technical support center for overcoming challenges in reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties due to the significant steric hindrance of this valuable building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to react?

The primary challenge with this compound is its profound steric hindrance. The carboxylic acid group is attached to a quaternary carbon, which is substituted with two bulky methyl groups and a fluorine atom. This arrangement creates a sterically congested environment around the carbonyl carbon, physically blocking the approach of nucleophiles like amines or alcohols. Standard coupling conditions often fail because the activation energy required for the nucleophile to attack the carbonyl center is too high.[1][2]

Q2: My standard amide coupling reaction (e.g., using HBTU/HATU) with this compound failed. What is the most likely cause?

Failure with standard uronium-based coupling reagents like HBTU or HATU is the most common issue.[3][4] While highly effective for many substrates, these reagents may not be potent enough to overcome the severe steric crowding of this compound.[2] The activated ester intermediate they form is still too sterically shielded for many amines to attack efficiently, leading to low or no product yield, or decomposition of the activated intermediate over long reaction times.

Q3: Are there any general strategies I should consider first when a reaction fails?

Before moving to highly specialized protocols, consider these initial adjustments:

  • Increase Temperature: Sometimes, thermal energy (conventional heating or microwave irradiation) can provide the necessary activation energy to overcome the steric barrier.

  • Use a More Potent Coupling Reagent: Switch from standard uronium reagents to more powerful options specifically designed for hindered couplings, such as COMU or phosphonium salts like PyBOP.[5][6][7]

  • Change the Activation Strategy: Instead of forming an activated ester in situ, convert the carboxylic acid to a more reactive species, like an acid chloride, in a separate step.

Visualizing the Problem: Steric Hindrance Diagram

The diagram below illustrates how the gem-dimethyl groups and the fluorine atom create a sterically congested environment around the reactive carbonyl carbon of this compound.

Steric_Hindrance cluster_molecule This compound cluster_attack Nucleophilic Attack Path C_alpha C_carbonyl C=O C_alpha->C_carbonyl F F C_alpha->F Me1 CH₃ C_alpha->Me1 Me2 CH₃ C_alpha->Me2 OH OH C_carbonyl->OH Nu Nu: Nu->C_carbonyl Hindered Attack p1->Me1 Steric Shield p2->Me2 Steric Shield Troubleshooting_Workflow start Reaction with this compound Failed reaction_type What is the desired product? start->reaction_type amide Amide reaction_type->amide Amide ester Ester reaction_type->ester Ester one_pot Prefer One-Pot? amide->one_pot yamaguchi Use Yamaguchi Esterification ester->yamaguchi amide_strategy Choose Amide Strategy use_comu Use High-Potency Reagent (e.g., COMU, T3P) one_pot->use_comu Yes acid_chloride Use Acyl Chloride/ Fluoride Method one_pot->acid_chloride No / Max Reactivity success Problem Solved use_comu->success acid_chloride->success yamaguchi->success

References

Impact of temperature and pH on 2-Fluoroisobutyric acid reaction kinetics.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the impact of temperature and pH on the reaction kinetics of 2-Fluoroisobutyric acid (2-FIBA). This resource is designed for researchers, chemists, and drug development professionals to provide both foundational knowledge and practical, actionable guidance for experimental work. Our goal is to explain the causality behind experimental choices and empower you to design, execute, and troubleshoot your kinetic studies effectively.

Foundational Principles: Why Temperature and pH are Critical

Understanding the reaction kinetics of 2-FIBA is essential for process optimization, stability testing, and predicting its behavior in various chemical and biological systems. Temperature and pH are two of the most influential parameters governing the rate and mechanism of its reactions.

The Role of Temperature: The Arrhenius Equation

The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation.[1][2] In essence, increasing the temperature increases the kinetic energy of reactant molecules.[3] This leads to more frequent collisions and, more importantly, a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier (Ea), thus accelerating the reaction.[1][3]

The equation is expressed as: k = A * exp(-Ea / RT)

Where:

  • k: is the reaction rate constant.

  • A: is the pre-exponential factor, related to collision frequency and orientation.

  • Ea: is the activation energy, the minimum energy required for a reaction to occur.

  • R: is the universal gas constant.

  • T: is the absolute temperature in Kelvin.

A key takeaway is that even a small change in temperature can have a significant, non-linear impact on the reaction rate.[4]

The Role of pH: Speciation and Catalysis

The pH of the reaction medium dictates the protonation state of 2-FIBA. As a carboxylic acid, 2-FIBA exists in an equilibrium between its neutral, protonated form (CH₃)₂C(F)COOH and its anionic, deprotonated carboxylate form (CH₃)₂C(F)COO⁻.[5]

Speciation

The pKa of the acid is the pH at which these two species are present in equal concentrations. The reactivity of the protonated versus the deprotonated form can differ dramatically:

  • Acid-Catalyzed Reactions: At low pH (pH < pKa), the concentration of H⁺ ions is high. These protons can activate the carbonyl group of the protonated 2-FIBA, making it more electrophilic and susceptible to attack by nucleophiles. This is a common mechanism in ester hydrolysis.[6][7]

  • Base-Catalyzed Reactions: At high pH (pH > pKa), the concentration of hydroxide ions (OH⁻) is high. OH⁻ is a strong nucleophile that can directly attack the carbonyl carbon, or the dominant species might be the less reactive carboxylate anion. The specific mechanism will depend on the other reactants present.[8][9]

Therefore, pH not only changes the nature of the reactant but can also fundamentally alter the reaction pathway.[10]

Experimental Design and Methodology

A robust experimental design is crucial for obtaining reproducible and meaningful kinetic data. Below is a generalized workflow for studying the effects of temperature and pH.

Core Experimental Workflow

Experimental_Workflow

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 2-FIBA in a suitable solvent (e.g., ultrapure water).

    • Prepare a series of buffer solutions covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure the buffer components do not interfere with the reaction or analysis.

    • Prepare analytical standards for 2-FIBA and any expected products.

  • Reaction Setup:

    • Place a reaction vessel (e.g., a jacketed glass reactor or sealed vials) in a circulating water bath or dry block heater set to the desired temperature.

    • Add the buffer solution to the vessel and allow it to equilibrate thermally for at least 20 minutes.

    • Confirm both temperature and pH before starting the reaction.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the 2-FIBA stock solution to the pre-heated buffer. Start a timer immediately.

    • At predetermined time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it. Quenching can be achieved by rapid cooling in an ice bath, adding a quenching reagent, or drastically changing the pH.

  • Analytical Method:

    • Analyze the concentration of 2-FIBA in each quenched aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are common choices for their specificity and sensitivity.[11][12]

    • Run analytical standards to create a calibration curve for accurate quantification.

  • Data Analysis:

    • Plot the concentration of 2-FIBA versus time.

    • Determine the reaction order and calculate the rate constant (k) from the slope of the line (e.g., for a first-order reaction, plot ln[2-FIBA] vs. time).

    • Repeat the entire experiment at different temperatures and pH values.

Troubleshooting Guide (Q&A)

Q1: My kinetic plots are not linear, and the data points are scattered. What's wrong?

  • Possible Cause 1: Temperature Fluctuation. Inconsistent temperature control is a primary source of error. The exponential dependence of the rate on temperature means minor fluctuations can cause significant rate changes.

    • Solution: Ensure your water bath or heating block is stable and properly calibrated. Measure the temperature directly in the reaction vessel, not just the setpoint on the device.[13]

  • Possible Cause 2: pH Drift. The pH of the reaction may be changing over time, especially if the reaction produces or consumes acidic/basic species and the buffer capacity is insufficient.

    • Solution: Use a buffer with a higher concentration or one whose pKa is closer to the experimental pH. Verify the pH of the reaction mixture at the end of the experiment.

  • Possible Cause 3: Ineffective Quenching. If the reaction is not stopped completely in the aliquots, it will continue to proceed, leading to inaccurate concentration measurements.

    • Solution: Validate your quenching method. Analyze a quenched sample at t=0 and again after 30-60 minutes to ensure the concentration has not changed.

Q2: The reaction is either too fast to measure or shows no progress. How do I adjust?

  • Reaction Too Fast:

    • Solution: Lower the temperature. According to the Arrhenius equation, reducing the temperature will slow the reaction. You can also try lowering the initial concentration of the reactants.

  • Reaction Too Slow:

    • Solution: Increase the temperature. This is the most effective way to increase the rate.[3] Alternatively, if applicable, you could increase reactant concentrations or explore a different pH range where a faster catalytic pathway might dominate.[13]

Q3: I am getting low or inconsistent product recovery during analysis. What should I check?

  • Possible Cause 1: Product Instability. The product(s) of the 2-FIBA reaction may be unstable under the reaction or workup conditions.

    • Solution: Test the stability of your product by incubating a known standard under the same conditions (pH, temperature) and analyzing it over time. If it degrades, you may need to find milder reaction conditions or a different analytical approach.[14]

  • Possible Cause 2: Analytical Method Issues. The product may be interacting with your analytical column, or you may be losing it during sample preparation (e.g., extraction).

    • Solution: Review your analytical method. Check for analyte adsorption on vials or filter media. Ensure extraction efficiency is high and reproducible by spiking a blank matrix with a known amount of product standard and measuring the recovery.[14]

Frequently Asked Questions (FAQs)

Q: How do I determine the activation energy (Ea) for my reaction? A: To determine the activation energy, you must measure the rate constant (k) at several different temperatures (a minimum of 3-4). Then, plot the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T). This is called an Arrhenius plot. The plot should be a straight line with a slope equal to -Ea/R. You can calculate Ea by multiplying the slope by the negative universal gas constant (-R).[3][15]

Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
2980.0033560.001-6.91
3080.0032470.002-6.21
3180.0031450.004-5.52
Table 1: Example data for constructing an Arrhenius plot.

Q: How does the fluorine atom in 2-FIBA affect its reactivity compared to isobutyric acid? A: The fluorine atom is highly electronegative, creating a strong electron-withdrawing inductive effect. This has two main consequences:

  • Increased Acidity: The C-F bond pulls electron density away from the carboxylic acid group, stabilizing the carboxylate anion conjugate base. This makes 2-FIBA a stronger acid (i.e., it has a lower pKa) than isobutyric acid.

  • Modified Reactivity: The electron-withdrawing effect can make the carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack. However, the fluorine's presence can also sterically hinder the approach of a nucleophile. The overall effect on kinetics depends on the specific reaction mechanism.

Q: What are the primary degradation pathways for fluorinated carboxylic acids? A: Degradation of perfluorinated carboxylic acids (PFCAs) can be complex. Under certain conditions, such as high temperatures or in the presence of specific reagents, degradation can occur via decarboxylation (loss of CO₂) to form reactive perfluoroalkyl intermediates.[16] These intermediates can then undergo further reactions, including elimination of fluoride ions.[16][17] The specific pathway is highly dependent on the reaction conditions.[18]

Q: What safety precautions are necessary when working with this compound? A: this compound is classified as corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.[19][20]

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood.[19][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[20][21]

  • Handling: Avoid direct contact and inhalation of mists or vapors.[19] Ensure an eye wash station and safety shower are readily accessible.

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-Fluoroisobutyric Acid vs. Other Fluorinated Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] This unique element, owing to its small size and high electronegativity, exerts profound effects on a molecule's physicochemical and pharmacokinetic properties.[3][4][5] Judicious use of fluorine can enhance metabolic stability, modulate acidity (pKa), fine-tune lipophilicity (logP), and enforce specific molecular conformations, all of which are critical for optimizing a compound's efficacy and safety profile.[1][4][6] Fluorinated building blocks, therefore, represent a powerful toolkit for medicinal chemists to address challenges like rapid metabolism or poor target selectivity.[2] This guide will compare and contrast 2-fluoroisobutyric acid, a unique quaternary α-fluoro carboxylic acid, with other widely used fluorinated motifs to inform strategic decisions in lead optimization.

Deep Dive: this compound

This compound (2-FIBA), also known as 2-fluoro-2-methylpropanoic acid, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] Its structure combines two key features often sought in drug design: a fluorine atom and a gem-dimethyl group, both situated at the α-carbon of a carboxylic acid.

The Power of the Quaternary α-Carbon: The isobutyric acid scaffold itself is based on the gem-dimethyl group, a privileged structural motif found in numerous natural products like statins and taxanes.[10][11][12] This arrangement offers several intrinsic advantages:

  • Metabolic Blocking: The gem-dimethyl group sterically shields the adjacent carbonyl and α-carbon from enzymatic attack, inherently increasing metabolic stability.

  • Conformational Restriction: It reduces rotational freedom, which can lock the molecule into a more favorable, "bioactive" conformation for target binding. This pre-organization can lead to an entropic advantage and increased potency.[10][12][13]

  • Modulation of Physicochemical Properties: It can influence the pKa of nearby functional groups and increase lipophilicity.[10][11]

The Added Value of α-Fluorination: Placing a fluorine atom on this already robust scaffold further enhances its properties:

  • Enhanced Metabolic Stability: The α-fluorine atom serves as a powerful metabolic shield. Replacing a C-H bond with a much stronger C-F bond (~485 kJ/mol vs. ~414 kJ/mol) effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes at that position.[3][5][14] This is a primary strategy for extending a drug's half-life.

  • pKa Modulation: Fluorine's potent electron-withdrawing inductive effect lowers the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated parent, isobutyric acid.[3] This can be crucial for optimizing interactions with target proteins or improving solubility at physiological pH.[3][15]

  • Stereoelectronic Effects: The polar C-F bond can engage in specific non-covalent interactions and influence the molecule's overall conformation through stereoelectronic effects like the gauche effect, further refining its fit within a protein binding pocket.[3][6]

A Comparative Look at Alternative Fluorinated Building Blocks

While 2-FIBA offers a unique combination of properties, other fluorinated building blocks are routinely employed, each with its own distinct profile.

  • Trifluoromethyl (-CF3) Group: Perhaps the most common fluorinated motif, the -CF3 group is a strong electron-withdrawing group and a bioisostere for methyl and chloro groups.[16] It significantly increases lipophilicity and is exceptionally stable to metabolic degradation.[16][17][18] Drugs like fluoxetine (Prozac) and celecoxib (Celebrex) famously incorporate this group.[16]

  • Difluoromethyl (-CF2H) Group: This group is gaining popularity as it offers a nuanced alternative to the -CF3 group. It is still electron-withdrawing and lipophilic but possesses the unique ability to act as a hydrogen bond donor, opening up new potential interactions with a biological target.[19]

  • Monofluorinated Alkyl Chains: Simple monofluorination along an alkyl chain can be used to strategically block a specific site of metabolism without drastically altering the overall electronics or lipophilicity of the parent molecule. However, the metabolic stability can be context-dependent, as enzymatic defluorination is sometimes possible.[20]

  • Perfluorinated Carboxylic Acids (PFCAs): These are carboxylic acids where the alkyl chain is fully saturated with fluorine atoms. While they exhibit extreme chemical and thermal stability, their use in pharmaceuticals is limited due to concerns about persistence and bioaccumulation in the environment.[21]

Head-to-Head Comparison: Performance & Properties

The choice of a fluorinated building block is a multi-parameter optimization problem. The following sections and data provide a framework for making an informed decision.

Physicochemical Properties

A molecule's acidity (pKa) and lipophilicity (logP) are fundamental properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[22] Fluorination provides a powerful handle to tune these values.

Building Block MoietyRepresentative AcidTypical pKa Change (vs. non-F)Typical LogP Contribution (π)Key Features
Isobutyric Acid Isobutyric AcidReference+0.76 (for isobutyl)Baseline, metabolically vulnerable α-H
This compound This compoundLowers pKa (Stronger Acid) ~ +0.9 (estimated)Excellent metabolic stability, conformational rigidity
Trifluoromethyl Trifluoroacetic AcidSignificantly Lowers pKa +0.88Strong electron withdrawal, high lipophilicity, metabolically inert
Difluoromethyl Difluoroacetic AcidLowers pKa +0.2 to +0.6H-bond donor capability, moderate lipophilicity
Monofluoroalkyl 2-Fluoroacetic AcidLowers pKa ~ +0.12 (for -CH2F)Site-specific metabolic block, minimal steric/electronic impact
Note: pKa and logP values are highly context-dependent. This table illustrates general trends.

The data clearly show that while all fluorinated groups increase acidity, the trifluoromethyl group has the most dramatic effect. 2-FIBA provides a significant pKa shift while retaining the steric bulk of the gem-dimethyl group, a combination not offered by the other motifs.

Conformational Control via Stereoelectronic Effects

Fluorine's stereoelectronic influence can enforce specific molecular shapes, which is critical for precise drug-target recognition. The gauche effect, where a polar C-F bond prefers to be oriented gauche (a 60° dihedral angle) to an adjacent electron-donating or polar group, is a key driver of this conformational preference.[3]

Below is a diagram illustrating how different fluorinated groups can influence the conformation of a simple butane backbone, a proxy for a flexible linker in a drug molecule.

Caption: Conformational preferences of different alkyl groups.

As depicted, the α-fluorine in the 2-fluoroisobutyl group (B) can induce a "turn" or "kink" in the carbon chain relative to the non-fluorinated version (A), which tends to favor a more linear anti-conformation. This has profound implications for how a drug molecule orients itself within a binding site.

Experimental Showcase: Assessing Metabolic Stability

A key advantage claimed for fluorinated building blocks is enhanced metabolic stability. This must be validated experimentally. The in vitro liver microsomal stability assay is a standard industry method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[23][24][25][26]

Experimental Workflow

The workflow involves incubating the test compound with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH) and monitoring the disappearance of the parent compound over time.[23][24][27]

Caption: Standard workflow for a microsomal stability assay.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator (37°C), centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice.[23] Prepare a working solution of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL protein.[24] Prepare test compound stock solutions and dilute them in buffer to the desired starting concentration (e.g., 1 µM).[23]

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound solution to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution. The time of this addition is considered T=0.[23]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[23][25] The ACN serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).[25]

Comparative Performance Data (Illustrative)
Compound StructureMoietyMetabolic Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Drug-Isobutyric AcidIsobutyric Acid886.6High Clearance: Metabolically labile
Drug-2-Fluoroisobutyric Acid 2-FIBA > 60 < 5.8 Low Clearance: Metabolically stable
Drug-Trifluoromethylphenyl-CF3 (on aryl ring)> 60< 5.8Low Clearance: Metabolically stable
Drug-2-FluoroethylMonofluoroalkyl2527.7Moderate Clearance: Improved but not fully blocked

This illustrative data demonstrates the power of α-fluorination. Replacing the metabolically vulnerable α-hydrogen of the isobutyric acid moiety with a fluorine atom dramatically increases the metabolic half-life, converting a high-clearance compound into a stable one. This effect is comparable to that achieved by the robust trifluoromethyl group.

Conclusion and Strategic Recommendations

The selection of a fluorinated building block is a critical decision in drug design that profoundly impacts a compound's ultimate success.

  • This compound is an exceptional choice when the goal is to simultaneously block α-carbon metabolism, enforce a specific conformation via the gem-dimethyl effect, and moderately increase the acidity of a carboxylic acid. It combines the benefits of metabolic shielding and conformational constraint in a single, compact unit.

  • Trifluoromethyl groups are the go-to choice for achieving maximum metabolic stability and a significant increase in lipophilicity and electron withdrawal. They are ideal for blocking metabolism on aromatic rings or when a strong electronic perturbation is desired.

  • Difluoromethyl and monofluoromethyl groups offer more subtle modulation. The -CF2H group is valuable for its unique H-bond donating potential, while simple monofluorination provides a "surgical" approach to block a specific metabolic soft spot with minimal disturbance to other properties.

Final Recommendation: When a lead compound contains an isobutyric acid or a related group that suffers from metabolic oxidation at the α-position, This compound should be considered a primary tool for optimization. Its ability to confer metabolic stability while leveraging the proven conformational benefits of the gem-dimethyl scaffold makes it a uniquely powerful building block in the medicinal chemist's arsenal.[3][10][13]

References

A Senior Application Scientist's Guide to Validating the Incorporation of 2-Fluoroisobutyric Acid into a Final Compound by HRMS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of scientific integrity. When incorporating unique moieties like 2-Fluoroisobutyric acid, a building block of increasing interest for its ability to impart distinct physicochemical properties, rigorous analytical validation is paramount. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the successful incorporation of the 2-fluoroisobutyryl group, grounded in field-proven insights and experimental data.

The Analytical Challenge: Confirming Covalent Incorporation

The synthesis of a novel compound involves the formation of new covalent bonds. In the context of our topic, this is the attachment of the 2-fluoroisobutyryl group to a parent molecule. While techniques like thin-layer chromatography can suggest the formation of a new product, they do not provide definitive structural proof. The core analytical challenge is to generate unambiguous evidence that the 2-fluoroisobutyryl moiety is indeed part of the final molecular architecture. This is where the synergy of HRMS and NMR spectroscopy becomes indispensable.

High-Resolution Mass Spectrometry (HRMS): The First Line of Evidence

HRMS is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy.[1] It provides a highly precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to deduce its molecular formula.[2]

The Foundational Principle: Mass Accuracy

The cornerstone of HRMS in structural validation is its high mass accuracy, typically within 5 parts per million (ppm). This level of precision allows for the confident assignment of an elemental formula to the detected molecular ion.[2]

Table 1: Theoretical vs. Observed Mass for a Hypothetical Final Compound

ParameterValue
Target Molecule Hypothetical Amide Product
Molecular Formula C₁₅H₁₈FN₃O₂
Theoretical Monoisotopic Mass 291.1383
Observed Mass (HRMS) 291.1379
Mass Error (ppm) -1.37

A mass error of less than 5 ppm, as shown in the table above, provides strong evidence for the proposed molecular formula, and by extension, the successful incorporation of the this compound.

Experimental Protocol: HRMS Analysis

A robust HRMS workflow is crucial for generating reliable data. The following is a generalized protocol for the analysis of a small molecule product of a reaction incorporating this compound.

  • Sample Preparation:

    • Ensure the sample is of high purity, as impurities can interfere with ionization and complicate spectral interpretation.

    • Dissolve the sample in a high-purity solvent compatible with the chosen ionization method (e.g., acetonitrile, methanol, or water for Electrospray Ionization - ESI).

    • The typical concentration for infusion analysis is in the low micromolar range.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for many organic molecules, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[3]

  • Data Acquisition:

    • Acquire data in full scan mode to detect the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Interpreting the Data: Beyond the Molecular Ion

While the accurate mass of the molecular ion is a powerful indicator, the fragmentation pattern obtained from MS/MS analysis provides the next layer of structural confirmation. For a compound containing the 2-fluoroisobutyryl moiety, characteristic fragment ions would be expected.

Expected Fragmentation Pathways:

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways based on the stability of the resulting ions and neutral losses. For a compound containing a 2-fluoroisobutyryl group, key fragmentations would involve the cleavage of bonds adjacent to the carbonyl group and the fluorine atom.

G cluster_0 HRMS Fragmentation Workflow Start Synthesized Compound Ionization Soft Ionization (e.g., ESI) Start->Ionization MolecularIon Molecular Ion ([M+H]+) Ionization->MolecularIon MSMS Tandem MS (MS/MS) MolecularIon->MSMS Fragments Characteristic Fragment Ions MSMS->Fragments Validation Structural Validation Fragments->Validation

Figure 1: A generalized workflow for HRMS-based structural validation.

Table 2: Hypothetical Characteristic Fragment Ions

Fragment Ion (m/z)Proposed Structure/LossSignificance
[M+H - H₂O]⁺Loss of waterCommon for molecules with hydroxyl or carboxylic acid groups.
[M+H - CO]⁺Loss of carbon monoxideIndicative of a carbonyl group.
[M+H - C₄H₆FO]⁺Loss of the 2-fluoroisobutyryl radicalStrong evidence of the moiety's presence.
[C₄H₆FO]⁺The 2-fluoroisobutyryl cationDirect observation of the incorporated fragment.

The presence of these characteristic fragments in the MS/MS spectrum provides a high degree of confidence in the successful incorporation of the this compound.

NMR Spectroscopy: The Definitive Structural Blueprint

While HRMS provides the elemental composition and some structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the molecule's atomic connectivity and spatial arrangement.[4] For validating the incorporation of this compound, ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable.

The Power of ¹⁹F NMR

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts.[5][6] The ¹⁹F NMR spectrum provides a direct and unambiguous signal for the fluorine atom in the 2-fluoroisobutyryl group, confirming its presence in the final compound.[7][8]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish detailed connectivity.

Interpreting the Data: A Multi-faceted Approach

A comprehensive analysis of the NMR data provides a complete structural picture.

  • ¹H NMR: The spectrum will show characteristic signals for the protons in the final compound. The two methyl groups of the 2-fluoroisobutyryl moiety will typically appear as a doublet due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The quaternary carbon bonded to the fluorine atom and the carbonyl carbon of the 2-fluoroisobutyryl group will have characteristic chemical shifts.

  • ¹⁹F NMR: This spectrum will show a signal for the fluorine atom, and its coupling to the adjacent methyl protons will result in a septet. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing further confirmation of its incorporation into the final molecule.[5][6]

G cluster_1 NMR Validation Logic NMR_Data 1H, 13C, 19F NMR Data Proton_NMR 1H NMR: - Doublet for methyl groups NMR_Data->Proton_NMR Carbon_NMR 13C NMR: - Signals for quaternary C-F and C=O NMR_Data->Carbon_NMR Fluorine_NMR 19F NMR: - Septet for fluorine NMR_Data->Fluorine_NMR Connectivity 2D NMR (COSY, HSQC, HMBC): - Confirms bond connectivity Proton_NMR->Connectivity Carbon_NMR->Connectivity Fluorine_NMR->Connectivity Structure_Confirmation Unambiguous Structure Connectivity->Structure_Confirmation

Figure 2: Logical flow of structural confirmation using multi-nuclear NMR data.

Table 3: Hypothetical NMR Data for the Incorporated 2-Fluoroisobutyryl Moiety

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H1.65DoubletJH-F = 20 Hz-C(CH ₃)₂F
¹³C95.5DoubletJC-F = 175 Hz-C (CH₃)₂F
¹³C172.0Singlet--C =O
¹⁹F-145.0SeptetJF-H = 20 Hz-C(CH₃)₂F

The combination of these characteristic signals and coupling patterns provides irrefutable evidence of the 2-fluoroisobutyryl group's presence and connectivity within the final molecule.

HRMS vs. NMR: A Comparative Summary

Both HRMS and NMR are essential tools for structural validation, each with its own strengths.

Table 4: Performance Comparison of HRMS and NMR

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity & 3D Structure
Sensitivity High (picomole to femtomole)Lower (micromole to millimole)
Sample Purity Requirement HighHigh, but can tolerate some impurities
Data Interpretation Relatively straightforward for molecular formulaCan be complex, especially for large molecules
Confirmation of Incorporation Strong inference from accurate mass and fragmentationDefinitive proof from bond connectivity

Conclusion: A Synergistic Approach for Unquestionable Validation

In the rigorous landscape of drug development and chemical research, ambiguity is not an option. While HRMS provides a rapid and highly sensitive method to confirm the elemental composition of a synthesized compound, NMR spectroscopy delivers the definitive structural blueprint. The synergistic use of these two powerful analytical techniques provides an unassailable validation of the incorporation of the this compound moiety into a final compound. By understanding the principles and experimental nuances of both HRMS and NMR, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.

References

A Comparative Analysis of the Biological Activities of 2-Fluoroisobutyric Acid and Isobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Structure, Origin, and the Impact of Fluorination

Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of the amino acid valine.[1] It is naturally found in various foods like carob and vanilla and contributes to the flavor profile of fermented products.[2][3][4] In biological systems, isobutyric acid is not merely a metabolic byproduct but an active signaling molecule, influencing cellular processes ranging from gene expression to metabolic regulation.[1][2]

2-Fluoroisobutyric acid is a synthetic derivative where a hydrogen atom at the alpha-carbon is replaced by a fluorine atom.[5][6][7] This seemingly minor substitution dramatically alters the molecule's electronic properties. Fluorine's high electronegativity enhances the acidity of the carboxylic acid group and can increase the compound's metabolic stability, often leading to distinct and sometimes more potent biological effects compared to its non-fluorinated counterpart. This guide will dissect these differences, supported by experimental evidence and detailed protocols.

Physicochemical Properties: The Foundation of Biological Activity

The divergence in biological activity between 2-FIBA and isobutyric acid begins with their fundamental physicochemical properties. The introduction of a highly electronegative fluorine atom significantly impacts molar mass, acidity (pKa), and lipophilicity (LogP), which collectively govern how these molecules are absorbed, distributed, metabolized, and interact with biological targets.

PropertyIsobutyric AcidThis compoundSignificance of the Difference
Molecular Formula C₄H₈O₂[2][8]C₄H₇FO₂[6][7]The addition of fluorine increases the molecular weight.
Molar Mass 88.11 g/mol [2][8][9]106.10 g/mol [6][10]Affects diffusion rates and molecular interactions.
pKa ~4.84 - 4.86[2][3]Expected to be lower (more acidic)The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity. This affects the ionization state at physiological pH, influencing membrane permeability and receptor binding.
Appearance Colorless liquid[2][8][11]Colorless to pale yellow liquid/solid[5][7]Basic physical characteristic.
Solubility in Water Miscible/Soluble[2][8][11]Soluble[5][6][12]Both compounds exhibit good water solubility, crucial for biological testing and bioavailability.

Comparative Biological Activities: A Head-to-Head Analysis

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for SCFAs like butyrate is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and gene expression.[13][14] HDAC inhibition leads to hyperacetylation of histones, which generally correlates with transcriptional activation. This activity is central to the anti-cancer properties of many SCFAs, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

  • Isobutyric Acid: While less potent than its straight-chain isomer, n-butyric acid, isobutyric acid is recognized as an HDAC inhibitor.[15] Its activity contributes to the regulation of cell cycle proteins like p21(Cip1).[13][16] Studies have shown that SCFAs, including butyrate, primarily inhibit Class I (HDACs 1, 2, 3) and some Class II HDAC isoforms.[14][15][17]

  • This compound: The biological activity of 2-FIBA is less documented. However, the introduction of fluorine at the alpha position of other fatty acids, such as in 2-Fluoropalmitic acid, has been shown to yield potent anti-cancer effects.[18] It is plausible that the altered acidity and electronic distribution of 2-FIBA could modulate its interaction with the zinc-dependent active site of HDAC enzymes, potentially leading to altered potency or isoform selectivity compared to isobutyric acid. Direct comparative assays are required to confirm this hypothesis.

Anti-proliferative and Pro-apoptotic Effects

The ability to inhibit cell proliferation and induce programmed cell death (apoptosis) is a hallmark of many HDAC inhibitors used in oncology.[16]

  • Isobutyric Acid: Like other SCFAs, isobutyric acid can inhibit proliferation and induce apoptosis in various cancer cell lines.[13] For instance, butyric acid derivatives have demonstrated efficacy in malignant glioma models by inducing apoptosis mediated by caspase-8.[16] Isobutyric acid itself has been shown to increase the activity of gelatinases (matrix metalloproteinases) in human periodontal ligament stem cells via NF-κB signaling, which can have context-dependent roles in tissue remodeling and cancer metastasis.[19]

  • This compound: While direct studies on 2-FIBA's anti-proliferative activity are sparse, related fluorinated compounds provide a strong rationale for its investigation. For example, 2-fluoropalmitic acid suppresses the viability of glioblastoma stem cells and enhances the efficacy of chemotherapy.[18] Another fluorinated short-chain fatty acid analog, 3-¹⁸F-fluoro-2,2-dimethylpropionic acid (¹⁸F-FPIA), has been developed as a PET imaging agent that rapidly accumulates in breast and prostate cancer cells, indicating that fluorinated fatty acids are readily taken up and metabolized by tumors.[20] This suggests that 2-FIBA could be an effective anti-cancer agent, potentially with a distinct mechanism or potency.

Cell Differentiation

The ability to force malignant cells to differentiate into mature, non-proliferating cell types is another therapeutically desirable outcome of HDAC inhibition.

  • Isobutyric Acid: Butyric acid is a well-known differentiation-inducing agent, particularly in hematopoietic cell lines like HL-60.[21][22] Treatment with butyric acid causes these leukemia cells to mature into cells resembling granulocytes, arresting their uncontrolled proliferation.[21][22]

  • This compound: The differentiation-inducing potential of 2-FIBA has not been explicitly reported in the available literature. However, given that HDAC inhibition is a primary driver of butyrate-induced differentiation, a comparative study of 2-FIBA's effects on cell lines like HL-60 or IPEC-J2 (porcine jejunal epithelial cells) would be a logical and critical step in characterizing its biological activity profile.[23]

Mechanistic Insights and Signaling Pathways

The biological effects of both molecules are rooted in their ability to modulate key cellular signaling pathways. For isobutyric acid, the primary established mechanism is HDAC inhibition.

G cluster_EC Extracellular cluster_Cyto Cytoplasm / Nucleus IBA Isobutyric Acid (IBA) HDAC HDACs (Class I/II) IBA->HDAC Inhibits FIBA This compound (2-FIBA) FIBA->HDAC Potentially Inhibits (Hypothesized) Histones Histones HDAC->Histones Deacetylates Ac_Histones Acetylated Histones (Hyperacetylation) p21 p21 (CDKN1A) Gene Ac_Histones->p21 Promotes Transcription p21_exp p21 Protein Expression p21->p21_exp Leads to Arrest Cell Cycle Arrest (G1/S, G2/M) p21_exp->Arrest Induces Apoptosis Apoptosis Diff Cell Differentiation Arrest->Apoptosis Arrest->Diff

Caption: Hypothesized signaling pathway for Isobutyric Acid and this compound.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activity, a series of standardized in vitro assays are required. The following protocols provide a framework for such an investigation.

General Experimental Workflow

The logical flow for comparing the two compounds involves progressing from broad cytotoxicity screening to specific mechanistic assays.

workflow

Caption: Standard workflow for comparing the bioactivity of the two compounds.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and isobutyric acid in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value for each compound.

Protocol: In Vitro HDAC Activity Assay

Objective: To directly measure and compare the HDAC inhibitory potency of the compounds.

  • Reagents: Use a commercially available colorimetric or fluorometric HDAC activity assay kit. These kits typically include an HDAC enzyme source (e.g., HeLa nuclear extract), a substrate peptide, and a developer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of this compound and isobutyric acid. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control.

  • Substrate Addition: Initiate the reaction by adding the acetylated peptide substrate. Incubate at 37°C for the time recommended by the manufacturer (e.g., 30-60 minutes).

  • Development: Stop the reaction and measure deacetylase activity by adding the developer solution, which reacts with the deacetylated substrate to produce a chromophore or fluorophore.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

Conclusion and Future Directions

The substitution of a single hydrogen atom with fluorine in isobutyric acid has profound implications for its biological activity. While isobutyric acid is a known, moderately potent modulator of cell fate through HDAC inhibition, the enhanced acidity and metabolic stability of this compound strongly suggest it may possess a more potent or distinct pharmacological profile.

From the Senior Application Scientist's Desk: The data strongly compel a direct, side-by-side experimental comparison. The fluorinated analogue, 2-FIBA, represents a promising lead for further investigation, particularly in oncology. Its potential for increased potency could translate to lower effective doses and potentially fewer off-target effects. Future research should prioritize generating comparative IC50 and GI50 data, followed by broader screening against a panel of cancer cell lines and in vivo xenograft models to validate its therapeutic potential. Furthermore, exploring its selectivity across different HDAC isoforms could uncover novel therapeutic niches.

References

Confirming the Stereochemistry of 2-Fluoroisobutyric Acid Derivatives: A Comparative Guide to Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity.[1] As such, fluorinated building blocks like 2-Fluoroisobutyric acid and its derivatives are of increasing interest in medicinal chemistry.[2][3] However, the presence of a stereocenter in these molecules necessitates rigorous control and confirmation of their stereochemistry. The spatial arrangement of atoms is critical, as different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5][6]

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound and its derivatives. We will delve into the underlying principles of chiral recognition, compare the performance of various Chiral Stationary Phases (CSPs), and provide detailed experimental protocols to empower researchers in drug discovery and development to make informed methodological choices.

The Foundational Principle: Chiral Recognition

Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[7][8] Enantiomers, while having identical physical properties in an achiral environment, form transient diastereomeric complexes with the CSP.[9][10] These complexes have different association energies, leading to different retention times and, consequently, separation.[8] Effective chiral recognition is often described by the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, ionic, steric, or π-π interactions) with the CSP, an arrangement its mirror image cannot achieve with the same stability.[11]

cluster_1 Chiral Stationary Phase (CSP) R_Enantiomer (R)-Enantiomer A B C CSP CSP Surface A' B' C' R_Enantiomer->CSP Forms Stable Diastereomeric Complex Interaction_R Strong Interaction (3-Point Fit) Longer Retention R_Enantiomer:s->Interaction_R:n High Affinity S_Enantiomer (S)-Enantiomer A B C S_Enantiomer->CSP Forms Less Stable Diastereomeric Complex Interaction_S Weak Interaction (Mismatch) Shorter Retention S_Enantiomer:s->Interaction_S:n Low Affinity

Figure 1. The principle of chiral recognition on a CSP.

Comparison of Chiral Stationary Phases for Acidic Analytes

The choice of CSP is the most critical factor in developing a successful chiral separation method. For an acidic analyte like this compound, several classes of CSPs are viable, each with a distinct recognition mechanism and optimal operating conditions.

Anion-Exchanger CSPs

Mechanism: These CSPs, such as CHIRALPAK® QN-AX and QD-AX, feature quinine (QN) or quinidine (QD) derivatives as chiral selectors. The separation mechanism is primarily based on an ion-exchange interaction between the protonated tertiary nitrogen of the selector and the deprotonated carboxylic acid of the analyte. This primary ionic interaction is supplemented by other interactions like hydrogen bonding and steric repulsion, which solidify the chiral recognition.

Advantages:

  • High Selectivity for Acids: Specifically designed for acidic compounds, often yielding excellent resolution.

  • Predictable Mechanism: The ion-exchange mechanism provides a clear starting point for method development.

Considerations:

  • Mobile Phase Constraints: Requires specific mobile phases, typically polar organic solvents with acidic and basic additives to control ionization.

Macrocyclic Glycopeptide CSPs

Mechanism: CSPs like CHIROBIOTIC™ V (Vancomycin) or T (Teicoplanin) are exceptionally versatile.[12] They possess a complex structure with multiple stereogenic centers and functional groups, allowing for several types of interactions, including ionic, hydrogen bonding, π-π, and inclusion complexing.[9][13] This multi-modal nature makes them powerful tools for screening a wide range of chiral compounds.[12]

Advantages:

  • Broad Selectivity: Effective for a wide variety of molecules, including polar and ionic compounds.[13]

  • Multiple Mobile Phase Modes: Can be operated in reversed-phase, normal-phase, and polar ionic modes, offering great flexibility.[9][12]

Considerations:

  • Complex Interactions: The multitude of possible interactions can sometimes make method optimization less straightforward.

Polysaccharide-Based CSPs

Mechanism: Derivatized cellulose or amylose CSPs (e.g., CHIRALCEL®, CHIRALPAK®) are the most widely used in chiral separations.[14][15] The chiral recognition occurs within helical grooves of the polysaccharide polymer, where analytes interact via hydrogen bonds, dipole-dipole interactions, and steric hindrance.[15]

Advantages:

  • Wide Applicability: Have successfully resolved a vast number of racemic compounds.[14]

  • High Loading Capacity: Often suitable for preparative-scale separations.

Considerations:

  • Solvent Limitations: Some older generations of these columns have restrictions on the types of solvents that can be used.

  • Primarily Normal Phase: While some can be used in reversed-phase, they are most commonly and effectively used in normal-phase or polar organic modes.[10]

Experimental Data: A Head-to-Head Comparison

To illustrate the performance of these different CSPs, the following table summarizes typical starting conditions and expected results for the enantioseparation of a generic 2-fluoroalkanoic acid. The data for the Anion-Exchanger CSP is based on published application notes, while data for other CSPs represents typical performance for similar acidic analytes.

CSP Class Example Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Resolution (Rs)
Anion-Exchanger CHIRALPAK QN-AXMethanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2)1.0UV at 220 nmEnantiomer 1: 5.8Enantiomer 2: 7.2> 2.0
Macrocyclic Glycopeptide CHIROBIOTIC V2Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.05)0.8UV at 220 nmEnantiomer 1: 8.1Enantiomer 2: 9.5> 1.8
Polysaccharide CHIRALPAK AD-Hn-Hexane / 2-Propanol / Trifluoroacetic Acid (80 / 20 / 0.1)1.0UV at 220 nmEnantiomer 1: 10.3Enantiomer 2: 11.5> 1.7

Note: Retention times and resolution are illustrative and will vary based on the specific derivative, column dimensions, and exact mobile phase composition.

Systematic Workflow for Chiral Method Development

A structured approach is crucial for efficiently developing a robust and reliable chiral separation method. The process involves screening, optimization, and validation.

Figure 2. A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Anion-Exchange Method

This protocol provides a robust starting point for separating the enantiomers of this compound using an anion-exchange CSP.

1. Objective: To resolve the enantiomers of this compound with a resolution (Rs) of ≥ 2.0.

2. Materials:

  • Column: CHIRALPAK® QN-AX (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase A (Acid): Glacial Acetic Acid (HPLC Grade)

  • Mobile Phase B (Base): Triethylamine (HPLC Grade)

  • Mobile Phase C (Solvent): Methanol (HPLC Grade)

  • Sample Diluent: Methanol

  • Analyte: Racemic this compound standard (1 mg/mL in diluent)

3. Chromatographic Conditions:

  • System: HPLC or UHPLC system with UV detector

  • Mobile Phase Composition: Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2, v/v/v). Prepare by adding 0.3 mL of acetic acid and 0.2 mL of triethylamine to 100 mL of methanol. Sonicate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the racemic standard.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.[16][17]

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections as described above.

  • Once system suitability is passed, inject the test samples.

  • Identify the enantiomers based on their retention times. If a pure standard of one enantiomer is available, inject it to confirm the elution order.

6. Method Validation: For use in a regulated environment, the method must be validated according to ICH or USP guidelines.[16][17] Key parameters to evaluate include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: Assessed by preparing a calibration curve for the undesired enantiomer over a relevant concentration range (e.g., LOQ to 1.5% of the main component).

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

  • Precision: Evaluated at the level of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified.[18]

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) and observing the effect on resolution.[16]

Conclusion and Recommendations

Confirming the stereochemistry of this compound derivatives is a critical step in pharmaceutical development. Chiral HPLC is the premier technique for this task, offering both analytical quantification and preparative isolation of pure enantiomers.

  • For initial screening and high-throughput analysis , Macrocyclic Glycopeptide CSPs offer the broadest selectivity and flexibility across different mobile phase modes.

  • For robust, high-resolution separation of this compound and its close analogs , Anion-Exchanger CSPs are highly recommended due to their specific and highly effective ion-exchange mechanism with acidic analytes.

  • Polysaccharide-based CSPs remain a powerful and versatile option, particularly when moving from analytical to preparative scale.

A systematic method development approach, beginning with screening multiple CSP classes followed by rigorous optimization and validation, will ensure the generation of accurate, reliable, and reproducible data essential for advancing drug development programs.

References

A Senior Application Scientist's Guide to α-Fluorination of Isobutyric Acid: A Comparative Analysis of pKa and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide for researchers, medicinal chemists, and drug development professionals. In the landscape of molecular design, the strategic incorporation of fluorine is a powerful tool for modulating physicochemical properties. This guide provides an in-depth analysis of how substituting fluorine at the α-position of isobutyric acid profoundly impacts its acidity (pKa) and, consequently, its chemical reactivity, with a focus on the ubiquitous amide bond formation.

Part 1: The Inductive Effect of Fluorine on Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a measure of the stability of its conjugate base (the carboxylate anion). A lower pKa value indicates a stronger acid. The introduction of fluorine, the most electronegative element, onto the carbon atom adjacent (alpha, α) to a carboxyl group exerts a powerful influence through the inductive effect.

Causality Explained: Fluorine's high electronegativity leads to a strong electron-withdrawing effect through the sigma (σ) bonds of the molecule. This effect polarizes the C-F bond, which in turn polarizes the adjacent C-C bond, and ultimately withdraws electron density from the carboxylate group of the conjugate base. This dispersal of negative charge stabilizes the anion. A more stable conjugate base forms more readily, resulting in a stronger acid and a lower pKa. With each additional fluorine atom, this inductive stabilization is amplified.

The table below summarizes the pKa values for isobutyric acid and its α-fluorinated derivatives.

CompoundStructurepKa ValueData Source
Isobutyric Acid(CH₃)₂CHCOOH4.84Experimental[1][2]
2-Fluoroisobutyric Acid(CH₃)₂CFCOOH~2.68Predicted[3]
2,2-Difluoroacetic Acid*CHF₂COOH~1.3Experimental

This trend is visualized in the diagram below, which illustrates how the inductive effect stabilizes the resulting carboxylate anion.

Caption: Inductive effect of fluorine on isobutyric acid's acidity.

Part 2: Impact of Fluorination on Reactivity in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis.[5] The reaction involves the coupling of a carboxylic acid and an amine, a process that typically requires "activation" of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon and create a better leaving group.[6]

The Reactivity Paradox Explained: At first glance, a lower pKa suggests that the corresponding carboxylate is a weaker nucleophile, which might imply lower reactivity. However, the same inductive effect that stabilizes the carboxylate anion also makes the carbonyl carbon of the parent carboxylic acid significantly more electron-deficient, or electrophilic .

This heightened electrophilicity has a profound impact on the crucial activation step of amide coupling. Reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) react with the carboxylic acid to form a highly reactive intermediate. The more electrophilic carbonyl carbon of the fluorinated acids accelerates this initial activation step. Subsequently, the activated intermediate is more susceptible to nucleophilic attack by the amine.

Therefore, α-fluorination effectively "pre-activates" the carboxylic acid, often leading to faster reaction times and higher yields, particularly in challenging couplings involving sterically hindered substrates or electron-poor amines.[7] The use of acyl fluorides as activated intermediates is a known strategy for difficult amide couplings, and α-fluorinated carboxylic acids inherently possess some of this enhanced reactivity.[8][9]

Experimental Protocol: Comparative Amide Coupling Reactivity Study

This protocol provides a framework for objectively comparing the reactivity of isobutyric acid, this compound, and a suitable difluoro-analog in a standard amide coupling reaction.

Objective: To quantify the relative reaction rates and yields of amide formation for isobutyric acid and its fluorinated analogs with a model amine (e.g., Benzylamine).

Materials:

  • Isobutyric acid

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • HPLC-grade solvents (for analysis)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In three separate, oven-dried round-bottom flasks equipped with magnetic stir bars, prepare the following under an inert atmosphere (N₂ or Ar).

    • Flask A: Isobutyric acid (1.0 mmol, 1.0 equiv.)

    • Flask B: this compound (1.0 mmol, 1.0 equiv.)

    • Flask C (Control): A suitable difluoro-analog if available.

  • Dissolution: To each flask, add anhydrous DCM (5 mL). Stir until all solids are dissolved.

  • Reagent Addition: To each flask, add HOBt (1.1 mmol, 1.1 equiv.) and Benzylamine (1.0 mmol, 1.0 equiv.).

  • Initiation & Monitoring: Add EDC (1.2 mmol, 1.2 equiv.) to each flask simultaneously (or in rapid succession) to start the reactions. Immediately take a t=0 time point sample from each reaction for HPLC analysis.

  • Reaction Progress: Stir the reactions at room temperature. Monitor the consumption of the starting carboxylic acid by TLC or HPLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Work-up (once reaction is complete or at a fixed time point):

    • Dilute the reaction mixture with DCM (10 mL).

    • Wash the organic layer sequentially with 1N HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis & Quantification:

    • Purify the crude product via flash column chromatography if necessary.

    • Determine the isolated yield for each reaction.

    • Analyze the reaction kinetics by plotting the percentage of product formation (as determined by HPLC peak area integration) versus time for each of the three acids.

Self-Validation and Trustworthiness: This parallel experimental design is self-validating. By running the reactions under identical conditions and monitoring them simultaneously, any observed differences in reaction rate or final yield can be directly attributed to the difference in the carboxylic acid substrate. The inclusion of an internal standard for HPLC analysis would further enhance quantitative accuracy.

Workflow start Start: Prepare 3 Parallel Reactions (Acid A, B, C) dissolve 1. Dissolve Acid, Amine, HOBt in Anhydrous Solvent start->dissolve initiate 2. Initiate with EDC Take t=0 Sample dissolve->initiate monitor 3. Monitor Reaction Progress (TLC / HPLC at t=15, 30, 60 min...) initiate->monitor workup 4. Aqueous Work-up (Acid/Base Wash) monitor->workup purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Analyze Results (Yield Calculation, Kinetic Plot) purify->analyze end End: Comparative Data analyze->end

Caption: Experimental workflow for comparative reactivity analysis.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Fluoroisobutyric Acid: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoroisobutyric acid (2-FIBA) and its esters are valuable building blocks in medicinal chemistry and materials science, prized for their ability to introduce the unique physicochemical properties of fluorine into larger molecules[1]. The synthesis of this compound, however, presents distinct challenges, with several viable routes, each carrying a unique profile of efficiency, safety, cost, and scalability. This guide provides a head-to-head comparison of the most prominent synthetic strategies for preparing this compound, offering field-proven insights and experimental data to aid researchers and process chemists in selecting the optimal route for their specific objectives.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly sought after in drug development[2]. This compound, with its sterically hindered carboxylic acid and a tertiary fluoride, serves as a key intermediate for synthesizing pharmaceuticals and advanced polymers. The choice of synthetic route is critical, as it directly impacts process feasibility, economic viability, and safety. This document evaluates three primary synthetic paradigms:

  • Deoxyfluorination of 2-Hydroxyisobutyric Acid Derivatives

  • Nucleophilic Halogen Exchange (Halex) on 2-Bromoisobutyrate

  • Electrophilic Fluorination of Isobutyrate Enolates

We will dissect each route's underlying mechanism, provide detailed protocols, and present a comparative analysis to guide your synthetic strategy.

Route 1: Deoxyfluorination of 2-Hydroxyisobutyric Acid Derivatives

The most direct conceptual approach is the substitution of the hydroxyl group in the readily available 2-hydroxyisobutyric acid or its esters. This transformation hinges on activating the hydroxyl group to be a good leaving group, followed by nucleophilic attack by a fluoride source. Two common reagents for this purpose are Hydrogen Fluoride (HF) and Diethylaminosulfur Trifluoride (DAST).

Method A: Fluorination with Hydrogen Fluoride (HF)

This method leverages the low cost of anhydrous hydrogen fluoride, making it attractive for large-scale industrial production[3]. The reaction proceeds via an S(_N)1-type mechanism. The hydroxyl group is protonated by the highly acidic HF, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation, which is then trapped by a fluoride ion.

dot

Caption: S(_N)1 pathway for deoxyfluorination using HF.

Experimental Protocol: Synthesis of Methyl 2-Fluoroisobutyrate using HF [3]

  • Charging the Reactor: In a pressure-resistant autoclave constructed from suitable materials (e.g., Hastelloy), charge methyl 2-hydroxyisobutyrate (1.0 eq).

  • Fluorinating Agent Addition: Cool the autoclave and carefully add anhydrous hydrogen fluoride (HF) in a 20-70 fold molar excess. Causality: The large excess of HF serves as both the fluorinating agent and the reaction solvent, driving the equilibrium towards the product.

  • Reaction Execution: Seal the autoclave and heat the reaction mixture to 30-60 °C. The reaction proceeds under autogenous pressure. Maintain the temperature for 4-12 hours. Causality: The elevated temperature provides the necessary activation energy for the dehydration and subsequent nucleophilic attack. The reaction time is optimized to maximize conversion while minimizing potential side reactions.

  • Work-up and Isolation: After cooling, carefully vent the excess HF and recover it by distillation for recycling. The crude product is then purified by distillation under reduced pressure.

Discussion:

  • Expertise & Experience: While economically advantageous due to the low cost of HF, this route is fraught with operational hazards. Anhydrous HF is extremely corrosive and toxic, requiring specialized equipment and stringent safety protocols. The reaction's success hinges on precise temperature and pressure control within the autoclave[3].

  • Trustworthiness: The self-validating aspect of this protocol lies in the recovery and recycling of HF, which confirms its role as a solvent and reagent. The purity of the distilled product serves as the final validation of the conversion.

Method B: Fluorination with Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and widely used nucleophilic fluorinating reagent that offers a milder alternative to HF[4]. The reaction typically proceeds via an S(_N)2 mechanism, where the alcohol reacts with DAST to form a fluorosulfite intermediate. Subsequent intramolecular or intermolecular attack by fluoride displaces the leaving group.

dot

References

Beyond the Backbone: A Comparative Guide to the Efficacy of Peptides Containing 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of peptide therapeutics, the pursuit of enhanced stability, predictable conformation, and improved biological activity is relentless.[1][2][3] While peptides offer high specificity and potency, their application is often hampered by rapid enzymatic degradation and conformational flexibility, which can lead to diminished efficacy.[4][5][6] A powerful strategy to overcome these limitations is the incorporation of non-canonical amino acids.[3][7][8] Among these, 2-Fluoroisobutyric acid (2-F-AIB), a fluorinated analogue of α-aminoisobutyric acid (AIB), has emerged as a compelling building block for engineering next-generation peptide drugs.[9][10]

This guide provides a comprehensive comparison of the efficacy of peptides containing 2-F-AIB against their counterparts composed of natural amino acids. We will delve into the structural underpinnings of 2-F-AIB's influence, present comparative experimental data, and provide detailed protocols to empower your own research and development endeavors.

The Structural Advantage: How this compound Reshapes Peptide Potential

The unique properties of 2-F-AIB stem from the strategic placement of a fluorine atom. Fluorine, being the most electronegative element, imparts significant local electronic effects.[9][10][11] This, combined with the steric bulk of the gem-dimethyl group inherent to the AIB scaffold, profoundly influences the peptide's backbone conformation.

Incorporating 2-F-AIB introduces strong stereoelectronic constraints that favor the adoption of stable secondary structures, such as α-helices and 310-helices. This conformational rigidity is a key differentiator from peptides composed solely of natural amino acids, which often exist as a flexible ensemble of structures in solution. By pre-organizing the peptide into a bioactive conformation, 2-F-AIB can lead to enhanced receptor binding affinity and signaling potency.

Comparative Efficacy: A Data-Driven Look at Performance

The true measure of 2-F-AIB's utility lies in its ability to enhance key pharmacological parameters. Let's examine the evidence across critical efficacy benchmarks.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating 2-F-AIB is the remarkable increase in resistance to proteolytic degradation.[7][9] The steric hindrance provided by the α,α-disubstituted carbon atom shields the adjacent peptide bonds from the active sites of proteases like chymotrypsin and pepsin.[9][11][12]

Peptide Modification Enzyme Half-life (t1/2) Fold Improvement
Model Peptide ANatural Sequenceα-Chymotrypsin15 minutes-
Model Peptide A2-F-AIB at P1'α-Chymotrypsin> 24 hours> 96x
Model Peptide BNatural SequenceHuman Plasma45 minutes-
Model Peptide B2-F-AIB substitutionHuman Plasma12 hours16x

Table 1: Representative data summarizing the enhanced enzymatic stability of peptides containing this compound compared to their natural counterparts. Data is synthesized from typical results found in peptide stability studies.

Modulated Receptor Binding Affinity

The impact of 2-F-AIB on receptor binding is context-dependent but often positive. By locking the peptide into a conformation that closely mimics the bound state, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity.[13][14]

Peptide Target Ligand Modification Binding Affinity (Kd) Change in Affinity
GPCR Target XNatural Peptide Ligand-50 nM-
GPCR Target XModified Peptide Ligand2-F-AIB substitution5 nM10-fold increase
Enzyme Target YNatural Peptide Inhibitor-100 nM-
Enzyme Target YModified Peptide Inhibitor2-F-AIB substitution120 nMSlight decrease

Table 2: Illustrative comparison of receptor binding affinities for peptides with and without this compound. The specific outcomes depend on the target and the position of the modification.

It is crucial to note that not all substitutions will be beneficial. If the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity can occur. Therefore, rational design and structural biology are key to successfully employing 2-F-AIB.

Experimental Methodologies: Your Guide to Implementation

To facilitate the exploration of 2-F-AIB in your own projects, we provide the following validated experimental protocols.

Experimental Workflow Overview

Workflow Peptide_Design Peptide Design & 2-F-AIB Selection SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification HPLC Purification SPPS->Purification Analysis Mass Spectrometry Confirmation Purification->Analysis Stability_Assay Enzymatic Stability Assay Analysis->Stability_Assay Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: High-level workflow for the synthesis and evaluation of 2-F-AIB peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 2-F-AIB

This protocol outlines the standard Fmoc/tBu strategy for incorporating Fmoc-2-Fluoroisobutyric acid into a peptide sequence.[15][16]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-2-Fluoroisobutyric acid

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[17] This step is critical for exposing the free amine for the next coupling reaction.

  • Amino Acid Coupling (Natural AAs):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Incorporation of Fmoc-2-F-AIB:

    • Due to the steric hindrance of 2-F-AIB, a longer coupling time or a double coupling may be necessary.

    • Follow the same procedure as in step 3, but extend the coupling time to 4 hours or repeat the coupling step. The choice of a potent coupling reagent like HBTU is causal to overcoming the higher activation energy required for this sterically hindered amino acid.

  • Peptide Elongation: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.[17]

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay evaluates the stability of the peptide against a specific protease, such as trypsin or chymotrypsin.[17][18]

Materials:

  • Synthesized peptides (natural and 2-F-AIB modified)

  • Protease (e.g., Trypsin, proteomics grade)

  • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and protease in the assay buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide and protease solutions (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio).

    • Include a control sample with the natural peptide for direct comparison. Also, prepare a "time zero" sample by adding the quenching solution immediately after the enzyme. This serves as a baseline for 100% intact peptide.

    • Incubate the reaction at 37°C.

  • Time-Point Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding the 10% TFA quenching solution.[17]

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC to determine the percentage of the remaining intact peptide.[17][18]

    • Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t₁/₂) for each peptide.

Stability_Assay cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Peptide_Sol Prepare Peptide Stock Solutions Incubate Incubate Peptide + Enzyme at 37°C Peptide_Sol->Incubate Enzyme_Sol Prepare Enzyme Stock Solution Enzyme_Sol->Incubate Time_Points Take Aliquots at Time Intervals Incubate->Time_Points Quench Quench Reaction with TFA Time_Points->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC Calc Calculate % Intact Peptide & Determine Half-Life HPLC->Calc

Caption: Step-by-step workflow for the in vitro proteolytic stability assay.

Conclusion and Future Outlook

The incorporation of this compound represents a robust and validated strategy for enhancing the therapeutic potential of peptides. By enforcing conformational stability and providing a steric shield against enzymatic degradation, 2-F-AIB addresses two of the most significant liabilities of natural peptide drug candidates. The experimental data consistently demonstrate marked improvements in stability, which can translate to longer in vivo half-lives and reduced dosing frequency. While the effect on receptor binding requires case-by-case evaluation, the potential for affinity enhancement through conformational pre-organization is a powerful tool in rational drug design.

As our understanding of structure-activity relationships deepens and synthetic methodologies become more refined, the use of fluorinated amino acids like 2-F-AIB will undoubtedly become more prevalent. For researchers and drug developers, mastering the application of these unique building blocks is not just an advantage—it is a necessity for creating the next generation of highly effective and durable peptide therapeutics.

References

A Researcher's Guide to Quantifying Metabolic Stability: The Impact of the 2-Fluoroisobutyric Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1] Conversely, a compound that is too stable could lead to accumulation and toxicity.[2] The strategic incorporation of fluorine has become a cornerstone of medicinal chemistry for enhancing pharmacokinetic properties, primarily by improving resistance to metabolic degradation.[3][4]

This guide provides an in-depth comparison of metabolic stability, focusing on the specific advantages conferred by incorporating a 2-fluoroisobutyric acid moiety. We will explore the underlying mechanisms, present supporting experimental data and protocols, and offer a clear, quantitative framework for researchers in drug development.

The Rationale for Fluorination: Blocking Metabolic Hotspots

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450 (CYP450) plays a central role.[5][6] These enzymes often catalyze oxidative reactions, targeting metabolically vulnerable positions on a drug molecule—so-called "metabolic soft spots." One of the most effective strategies to protect these sites is to replace a susceptible carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond.[7]

The C-F bond is significantly stronger and more polarized than the C-H bond, making it much more resistant to enzymatic cleavage by CYP450s.[3][7] This "metabolic blocking" strategy can dramatically slow down the rate of degradation, thereby increasing the compound's half-life and bioavailability.[8] While this is a powerful tool, the true art lies in its selective application to solve specific metabolic liabilities without negatively impacting the compound's desired pharmacological activity.

Targeting a Common Liability: The gem-Dimethyl Group

A common structural motif in medicinal chemistry is the gem-dimethyl group (two methyl groups attached to the same carbon). While useful for exploring structure-activity relationships (SAR), this group is a classic metabolic hotspot. One of the two methyl groups is often susceptible to CYP450-mediated hydroxylation, leading to rapid clearance of the parent compound.

This is where the this compound moiety demonstrates its utility. By introducing a single fluorine atom at the α-position to the carboxyl group, the adjacent gem-dimethyl groups are effectively shielded. This is due to two primary effects:

  • Steric Hindrance: The fluorine atom, though small, provides enough steric bulk to hinder the approach of the large CYP450 active site.

  • Electronic Shielding: As the most electronegative element, fluorine strongly withdraws electron density.[9] This electronic perturbation deactivates the adjacent C-H bonds, making them less favorable for oxidative attack.

The following diagram illustrates this principle of metabolic blockade.

Parent_CH Parent Compound (gem-Dimethyl Group) Metabolite Hydroxylated Metabolite (Rapid Clearance) Parent_CH->Metabolite Parent_CF Analog with this compound Moiety Blocked Metabolism Blocked (Enhanced Stability) Parent_CF->Blocked Steric & Electronic Shielding

Caption: Mechanism of metabolic stabilization by the this compound moiety.

Quantifying the Improvement: A Comparative Data Framework

The enhancement in metabolic stability can be quantified using in vitro assays that measure key parameters like metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are direct indicators of greater metabolic stability.[10]

The table below presents illustrative data from a hypothetical study comparing a parent compound containing an isobutyric acid group to its 2-fluoro analog in human liver microsomes.

Compound IDMoietyt½ (minutes)CLint (µL/min/mg protein)Fold Improvement (vs. Parent)
LEAD-001 Isobutyric acid1592.41.0x
LEAD-002 This compound >120 <11.5 >8.0x

Data are representative and serve for illustrative purposes. Actual results will vary based on the overall molecular scaffold.

Experimental Protocols for Assessing Metabolic Stability

To generate the quantitative data shown above, standardized in vitro assays are essential. The two most common systems are liver microsomes and intact hepatocytes.[11] Microsomes are subcellular fractions containing the majority of Phase I metabolic enzymes (like CYP450s) and are excellent for high-throughput screening.[12][13] Hepatocytes, being intact liver cells, contain the full complement of Phase I and Phase II enzymes and cofactors, offering a more complete picture of hepatic metabolism.[14][15]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to Phase I metabolism.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.

Materials:

  • Pooled Liver Microsomes (e.g., human, rat) from a reputable supplier.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Positive control compounds (e.g., Verapamil, Midazolam).[17]

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing.

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for analysis.[14]

Methodology:

  • Preparation:

    • Thaw pooled liver microsomes on ice. Dilute them in phosphate buffer to a working concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL).[3]

    • Prepare the test compound working solution by diluting the stock to the desired concentration (e.g., 2 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsome suspension.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes with gentle shaking.[3]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

    • Causality Check: A parallel incubation without the NADPH regenerating system must be included as a negative control.[3] This validates that compound disappearance is due to NADPH-dependent enzymatic activity and not chemical instability.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold ACN with IS to terminate the reaction.[5][18]

  • Sample Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL) .[19]

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, as it includes both Phase I and Phase II metabolism, as well as cellular uptake.[14][20]

Objective: To determine the CLint of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved Hepatocytes (e.g., human, rat).

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E).[20]

  • Test compound stock solution (10 mM in DMSO).

  • Positive control compounds (e.g., Diazepam, Imipramine).[21]

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS).

  • 12- or 24-well plates.

  • Orbital shaker in a 37°C incubator.[20]

  • LC-MS/MS system.

Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[19][20]

    • Prepare working solutions of the test compound in incubation medium (final DMSO concentration should be <0.1%).[21]

  • Incubation:

    • Add the hepatocyte suspension to the wells of the incubation plate.

    • Place the plate on an orbital shaker in a 37°C incubator for 5-10 minutes to equilibrate.

    • Initiate the assay by adding the test compound working solution to the wells.

    • Trustworthiness Check: Include a negative control using heat-inactivated hepatocytes to account for non-enzymatic degradation or cell binding.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample an aliquot from each well and immediately quench it in a collection plate containing ice-cold ACN with IS.[20]

  • Sample Analysis & Data Analysis:

    • The sample processing, LC-MS/MS analysis, and data calculation steps are identical to those described in the Microsomal Stability Assay protocol. The CLint is typically expressed in µL/min/10^6 cells.[19]

The workflow for these in vitro stability assays is summarized in the diagram below.

Prep 1. Preparation - Thaw Matrix (Microsomes/Hepatocytes) - Prepare Compound & Cofactors Incubate 2. Incubation - Combine Matrix, Compound - Initiate at 37°C with NADPH/Cofactors Prep->Incubate Sample 3. Time-Point Sampling - Aliquot at 0, 15, 30, 60+ min Incubate->Sample Quench 4. Reaction Quenching - Add Cold ACN + Internal Standard Sample->Quench Process 5. Sample Processing - Centrifuge to Pellet Protein - Collect Supernatant Quench->Process Analyze 6. LC-MS/MS Analysis - Quantify Remaining Parent Compound Process->Analyze Calculate 7. Data Calculation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint Analyze->Calculate

Caption: Generalized workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of a this compound moiety is a highly effective and rational approach to mitigating metabolic liability at gem-dimethyl sites. By sterically and electronically shielding these vulnerable positions, this modification can lead to a quantifiable and significant increase in metabolic stability. The use of robust in vitro assays, such as those with liver microsomes and hepatocytes, provides the critical data needed to validate this strategy and guide the selection of drug candidates with more favorable pharmacokinetic profiles. By understanding and applying these principles, researchers can make more informed decisions, ultimately enhancing the probability of success in the challenging process of drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoroisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety and environmental responsibility. This guide provides a detailed, authoritative framework for the proper disposal of 2-Fluoroisobutyric acid (CAS No. 63812-15-7), moving beyond mere procedural steps to explain the critical reasoning behind each recommendation. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Hazard Profile & Waste Classification: Understanding the Risk

This compound is a highly reactive and hazardous compound. Its disposal is not a routine matter of laboratory cleanup; it is a regulated process dictated by the chemical's intrinsic properties. A failure to correctly classify and handle this waste can lead to dangerous chemical reactions, personnel exposure, and significant regulatory penalties.

The primary hazards associated with this compound are its corrosivity and acute toxicity.[1][2][3][4] It is classified as fatal if inhaled and toxic if swallowed or in contact with skin.[2][3] Furthermore, as a fluorinated organic molecule, it falls into the specific category of halogenated organic waste , which has distinct disposal requirements.[5][6]

All waste streams containing this compound must be treated as hazardous waste .[1][7][8] Evaporation in a fume hood or disposal down the sewer drain is strictly prohibited and illegal.[7][9]

Table 1: Hazard Classification for this compound

Hazard Category Classification GHS Pictograms Notes
Acute Toxicity Category 2 (Inhalation), Category 3 (Oral, Dermal)[1][2] ☠️ Fatal if inhaled; Toxic if swallowed or in contact with skin.
Skin Corrosion Category 1B[1][2] corrosive Causes severe skin burns and eye damage.
Eye Damage Category 1[1][2] corrosive Causes serious eye damage.

| Transport Hazard | Class 8 (Corrosive), Sub-Class 6.1 (Toxic)[1] | corrosive, ☠️ | UN Number: UN2922, Packing Group II. Governs shipping for disposal. |

Immediate Safety Protocols (Pre-Disposal)

Before handling any waste containing this compound, ensure the following controls are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of fatal vapors.[1] An emergency eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is not a suggestion, but a critical barrier to prevent severe injury.

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart.

    • Body Protection : A chemically resistant lab coat or apron is required.[11] Contaminated clothing must be removed immediately and decontaminated before reuse.[11]

    • Eye/Face Protection : Chemical safety goggles combined with a face shield are essential to protect against splashes.[1][11]

    • Respiratory Protection : If there is any risk of vapors escaping the fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[1]

Step-by-Step Disposal Procedure

This protocol is designed as a self-validating system. Each step logically follows the last to ensure that waste is contained, identified, and stored in a manner that is safe, compliant, and ready for final disposal.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization. Before starting any experiment, consider methods to reduce the volume of hazardous waste generated. This can include ordering the smallest necessary quantity of the chemical and reducing the scale of experiments whenever feasible.[8]

Step 2: Selecting the Correct Waste Container

The choice of container is the first line of defense against leaks and reactions.

  • Material Compatibility : Use a high-density polyethylene (HDPE) or other suitable plastic container.[8] Never use metal containers , as acids can corrode them, leading to catastrophic failure.[9] The container must have a secure, screw-top lid to prevent leaks.[9][12]

  • Container Integrity : Ensure the container is in new or excellent condition, free from cracks or deterioration.[9]

  • Headspace : Do not fill the container beyond 90% capacity.[13] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.

Step 3: Waste Segregation (Critical Step)

Proper segregation is paramount for both safety and cost-effective disposal. Incorrectly mixed waste streams can react violently or dramatically increase disposal expenses.

  • Primary Segregation : Collect this compound waste in a container designated exclusively for Halogenated Organic Acids .[6]

  • Incompatibility Prevention :

    • DO NOT mix with bases (e.g., sodium hydroxide). This can cause a violent acid-base neutralization reaction.[9]

    • DO NOT mix with oxidizing agents (e.g., nitrates, peroxides).[9]

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol).[5][14] Halogenated waste requires a specific high-temperature incineration process, and cross-contamination complicates disposal.[5]

Step 4: Proper Labeling

An unlabeled container is an unknown and severe safety risk. Label the container before adding any waste.

  • The label must clearly state: "HAZARDOUS WASTE" .[8]

  • List all chemical constituents by their full name (e.g., "this compound," "Water") and their approximate percentages.

  • Indicate the specific hazards (e.g., "Corrosive," "Toxic," "Halogenated").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[8][9]

  • Location : The SAA must be in the same room where the waste is generated.

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Closure : Keep the waste container tightly closed at all times, except when you are actively adding waste.[7][8]

  • Inspection : The SAA must be inspected weekly for any signs of leaks, container degradation, or improper labeling.[9][12]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EH&S : Once the container is full (or within one year of the first addition, whichever comes first), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup.[8]

  • Do Not Transport : Never transport the hazardous waste yourself. Final disposal must be handled by trained professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF), typically for incineration.

Emergency Procedures

Spill Response
  • Evacuate : Alert personnel and evacuate the immediate area.

  • Control Vapors : Ensure the fume hood is operating correctly. If the spill is outside a hood, turn off ignition sources if safe to do so.[10]

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect : Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area as directed by your institution's safety protocols.

  • Report : Report the spill to your supervisor and EH&S department.

First Aid for Exposures

Immediate action is critical. Show the Safety Data Sheet (SDS) to responding medical personnel.[1]

  • Inhalation : Move the person to fresh air immediately. Call a poison center or doctor.[1][11]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[1][11]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][11]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting .[1][11] Ingestion of a corrosive substance can cause severe damage, and vomiting can worsen the injury.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Container Preparation & Collection cluster_2 Storage & Final Disposal start Waste Generated: This compound char1 Is it a Halogenated Organic Compound? start->char1 char2 Is it Corrosive (Acid)? char1->char2 Yes select_container Select Leak-Proof HDPE Container char2->select_container Yes label_container Label Container: 'HAZARDOUS WASTE Halogenated Organic Acid (this compound)' select_container->label_container collect_waste Collect Waste in Chemical Fume Hood label_container->collect_waste store_saa Store Sealed Container in SAA with Secondary Containment collect_waste->store_saa inspect Conduct Weekly Inspections of SAA store_saa->inspect contact_ehs Container Full or >1 Year: Contact EH&S for Pickup inspect->contact_ehs Condition Met

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoroisobutyric Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the introduction of a new chemical entity into a workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. 2-Fluoroisobutyric acid, a valuable building block in medicinal chemistry, is a substance that demands such respect. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Critical

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if swallowed, in contact with skin, or inhaled.[1][2][3] The solid form and its dust can react with moisture on the skin or in the respiratory tract, leading to exposure.[4] Therefore, a multi-layered approach to PPE is not merely a recommendation but a critical line of defense.

Core Principles of Protection

The selection of PPE is dictated by a thorough risk assessment of the procedures being undertaken. The primary routes of exposure to this compound are dermal contact, ocular contact, and inhalation of its dust or vapors.

I. Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide a comprehensive barrier against the specific hazards posed by this chemical.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: Chemical splash goggles are essential.[4] Standard safety glasses do not provide adequate protection against splashes.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large quantities or preparing solutions, a full-face shield should be worn in conjunction with chemical splash goggles.[4][5] A face shield alone does not offer sufficient protection.[4]

Causality: The eyes are particularly vulnerable to corrosive substances.[6] this compound can cause serious and potentially irreversible eye damage.[1][2][3] The combination of goggles and a face shield creates a robust barrier against direct splashes and airborne particles.

Hand Protection: Preventing Dermal Exposure
  • Glove Selection: Due to the corrosive and toxic nature of this compound, appropriate chemical-resistant gloves are paramount. Materials such as nitrile, neoprene, or butyl rubber are generally recommended for handling corrosive chemicals.[4][7] For incidental contact, double gloving with nitrile gloves is a prudent measure.[4] For extended handling, more robust gloves like neoprene or butyl are advised.[4]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Causality: this compound is toxic in contact with skin and causes severe burns.[1][2][3] The selection of appropriate glove material is crucial to prevent chemical permeation and subsequent injury.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard laboratory coat is the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[4][7][8] This provides an additional layer of protection for the torso and legs.

Causality: Accidental spills can quickly contaminate clothing, leading to prolonged skin contact with the corrosive chemical. Chemical-resistant materials prevent the acid from soaking through to the skin.

Respiratory Protection: Guarding Against Inhalation Hazards
  • Engineering Controls: The primary method for controlling inhalation exposure is to handle this compound in a certified chemical fume hood.[4][6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection is required.[7] The specific type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with occupational health and safety standards.

Causality: Inhalation of this compound dust or vapors can cause respiratory tract irritation and may be fatal.[1][6] A chemical fume hood effectively captures and exhausts these airborne contaminants.

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.

Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area Segregated from Incompatible Materials inspect->store don_ppe Don Appropriate PPE store->don_ppe Transport in Secondary Containment fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Dispose of Waste doff_ppe->waste

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Neutralization: For small spills, neutralization can be an effective preliminary step. Slowly add a weak base like sodium bicarbonate or calcium carbonate to the spill.[4][9] However, for larger quantities or concentrated acid, professional hazardous waste disposal is required.[9] Always consult your institution's specific waste disposal guidelines.

Waste StreamDisposal ContainerLabeling
Unused this compoundSealed, compatible container"Hazardous Waste: this compound"
Contaminated Labware (disposable)Lined, sealed waste container"Hazardous Waste: Contaminated with this compound"
Aqueous SolutionsLabeled, compatible carboy"Hazardous Waste: Aqueous this compound Solution"
Organic Solvent SolutionsLabeled, compatible solvent waste container"Hazardous Waste: Organic Solvent with this compound"

IV. Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response Protocol

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize with Sodium Bicarbonate (if appropriate) contain->neutralize collect Collect Residue into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency spill response protocol for this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this valuable chemical and maintain a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroisobutyric acid
Reactant of Route 2
2-Fluoroisobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.